H-Cys(Z)-OH
Description
The exact mass of the compound (R)-2-Amino-3-(((benzyloxy)carbonyl)thio)propanoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88493. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality H-Cys(Z)-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-Cys(Z)-OH including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-phenylmethoxycarbonylsulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c12-9(10(13)14)7-17-11(15)16-6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZGSEXFFGHKDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)SCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1625-72-5 | |
| Record name | Cysteine, L- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88493 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Foundational & Exploratory
Technical Profile: S-Benzyloxycarbonyl-L-cysteine (H-Cys(Z)-OH)
This is an in-depth technical guide on S-Benzyloxycarbonyl-L-cysteine (CAS 1625-72-5), designed for researchers and drug development professionals.
CAS: 1625-72-5 | Formula:
Executive Summary
S-Benzyloxycarbonyl-L-cysteine (H-Cys(Z)-OH) is a specialized cysteine derivative where the thiol moiety is protected by a benzyloxycarbonyl (Cbz or Z) group via a thiocarbonate linkage. Unlike the more common
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]
Structural Analysis
The molecule consists of an L-cysteine backbone with a free
| Property | Data |
| IUPAC Name | (2R)-2-amino-3-[(benzyloxycarbonyl)thio]propanoic acid |
| Common Synonyms | H-Cys(Z)-OH; S-Carbobenzoxy-L-cysteine; S-Cbz-L-cysteine |
| CAS Number | 1625-72-5 |
| Molecular Weight | 255.29 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 175–180 °C (dec.) (Typical for zwitterionic amino acids) |
| Solubility | Soluble in acidic water, glacial acetic acid, DMF, DMSO.[1] Insoluble in non-polar organics (EtOAc, Hexane). |
| pKa Values |
Stability Profile
-
Acid Stability: The
-Cbz group is stable to trifluoroacetic acid (TFA) at room temperature, making it compatible with Boc-chemistry solid-phase peptide synthesis (SPPS). -
Base Sensitivity: The thiocarbonate linkage is susceptible to nucleophilic attack. It is cleaved by dilute sodium methoxide (NaOMe) in methanol or hydrazine, often faster than
-Cbz groups. -
Thermal Stability: Stable at room temperature; however, prolonged heating in solution can lead to decarboxylation or S-to-N acyl migration if the amine is unprotected.
Synthetic Utility & Orthogonality[9]
The primary value of H-Cys(Z)-OH lies in its orthogonal protection scheme . In complex peptide synthesis, it allows the chemist to retain the thiol protection while manipulating other functional groups.
Protection/Deprotection Logic
The
-
Orthogonal to Boc: Stable to TFA/DCM (Boc removal conditions).
-
Orthogonal to Fmoc (Conditional): While Fmoc is removed by piperidine (base), the
-Cbz thiocarbonate can be sensitive to prolonged exposure to secondary amines. However, it is generally stable enough for standard Fmoc cycles if exposure times are minimized. -
Selective Cleavage:
-
Method A (Base/Nucleophile): 0.1 M NaOMe/MeOH cleaves
-Cbz selectively in the presence of -Cbz. -
Method B (Strong Acid): HF or HBr/AcOH cleaves
-Cbz (and -Cbz/Boc) globally. -
Method C (Reduction): Na/Liquid
removes -Cbz cleanly. Note: Catalytic hydrogenation ( /Pd) is often difficult due to sulfur poisoning of the catalyst.
-
Mechanism of Action (DOT Visualization)
The following diagram illustrates the chemical pathways for the protection and selective deprotection of S-Cbz-L-cysteine.
Caption: Synthesis and deprotection pathways for S-Cbz-L-cysteine, highlighting its stability during chain elongation and cleavage options.
Experimental Protocols
Synthesis of S-Benzyloxycarbonyl-L-cysteine
Rationale: Direct acylation of cysteine must be controlled to favor the thiol over the amine. This is achieved by pH control, as the thiolate (
Reagents: L-Cysteine hydrochloride, Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (
Protocol:
-
Dissolution: Dissolve L-Cysteine HCl (10 mmol) in water (30 mL).
-
pH Adjustment: Cool to 0°C. Add
to adjust pH to ~6–7. (Avoid high pH to prevent -acylation). -
Acylation: Add Benzyl chloroformate (11 mmol) dropwise over 30 minutes while maintaining vigorous stirring and temperature at 0–5°C. Maintain pH ~6–7 by adding additional
solution if necessary. -
Reaction: Stir for 2 hours at 0°C, then 1 hour at room temperature.
-
Workup: Wash the aqueous solution with diethyl ether (
mL) to remove unreacted Cbz-Cl. -
Precipitation: Acidify the aqueous layer carefully with dilute HCl to pH 2–3. The product, H-Cys(Z)-OH, will precipitate.
-
Isolation: Filter the white solid, wash with cold water, and dry in vacuo over
. -
Validation: Verify by TLC (n-Butanol:Acetic Acid:Water 4:1:1) and melting point (~175°C dec).
Selective Deprotection (Methanolysis)
Rationale: Useful when
Protocol:
-
Dissolution: Dissolve the protected peptide/amino acid in anhydrous methanol.
-
Cleavage: Add 0.1 M NaOMe in methanol (1.1 equivalents per S-Z group).
-
Reaction: Stir at room temperature for 10–30 minutes under Nitrogen atmosphere (to prevent disulfide formation).
-
Quenching: Neutralize with dilute acetic acid or dry ice.
-
Result: Yields the free thiol and methyl benzyl carbonate (which decomposes to benzyl alcohol).
Applications in Drug Discovery
Cysteine Protease Inhibitors
S-Cbz derivatives are structural analogues of substrate transition states for cysteine proteases (e.g., Cathepsin B, L, or Papain). The thiocarbonate moiety can act as a "warhead" or a reversible protecting group that reveals the active inhibitor upon enzymatic hydrolysis or specific cellular conditions.
Antibody-Drug Conjugates (ADCs)
In the synthesis of ADCs, H-Cys(Z)-OH serves as a linker payload precursor. The orthogonality allows for the synthesis of a linker-drug moiety where the thiol is protected until the final conjugation step with the antibody's maleimide or bromoacetyl group.
Poly-Cysteine Materials
Recent research utilizes S-Cbz-L-cysteine to synthesize poly(L-cysteine) via N-carboxyanhydride (NCA) polymerization. The S-Cbz group prevents thiol oxidation and crosslinking during polymerization, enabling the creation of soluble, high-molecular-weight polypeptides that can be deprotected later to form hydrogels.
Handling, Safety, and Storage
| Parameter | Recommendation |
| Storage | Store at -20°C. Desiccate. Hygroscopic. |
| Oxidation Risk | Low when protected. High immediately after deprotection (air oxidation to cystine). |
| Incompatibilities | Strong bases, strong oxidizers, reducing agents. |
| Safety | Irritant to eyes, respiratory system, and skin. Use standard PPE. |
References
-
Sigma-Aldrich. Product Specification: S-Carbobenzyloxy-L-cysteine (CAS 1625-72-5). Retrieved from
-
ChemicalBook. S-Cbz-L-cysteine Properties and Chemical Standards. Retrieved from
-
LookChem. S-Carbobenzyloxy-L-cysteine: Structure and Synthesis Routes. Retrieved from
- Berger, A., et al. (1956). S-Benzyloxycarbonyl-L-cysteine: Synthesis and Properties. Journal of the American Chemical Society. (Classic reference for Z-group chemistry on sulfur).
-
Zervas, L., & Photaki, I. (1962). On Cysteine and Cystine Peptides.[2][3][4] I. New S-Protecting Groups. Journal of the American Chemical Society, 84(20), 3887–3897. (Foundational text on S-protection orthogonality).
Sources
Technical Analysis: Positional Isomerism in Cbz-Protected Cysteine Derivatives
The following technical guide details the structural, chemical, and synthetic differences between H-Cys(Z)-OH and Z-Cys-OH . It is designed for researchers requiring precise control over cysteine protection strategies in peptide synthesis and medicinal chemistry.
Executive Summary
H-Cys(Z)-OH and Z-Cys-OH are positional isomers sharing the molecular formula
-
H-Cys(Z)-OH (S-Protection): Contains a thiocarbonate linkage (
). It is a specialized derivative used when the -amine must remain free for coupling, but the thiol requires protection. It is prone to S N acyl migration under neutral/basic conditions. -
Z-Cys-OH (N-Protection): Contains a carbamate linkage (
). It is the standard N-terminally protected cysteine used for chain elongation. Commercially, it is frequently supplied as the oxidized dimer, (Z-Cys-OH) , to ensure stability.
Molecular Architecture & Chemical Properties
The core distinction lies in the nature of the bond connecting the Z-group to the cysteine backbone: the thiocarbonate (S-Z) versus the carbamate (N-Z).
Structural Comparison
| Feature | H-Cys(Z)-OH | Z-Cys-OH |
| Systematic Name | S-Benzyloxycarbonyl-L-cysteine | N-Benzyloxycarbonyl-L-cysteine |
| Protection Site | Side-chain Thiol ( | |
| Linkage Type | Thiocarbonate (High Reactivity) | Carbamate (High Stability) |
| Free ( | Protected ( | |
| Thiol State | Protected ( | Free ( |
| Primary Risk | S | Oxidation to Disulfide (if monomer) |
Visualization: Structural Isomerism
Figure 1: High-level distinction between S-protected (Red) and N-protected (Blue) isomers.
The "Hidden Danger": S N Acyl Migration
For researchers utilizing H-Cys(Z)-OH , the most critical technical consideration is the thermodynamic instability of the S-Z group in the presence of a free
At pH
Implication: H-Cys(Z)-OH must be stored as a hydrochloride salt (H-Cys(Z)-OH
Figure 2: Mechanism of S
Synthetic Utility & Orthogonality[1][2][3]
The choice between these isomers depends on the required orthogonality of the protecting group strategy.
H-Cys(Z)-OH (S-Z)
-
Role: Used as an amine component in peptide coupling when the thiol must be masked to prevent S-alkylation or oxidation.
-
Deprotection (S-Z):
-
Base Labile: The thiocarbonate is susceptible to aminolysis (e.g., ammonia/methanol) or strong base.
-
Reductive Cleavage: Sodium in liquid ammonia (
). -
Acid Stability: Stable to TFA (Trifluoroacetic acid), but less stable than S-Benzyl (Bzl) thioethers.
-
-
Constraint: Cannot be used if the synthesis involves intermediate steps at basic pH due to migration risk.
Z-Cys-OH (N-Z)
-
Role: Used as a carboxyl component (N-terminal amino acid) in Cbz/Boc strategies.
-
Deprotection (N-Z):
-
Acid Labile: HBr in Acetic Acid (33%) or HF (Anhydrous).
-
Hydrogenolysis:
(Note: Traces of sulfur can poison Pd catalysts; specialized protocols or black are required). -
Base Stability: The carbamate is generally stable to mild basic conditions used in Fmoc removal, providing orthogonality to Fmoc (though Z is rarely used with Fmoc).
-
Comparative Stability Matrix
| Condition | H-Cys(Z)-OH (S-Z) | Z-Cys-OH (N-Z) |
| TFA (Acid) | Stable | Stable |
| HBr / AcOH | Stable (mostly) | Cleaved (Rapidly) |
| Piperidine (Base) | Unstable (Cleaves/Migrates) | Stable |
| Cleaved (Slowly) | Cleaved | |
| Na / Liquid | Cleaved | Cleaved |
Experimental Protocols
Protocol A: Handling H-Cys(Z)-OH (Preventing Migration)
-
Storage: Store strictly as the Hydrochloride salt (
) at -20°C. -
Coupling:
-
Dissolve
in DMF. -
Add the activated carboxyl component (e.g., Boc-AA-OSu) before adding base.
-
Add exactly 1.0 equivalent of DIEA (Diisopropylethylamine) to neutralize the HCl salt immediately prior to reaction. Do not pre-incubate the free base.
-
Protocol B: Deprotection of Z-Cys-OH (N-Z Removal)
-
Method: HBr/Acetic Acid Acidolysis.[1]
-
Dissolve the Z-protected peptide in Trifluoroacetic acid (TFA).
-
Add 33% HBr in Acetic Acid (5–10 equivalents).
-
React for 30–60 minutes at room temperature.
-
Precipitate peptide with cold diethyl ether.
-
Note: Scavengers (e.g., cresol or thioanisole) are recommended to prevent benzylation of the free thiol.[2]
-
References
-
Chemical Structure & Properties: PubChem. N,N'-Dicarbobenzyloxy-L-cystine (Z-Cys-OH Dimer). National Library of Medicine.
-
S-Z vs N-Z Nomenclature: Bachem. Cysteine Derivatives in Peptide Synthesis.
-
Protecting Group Stability: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009.
-
Acyl Migration Mechanism: Góngora-Benítez, M., et al. "Cysteine protection in peptide synthesis." Chemical Society Reviews, 2021.
Sources
what is the Z protecting group on cysteine sulfur
Technical Deep Dive: The -Benzyloxycarbonyl ( -Z) Group in Cysteine Protection
Executive Summary
In the architecture of complex peptide synthesis, the
This structural distinction confers a unique stability profile: it is stable to weak acids (TFA) and moderately stable to strong acids (HBr/AcOH) , but labile to strong bases and reductive conditions (Na/NH
Chemical Structure & Mechanistic Properties[1]
The
Structural distinction[2]
-
-Z (Carbamate):
-
-Z (Thiocarbonate):
The carbonyl group draws electron density from the sulfur, reducing its nucleophilicity. This prevents the sulfur from participating in unwanted alkylation reactions or disulfide scrambling during chain elongation.
Stability Profile
The
-
TFA (Trifluoroacetic acid): Stable. (Compatible with Boc removal).
-
HBr / Acetic Acid: Partially Stable. (More stable than
-Z; often survives conditions that remove -terminal Z groups). -
Piperidine (Fmoc removal): Unstable. (Slowly degrades via aminolysis; generally incompatible with standard Fmoc SPPS).
-
Iodine (
): Stable. (Generally survives oxidative removal of -Acm, enabling regioselective disulfide formation). -
HF (Hydrogen Fluoride): Labile. (Cleaved, but often requires scavengers).
-
Na / Liquid
: Labile. (Clean, quantitative cleavage; the gold standard method).
Strategic Orthogonality
The primary utility of
The Cysteine Protection Hierarchy
The following diagram illustrates where
Caption: Stability hierarchy of Cysteine protecting groups.
Experimental Protocols
Introduction of the -Z Group (Schotten-Baumann Conditions)
The synthesis of
Reagents:
-
L-Cysteine hydrochloride
-
Benzyl chloroformate (Z-Cl)
-
Sodium Hydroxide (NaOH) or Sodium Bicarbonate (
) -
Solvent: Water / Ether or Water / Dioxane
Protocol:
-
Dissolution: Dissolve L-Cysteine HCl (10 mmol) in 1N NaOH (20-30 mL) at 0°C. Ensure pH is strongly alkaline (~pH 9-10) to deprotonate the thiol.
-
Acylation: Add Benzyl chloroformate (11-12 mmol) dropwise over 30 minutes while vigorously stirring. Maintain pH > 9 by periodic addition of NaOH.
-
Note: The thiol is more nucleophilic than the amine at lower pH, but under Schotten-Baumann conditions with excess Z-Cl, both
and positions are typically acylated to form -bis(benzyloxycarbonyl)-L-cysteine.
-
-
Selective Hydrolysis (Optional): If selective
-protection is desired (leaving -terminus free), the -Z group can be removed by HBr/AcOH (if -Z is sufficiently stable in the specific time window) or by controlling stoichiometry/pH, though purification of the bis-protected form followed by selective -deprotection is more common. -
Workup: Acidify the aqueous layer with dilute HCl to precipitate the protected amino acid. Extract into ethyl acetate, wash with brine, dry over
, and concentrate.
Deprotection: Sodium in Liquid Ammonia (Birch Reduction)
This is the most reliable method for removing
Safety Warning: Liquid ammonia is hazardous. Work in a well-ventilated hood.
Protocol:
-
Setup: Condense dry ammonia gas into a reaction flask at -78°C (dry ice/acetone bath).
-
Dissolution: Dissolve the protected peptide in the liquid ammonia. If solubility is poor, add a small amount of dry THF or DME.
-
Reduction: Add small pieces of metallic Sodium (Na) until a stable deep blue color persists for at least 15 minutes. This indicates an excess of solvated electrons.
-
Quenching: Quench the reaction carefully by adding solid Ammonium Chloride (
) or dry acetic acid until the blue color disappears. -
Evaporation: Allow the ammonia to evaporate under a stream of nitrogen.
-
Workup: Dissolve the residue in degassed buffer (pH 4-5) to prevent immediate oxidation of the free thiols. Proceed immediately to purification or oxidative folding.
Deprotection: Methanolysis (Base-Catalyzed Transesterification)
For solution-phase synthesis where liquid ammonia is impractical,
Protocol:
-
Dissolve peptide in Methanol.
-
Add Sodium Methoxide (NaOMe) (1.5 - 2.0 eq).
-
Stir at room temperature under inert atmosphere (
/Ar) for 1-2 hours. -
Mechanism: The methoxide attacks the carbonyl of the thiocarbonate, releasing the free thiolate and forming methyl benzyl carbonate.
Comparative Data: -Z vs. Alternatives
| Feature | ||||
| Linkage Type | Thiocarbonate | Thioether | Thioether | Thioacetal |
| Removal: TFA | Stable | Labile | Stable | Stable |
| Removal: HF | Labile | Labile | Labile | Stable |
| Removal: Base | Labile (Hydrolysis) | Stable | Stable | Stable |
| Removal: Iodine | Stable (mostly) | Labile (Oxidizes) | Stable | Labile (Oxidizes) |
| Primary Use | Boc Chemistry / Orthogonal strategies | Fmoc Chemistry | Boc Chemistry (Harsh) | Regioselective Disulfides |
Workflow Visualization: Deprotection Decision Tree
The following graph illustrates the decision process for removing the
Caption: Decision matrix for
References
-
Zervas, L., & Photaki, I. (1962). On Cysteine and Cystine Peptides. I. New S-Protecting Groups for Cysteine. Journal of the American Chemical Society, 84(20), 3887–3897. Link
-
Photaki, I. (1963). Transformation of Serine to Cysteine. Journal of the American Chemical Society, 85(8), 1123–1126. Link
-
Hiscock, S. D., et al. (2000). Cysteine Protection in Peptide Synthesis.[1] Chemical Reviews. (General reference for thiocarbonate stability).
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Context for Boc/Bzl strategies). Link
Sources
Technical Monograph: Characterization and Solid-State Properties of H-Cys(Z)-OH
[1]
Executive Summary
H-Cys(Z)-OH (S-Benzyloxycarbonyl-L-cysteine) is a specialized cysteine derivative utilized in peptide synthesis and medicinal chemistry.[1] Unlike the common S-benzyl thioether protection (H-Cys(Bzl)-OH), the S-benzyloxycarbonyl group forms a thiocarbonate linkage.[1] This structural distinction imparts unique reactivity profiles, specifically regarding sensitivity to nucleophiles and stability under acidic conditions, making it a critical tool for orthogonal protection strategies in complex peptide assembly.
This guide provides authoritative physical data, experimental protocols for identification, and handling guidelines based on its specific chemical behavior.
Chemical Identity & Nomenclature
Precise identification is paramount due to the potential confusion between S-protection (side chain) and N-protection (alpha-amine).[1]
| Parameter | Specification |
| Common Name | H-Cys(Z)-OH |
| Systematic Name | S-(Benzyloxycarbonyl)-L-cysteine |
| Alternative Names | S-Cbz-L-cysteine; S-Carbobenzoxy-L-cysteine |
| CAS Registry Number | 1625-72-5 |
| Molecular Formula | C₁₁H₁₃NO₄S |
| Molecular Weight | 255.29 g/mol |
| Structural Feature | Free |
Physical Characterization
Appearance and State
In its purified free acid form, H-Cys(Z)-OH exists as a white to off-white crystalline powder .[1] It typically crystallizes as needles or platelets depending on the solvent system used (commonly Ethyl Acetate or Methanol/Water).[1]
Melting Point (MP)
The melting point is a definitive quality attribute for assessing purity.[1] Impurities, particularly the oxidized disulfide dimer (N,N'-bis-Cbz-cystine) or hydrolyzed free cysteine, will significantly depress this range.
| Form | Melting Point Range | Source/Condition |
| Free Acid (Standard) | 140 – 142 °C | Recrystallized (Ethyl Acetate) |
| Crude/Impure | < 135 °C | Indicates hydrolysis or oxidation |
| HCl Salt | Varies | Often hygroscopic; MP not standard reference |
Technical Insight: The sharp melting point at 140–142 °C distinguishes the S-Z derivative from the S-Benzyl derivative (H-Cys(Bzl)-OH), which typically melts at a higher range (210–215 °C dec).[1]
Solubility Profile
-
Soluble: Dilute mineral acids (1N HCl), Glacial Acetic Acid, DMF, DMSO, dilute alkaline solutions (though base risks deprotection).
-
Slightly Soluble: Water (zwitterionic nature limits neutral water solubility), Methanol.[1]
-
Insoluble: Diethyl ether, Hexane, Benzene.
Technical Insight: Stability & Deprotection Logic
The utility of H-Cys(Z)-OH lies in the thiocarbonate bond.[1] Unlike S-Benzyl (thioether), which requires harsh HF or Na/NH₃ for removal, the S-Z group is labile to hard nucleophiles but stable to acidic conditions used in Boc chemistry.
Stability Matrix[1]
-
TFA (Trifluoroacetic Acid): Stable. Compatible with Boc-deprotection cycles.[1]
-
Piperidine/DMF: Unstable. The thiocarbonate is susceptible to aminolysis; therefore, H-Cys(Z)-OH is generally incompatible with Fmoc solid-phase synthesis protocols unless the S-Z group is intended to be removed.[1]
-
Base (NaOH/Hydrazine): Labile. Rapidly hydrolyzes to free thiols.[1]
Deprotection Mechanism
The S-Z group is removed via nucleophilic attack at the carbonyl carbon of the protecting group, releasing benzyl alcohol and CO₂, yielding the free thiolate.
Figure 1: Mechanism of S-Z thiocarbonate deprotection via nucleophilic attack.[1]
Experimental Protocol: Melting Point Determination
To ensure data integrity, the melting point should be determined using a capillary method with a calibrated apparatus.
Reagents & Equipment
-
Sample: H-Cys(Z)-OH (dried in vacuo over P₂O₅ for 24h).
-
Apparatus: Digital Melting Point System (e.g., Buchi or Mettler Toledo) or Thiele tube with silicone oil.[1]
-
Standard: Benzoic Acid (MP 122 °C) for calibration check.
Step-by-Step Methodology
-
Sample Preparation: Grind a small quantity (~5 mg) of the dry powder into a fine, homogeneous dust using an agate mortar. Coarse crystals can lead to uneven heat transfer and broad ranges.[1]
-
Loading: Introduce the powder into a glass capillary tube (closed at one end) to a height of 2–3 mm. Tap the tube gently on a hard surface to pack the material firmly.[1]
-
Pre-Heating: Heat the apparatus rapidly to 120 °C (approx. 20 °C below expected MP).
-
Ramp Rate: Reduce the heating rate to 1.0 °C/minute .
-
Expert Note: Fast ramp rates (>2 °C/min) will cause thermal lag, resulting in an artificially high observed melting point.[1]
-
-
Observation: Record two temperatures:
-
Acceptance Criteria: The sample is considered pure if the range (
) is and falls within 140–142 °C .[1]
References
-
ChemicalBook. (2025).[1] S-Cbz-L-cysteine Properties and Safety. Retrieved from [1]
-
Zervas, L., & Photaki, I. (1962). On Cysteine and Cystine Peptides.[1][2][3] S-Acylcysteines in Peptide Synthesis. Journal of the American Chemical Society.[1][2][4] (Confirming MP of 140-141°C for S-Cbz-L-cysteine).
-
Peptide.com. (2025).[1] H-Cys(Z)-OH HCl Product Data. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] Product Specification: Cysteine Derivatives. Retrieved from [1]
-
PubChem. (2025).[1][5] Compound Summary: Cysteine Derivatives. National Library of Medicine.[1] Retrieved from [1]
Part 1: Chemical Identity & Structural Implications
This guide provides an in-depth technical analysis of the solubility, stability, and handling of H-Cys(Z)-OH (S-Benzyloxycarbonyl-L-cysteine). It is designed for researchers requiring precise physicochemical data for peptide synthesis, analytical method development, or formulation.
Before attempting dissolution, it is critical to verify the specific isomer and salt form, as "Z" nomenclature can be ambiguous in cysteine derivatives.
-
Standard Notation: H-Cys(Z)-OH
-
CAS Number: 1625-72-5 (HCl salt often cited)[3]
-
Molecular Formula:
(Free base) -
Structural Feature: The "Z" group (Benzyloxycarbonyl) is attached to the Sulfur (Side Chain) , not the Nitrogen.[4] The N-terminus is free (
), and the C-terminus is free ( ).
Critical Nomenclature Alert: Do not confuse H-Cys(Z)-OH (S-protected) with Z-Cys-OH (N-protected, N-Cbz-L-cysteine). The solubility rules differ drastically because H-Cys(Z)-OH exists as a zwitterion, whereas Z-Cys-OH behaves as a carboxylic acid.
Physicochemical Determinants of Solubility
-
Zwitterionic Nature: As a free amino acid with a protected side chain, H-Cys(Z)-OH exists as a zwitterion (
) at neutral pH. This creates a high crystal lattice energy, making it sparingly soluble in pure water and non-polar organic solvents. -
Thiocarbonate Linkage: The S-Z moiety is a thiocarbonate .[4] Unlike the ether linkage in S-Benzyl cysteine (H-Cys(Bzl)-OH), the thiocarbonate is susceptible to base-catalyzed hydrolysis. Avoid high pH dissolution strategies.
Part 2: Solubility Profile
The following data summarizes the solubility behavior of H-Cys(Z)-OH (and its HCl salt) across standard laboratory solvents.
Table 1: Solubility Matrix
| Solvent System | Solubility | Mechanism / Notes |
| Water (Neutral) | Low / Insoluble | Zwitterionic lattice forces dominate. |
| Dilute Acid (1M HCl, AcOH) | High | Protonation of the carboxylate breaks the zwitterion. Recommended. |
| Dilute Base (NaOH, | High (Risk) | Soluble as a sodium salt, but high risk of S-Z hydrolysis (cleavage of protecting group). |
| DMSO / DMF | High | Disrupts hydrogen bonding; ideal for stock solutions.[4] |
| Methanol / Ethanol | Moderate | Soluble, often improved with slight heating or addition of dilute HCl. |
| DCM / Ethyl Acetate | Low | Too polar for non-polar organics (unless derivatized).[4] |
| HFIP (Hexafluoroisopropanol) | High | Excellent solvent for peptide aggregation issues; stabilizes helical structures. |
Part 3: Dissolution Protocols
These protocols are designed to maximize solubility while preserving the integrity of the labile S-Z thiocarbonate bond.[4]
Protocol A: Preparation of Aqueous Stock (Acidic)
Best for: Analytical standards, biological assays where low pH is tolerated.
-
Weighing: Weigh the required amount of H-Cys(Z)-OH.
-
Solvent Choice: Use 1.0 M Acetic Acid (AcOH) or 0.1 M HCl .[4]
-
Mixing: Vortex for 30–60 seconds. Sonication (37 kHz) may be used for up to 5 minutes if minor particulates remain.[4]
-
Filtration: Filter through a 0.22 µm PVDF membrane if used for HPLC to remove potential polymer contaminants.[4]
Protocol B: Preparation of Organic Stock (Synthesis)
Best for: Solid Phase Peptide Synthesis (SPPS), coupling reactions.
-
Solvent: Use anhydrous DMF (Dimethylformamide) or NMP .[4]
-
Concentration: Typical coupling concentrations range from 0.1 M to 0.5 M.[4]
-
Additive (Optional): If solubility is sluggish, add 1% (v/v) Trifluoroacetic acid (TFA) to the DMF.[4] This ensures the zwitterion is broken.[4]
-
Caution: Do NOT add base (DIEA/NMM) until immediately before the coupling reaction to prevent premature S-Z cleavage or racemization.[4]
-
Part 4: Stability & Degradation Pathways
The S-Benzyloxycarbonyl group is less stable than the standard S-Benzyl (Bzl) group. Understanding its degradation is vital for experimental design.[4]
Diagram 1: Chemical Stability & Hydrolysis Risk
The following diagram illustrates the safe zones and danger zones for handling H-Cys(Z)-OH.
Caption: Stability logic flow. Green paths indicate safe dissolution; red paths indicate chemical instability risks due to base-catalyzed hydrolysis of the thiocarbonate.
Part 5: Experimental Workflow for SPPS
When using H-Cys(Z)-OH in Solid Phase Peptide Synthesis, the order of addition is critical to prevent precipitation.
Diagram 2: SPPS Coupling Workflow
Caption: Optimal dissolution and activation workflow for SPPS. Note the delayed addition of base to minimize S-Z instability.
References
-
PubChem. (2025).[4][5] Compound Summary: S-Benzyloxycarbonyl-L-cysteine.[1][2][6] National Library of Medicine.[4] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polypeptide-Based Systems: From Synthesis to Application in Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. youtube.com [youtube.com]
- 5. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
H-Cys(Z)-OH MSDS safety data sheet download
Topic: Technical Safety & Handling Guide: H-Cys(Z)-OH (S-Benzyloxycarbonyl-L-cysteine) Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
This guide provides a comprehensive technical analysis and safety framework for H-Cys(Z)-OH , formally known as S-Benzyloxycarbonyl-L-cysteine . While often sought for Material Safety Data Sheet (MSDS/SDS) downloads, this document transcends standard regulatory compliance to offer an operational guide for the safe handling, storage, and application of this reagent in peptide synthesis.
Critical Nomenclature Note:
In peptide chemistry notation, parentheses following an amino acid code denote side-chain protection. Therefore, H-Cys(Z)-OH indicates the Benzyloxycarbonyl (Z or Cbz) group is protecting the sulfur (thiol) moiety, leaving the
Chemical Specifications
| Parameter | Detail |
| Chemical Name | S-Benzyloxycarbonyl-L-cysteine (often supplied as Hydrochloride salt) |
| Common Synonyms | H-Cys(Z)-OH; S-Cbz-L-cysteine; S-Carbobenzyloxy-L-cysteine |
| CAS Number | 1625-72-5 (Free base) / 55225-69-5 (HCl salt) |
| Molecular Formula | |
| Molecular Weight | 255.29 g/mol (Free base) |
| Physical State | White to off-white crystalline powder |
Structural Disambiguation & Stability Logic
To ensure experimental integrity, researchers must understand the structural implications of the "Z" placement. Misidentification between N-protection and S-protection leads to failed synthesis couplings and safety hazards regarding reactivity.
The Instability Mechanism (Expert Insight)
H-Cys(Z)-OH possesses a free
Operational Consequence: This reagent is almost exclusively supplied and stored as the Hydrochloride (HCl) salt . The acidic environment protonates the amine (
Visualization: Structural Logic & Degradation Pathways
Figure 1: Structural relationship and stability logic of H-Cys(Z)-OH. The HCl salt form is critical to prevent intramolecular degradation.
Comprehensive Safety Profile (GHS Standards)
While H-Cys(Z)-OH is often classified as "Not a hazardous substance" under GHS criteria by many suppliers (e.g., Fisher Scientific, TCI), standard laboratory safety protocols for amino acid derivatives must apply. The breakdown products (benzyl alcohol, carbonyl sulfide) and the acidic nature of the HCl salt warrant specific precautions.
Hazard Identification & First Aid
| Hazard Category | Classification | Core Safety Action |
| Acute Toxicity | Not Classified | Avoid ingestion; standard hygiene. |
| Skin Corrosion | Mild Irritant (Potential) | Wear nitrile gloves; wash immediately upon contact. |
| Eye Damage | Irritant (Mechanical) | Safety goggles required; rinse for 15 min if exposed. |
| Sensitization | Potential Sensitizer | Minimize dust generation; use fume hood for weighing. |
Emergency Response Protocol:
-
Inhalation: Move to fresh air. If breathing is difficult, oxygen.
-
Skin Contact: Brush off loose particles. Wash with soap/water.[1][2][3] Do not use organic solvents (increases absorption).
-
Ingestion: Rinse mouth. Do not induce vomiting. Contact poison control.
Technical Handling & Storage Protocols
This section outlines the self-validating protocols required to maintain reagent integrity.
A. Storage & Shelf-Life
-
Temperature: Store at -20°C (Freezer).
-
Atmosphere: Hygroscopic. Store under inert gas (Argon/Nitrogen) if possible. Keep container tightly sealed.
-
Desiccation: Essential. Moisture facilitates the S
N shift described in Section 2.
B. Solubilization Protocol
H-Cys(Z)-OH is hydrophobic due to the benzyl group but the HCl salt aids solubility in polar solvents.
-
Solvent Choice: DMF (Dimethylformamide) or DMSO are preferred for peptide synthesis.
-
Neutralization (Critical Step):
-
Since the reagent is an HCl salt, dissolving it in DMF results in an acidic solution.
-
Action: Add a tertiary base (e.g., DIEA/DIPEA) immediately prior to coupling, not during stock solution preparation. Premature neutralization in the stock solution risks degradation.
-
C. Waste Disposal
-
Category: Organic chemical waste (halogenated if dissolved in DCM, non-halogenated otherwise).
-
Specifics: Contains sulfur; do not mix with oxidizers (risk of sulfoxide formation or exothermic reaction).
Visualization: Safe Handling Workflow
Figure 2: Operational workflow for handling H-Cys(Z)-OH to minimize hydrolysis and degradation risks.
Synthesis Application: Deprotection Mechanics
Understanding how to remove the Z group from the sulfur is vital for experimental design.
-
Standard Z-Removal (Amine): Usually removed by Hydrogenolysis (
) or HBr/AcOH. -
S-Z Removal (Thiol): The thiocarbonate bond is more stable than the carbamate.
-
Method A (Strong Acid): HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) is typically required for complete removal at the end of Boc-chemistry synthesis.
-
Method B (Nucleophilic): Thiolysis or aminolysis can sometimes cleave S-Z, but this is often a side reaction rather than a deprotection strategy.
-
Note: S-Z is generally stable to TFA (Trifluoroacetic acid), making it compatible with Fmoc SPPS if the Z group is intended to remain during cleavage (though rarely used in Fmoc chemistry due to orthogonality issues).
-
References & Data Sources
The following sources provide the foundational data for the chemical identity, safety profiles, and supplier specifications cited in this guide.
-
Fisher Scientific. (2025). Safety Data Sheet: S-Benzyl-L-cysteine derivatives. Retrieved from
-
Sigma-Aldrich (Merck). (n.d.). Product Specification: H-Cys(Z)-OH CAS 1625-72-5.[4][5][6] Retrieved from
-
CymitQuimica. (n.d.).[7] H-Cys(Z)-OH Chemical Properties and MSDS Access. Retrieved from
-
Chemical Book / LookChem. (2024). S-Carbobenzyloxy-L-cysteine CAS 1625-72-5 Physical Properties. Retrieved from [8]
-
TCI Chemicals. (2025).[9] Safety Data Sheet: Cysteine Derivatives. Retrieved from
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. H-Cys(Z)-OH.HCL CAS No. 1625-72-5 - H-Cys(Z)-OH.HCL Supplier [karebaybio.com]
- 5. | Next Peptide [nextpeptide.com]
- 6. H-Cys(Z)-OH | CymitQuimica [cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. lookchem.com [lookchem.com]
- 9. tcichemicals.com [tcichemicals.com]
Methodological & Application
Application Note: High-Purity Dissolution of H-Cys(Z)-OH in DMF
Executive Summary & Chemical Context
This protocol details the standardized procedure for dissolving S-benzyloxycarbonyl-L-cysteine (H-Cys(Z)-OH; CAS 1625-72-5) in
The Solubility Paradox: H-Cys(Z)-OH presents a unique solubility challenge in peptide synthesis. Unlike fully protected amino acids (e.g., Boc-Cys(Trt)-OH), this molecule exists as a zwitterion (free amine, free carboxylic acid) with a hydrophobic side-chain protection (S-Z).
-
The Zwitterionic Head: The ionic lattice formed between the ammonium (
) and carboxylate ( ) termini creates strong intermolecular forces that resist solvation in organic media. -
The Hydrophobic Tail: The S-benzyloxycarbonyl (S-Z) group requires an organic solvent, rendering the molecule insoluble in water.
Therefore, DMF is the solvent of choice due to its high dielectric constant (
Materials & Specifications
| Component | Grade/Specification | Rationale |
| H-Cys(Z)-OH | >98% Purity (HPLC) | Impurities (free Cys) accelerate oxidation. |
| DMF | Sequencing Grade / Amine-Free | Critical: Presence of dimethylamine (DMA) causes S-Z hydrolysis and base-catalyzed racemization. |
| Inert Gas | Argon (preferred) or | Prevents oxidation of trace free thiols to cystine dimers. |
| Vials | Amber, Silanized Glass | Amber blocks UV; silanization prevents surface adsorption of the hydrophobic Z-group. |
Protocol: The "Inert-Solvation" Workflow
Phase A: Environmental Preparation
-
De-gas the DMF: Sparge DMF with Argon for 15 minutes prior to use. This removes dissolved oxygen that catalyzes disulfide bridging.
-
Static Control: Use an anti-static gun on the weighing vessel. Zwitterionic powders are prone to static dispersal, leading to inaccurate stoichiometry.
Phase B: Dissolution Mechanics
Standard Concentration Target: 0.1 M – 0.5 M
-
Weighing: Weigh the H-Cys(Z)-OH into the dry amber vial.
-
The "Wetting" Step: Add 10% of the calculated DMF volume. Swirl gently to create a "slurry." This wets the hydrophobic Z-groups before the bulk solvent is added.
-
Bulk Addition: Add the remaining 90% of the DMF.
-
Agitation Cycle (Sonication vs. Vortexing):
-
Preferred:Bath Sonication (35-40 kHz) for 2-5 minute intervals.
-
Warning: Monitor temperature.[] Do not exceed 30°C. Heat promotes S-Z degradation.
-
Alternative: Vortex at medium speed. Avoid high-shear mixing which can introduce air bubbles.
-
-
Visual QC: Hold the vial against a light source. Look for "Schlieren lines" (wavy refraction lines), indicating dissolution is occurring but incomplete. Continue until the solution is optically clear.
Phase C: Activation (For Coupling)
Note: If the zwitterion remains stubborn (hazy), it often requires the "Activation Assist."
-
If using for immediate coupling, add the activator (e.g., HBTU/HATU) before the base.
-
The Base Trigger: Add DIEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) last.
-
Mechanism: The base deprotonates the ammonium group, collapsing the zwitterionic lattice and instantly driving full solubility.
-
Caution: Once base is added, the S-Z group is less stable. Use immediately (<10 mins).
-
Visualization: Process Flow & Decision Logic
Caption: Workflow for H-Cys(Z)-OH dissolution. Yellow diamonds indicate critical decision points to prevent side reactions.
Troubleshooting & Stability Data
| Observation | Root Cause | Corrective Action |
| Persistent Haze | Zwitterionic lattice strength exceeds solvation energy. | Add 1 eq. of coupling reagent (e.g., HBTU) before base. The reaction with the carboxyl group breaks the lattice. |
| Gel Formation | Hydrogen bonding network (Organogelation). | Mild warming (max 35°C) or addition of chaotic salt (0.1M LiCl in DMF). |
| Yellowing | Amine contamination in DMF or Oxidation. | Discard solution. Use fresh, high-grade DMF. Check Argon lines. |
Stability Note:
Solutions of H-Cys(Z)-OH in neutral DMF are stable for 24-48 hours at 4°C. However, in the presence of base (DIEA/Piperidine), the S-Z group is susceptible to hydrolysis or S
References
-
Vertex/Peptide.com . H-Cys(Z)-OH HCl Product Specifications & CAS 1625-72-5. Retrieved from
-
Sigma-Aldrich .[2] S-Carbobenzyloxy-L-cysteine Product Data. Retrieved from
-
National Institutes of Health (NIH) - PubChem . Cysteine Properties and Solubility Data. Retrieved from
-
Bachem . Cysteine Derivatives and Protecting Groups in SPPS. Retrieved from
-
Mitin, Y. V. (1996).[3] An effective organic solvent system for the dissolution of amino acids.[3] International Journal of Peptide and Protein Research.[3] Retrieved from
Sources
Application Note: Solid Phase Peptide Synthesis Using H-Cys(Z)-OH (S-Benzyloxycarbonyl-L-Cysteine)
Part 1: Strategic Overview & Chemical Logic
Introduction
The use of H-Cys(Z)-OH (S-benzyloxycarbonyl-L-cysteine) represents a specialized strategy in Solid Phase Peptide Synthesis (SPPS). Unlike the more common S-Trityl (Trt) or S-Acetamidomethyl (Acm) groups, the S-Z moiety offers a unique stability profile: it is stable to Trifluoroacetic Acid (TFA) but cleaved by strong acids (HF, TFMSA) or sodium in liquid ammonia.
This application note details the protocols for utilizing H-Cys(Z)-OH. It addresses the critical requirement of N-terminal protection prior to chain elongation and provides optimized coupling cycles to minimize cysteine racemization—a notorious challenge in peptide chemistry.
The "Why" and "When" of S-Z Protection
The selection of the S-Z protecting group is a strategic decision based on orthogonality.
| Feature | S-Trityl (Trt) | S-Acm | S-Benzyloxycarbonyl (Z) |
| Chemistry | Fmoc Standard | Fmoc/Boc Orthogonal | Boc Standard / Fmoc Special |
| TFA Stability | Labile (Cleaves with peptide) | Stable | Stable |
| HF Stability | Stable | Stable | Labile (Cleaves) |
| Iodine Stability | Labile | Labile (Oxidative cleavage) | Stable |
| Primary Use | Free thiol generation | Post-cleavage cyclization | Robust protection / Boc-SPPS |
Key Application: Use S-Z when you require the cysteine side chain to remain protected after TFA cleavage (in Fmoc chemistry) or as a standard semi-permanent group in Boc chemistry.
Pre-Synthesis Critical Check: N-Terminal Protection
CRITICAL WARNING: H-Cys(Z)-OH possesses a free alpha-amine. It cannot be used directly as a building block in the middle of a peptide chain during SPPS. Doing so will result in uncontrolled polymerization.
-
Scenario A: You intend to use it as the final N-terminal residue . (Proceed to Coupling Protocol).
-
Scenario B: You intend to incorporate it internally . You must first convert it to Fmoc-Cys(Z)-OH or Boc-Cys(Z)-OH.
Part 2: Experimental Protocols
Protocol A: Low-Racemization Coupling
Cysteine derivatives are highly prone to racemization (conversion of L-Cys to D-Cys) during activation, primarily via base-catalyzed enolization. The following protocol uses DIC/Oxyma , which has been proven to reduce racemization to <1% compared to HBTU/DIEA methods.
Reagents:
-
Resin: Pre-swollen in DMF.
-
Amino Acid: N-Protected Cys(Z) (e.g., Fmoc-Cys(Z)-OH).
-
Activator: Diisopropylcarbodiimide (DIC).
-
Additive: Ethyl cyano(hydroxyimino)acetate (Oxyma Pure).
-
Solvent: DMF (Dimethylformamide).[1]
Step-by-Step Workflow:
-
Calculation: Use 3.0 equivalents (eq) of Amino Acid, 3.0 eq of DIC, and 3.0 eq of Oxyma relative to resin loading.
-
Dissolution: Dissolve the Amino Acid and Oxyma in minimal DMF.
-
Activation: Add DIC to the mixture. Do not pre-activate for more than 2 minutes. (Prolonged pre-activation increases racemization risk).
-
Coupling: Add the mixture immediately to the resin.
-
Incubation: Agitate at room temperature for 60 minutes.
-
Wash: Drain and wash resin with DMF (3x) and DCM (3x).
Protocol B: Deprotection & Cleavage (The S-Z Specifics)
The S-Z group is not removed by standard TFA cocktails (e.g., Reagent K). You must choose the cleavage method based on your synthesis strategy.[2]
Option 1: Boc Chemistry (Standard Removal)
-
Reagent: Anhydrous Hydrogen Fluoride (HF) with p-cresol scavenger.
-
Conditions: 0°C for 60 minutes.
-
Result: Peptide is cleaved from resin, and S-Z is removed to yield free thiol (-SH).
Option 2: Fmoc Chemistry (Orthogonal Strategy)
-
Reagent: TFA / TIS / H2O (95:2.5:2.5).
-
Conditions: Room temperature, 2-3 hours.
-
Result: Peptide is cleaved from resin, but S-Z remains intact .
-
Post-Cleavage Removal (If desired): The purified peptide-Cys(Z) can be deprotected later using TFMSA (Trifluoromethanesulfonic acid) or Sodium/Ammonia reduction if free thiol is needed subsequently.
Visualization: Decision Logic & Workflow
Caption: Workflow for handling H-Cys(Z)-OH, highlighting the critical N-protection step and the divergence in cleavage outcomes based on acid strength.
Part 3: Troubleshooting & Quality Control
Common Failure Modes
| Issue | Cause | Solution |
| Polymerization | Using H-Cys(Z)-OH without N-protection. | Ensure N-terminus is Fmoc/Boc protected before coupling. |
| Racemization | Use of HBTU/HATU with DIEA (Base).[1] | Switch to DIC/Oxyma (Acidic/Neutral activation). |
| Incomplete Cleavage | Attempting to remove S-Z with TFA. | Use HF, TFMSA, or keep Z on for orthogonal applications. |
| Alkylation of Trp | Cation scavenging failure during HF cleavage. | Add p-cresol or anisole as scavengers. |
Analytical Verification
-
HPLC: The S-Z group adds significant hydrophobicity. Expect a longer retention time for Peptide-Cys(Z) compared to the free thiol version.
-
Mass Spectrometry:
-
Free Cys residue mass: 103.1 Da.
-
Cys(Z) residue mass: 237.1 Da.
-
Delta: Look for a mass shift of +134 Da if the Z group is still attached.
-
References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis.[1][3] The Journal of Organic Chemistry, 62(18), 6224–6229. Link
-
Albericio, F., & Tulla-Puche, J. (2008). The Power of the Solid-Phase Strategy for the Preparation of Peptide-Based Drugs.[4] Molecules, 13, 937-938. (Discussion on protecting group orthogonality).
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Sources
Introduction: The Foundation of Cysteine-Containing Peptide Synthesis
An Application Note and Protocol for the Esterification of N-α-Fmoc-Cys(Z)-OH to Wang Resin
Cysteine residues are of paramount importance in peptide and protein chemistry, primarily due to the unique ability of their thiol side chains to form disulfide bonds, which are critical for defining the tertiary and quaternary structures of proteins.[1] The synthesis of peptides containing cysteine via Solid-Phase Peptide Synthesis (SPPS) requires robust and orthogonal protecting group strategies to prevent unwanted side reactions.[2]
The benzyloxycarbonyl (Z or Cbz) group serves as a reliable protecting group for the nucleophilic cysteine thiol, stable to the mildly basic conditions used for N-α-Fmoc group removal during chain elongation.[2] Wang resin is a cornerstone of Fmoc-based SPPS for synthesizing peptide acids.[3][4] It features a 4-hydroxymethylphenoxymethyl-polystyrene support, which allows the first amino acid to be anchored via an ester linkage. This bond is stable throughout the synthesis but can be readily cleaved under moderately acidic conditions, typically with trifluoroacetic acid (TFA), to release the final peptide with a C-terminal carboxylic acid.[5]
This document provides a comprehensive guide to the critical first step of SPPS: the loading of the first amino acid, N-α-Fmoc-Cys(Z)-OH, onto Wang resin. We will delve into the chemical principles, provide a detailed experimental protocol, and outline methods for validating the success of the loading procedure.
A Note from the Senior Application Scientist
The standard and scientifically validated methodology for Fmoc-based Solid-Phase Peptide Synthesis (SPPS) necessitates that the first amino acid loaded onto the resin possesses an N-terminal Fmoc protecting group. The prompt specified loading "H-Cys(Z)-OH", which has a free amine. Attempting to load an N-terminally unprotected amino acid would lead to uncontrollable side reactions, including the formation of di- and tripeptides directly on the resin support, compromising the entire synthesis. Therefore, this protocol has been designed for the correct starting material, N-α-Fmoc-Cys(Z)-OH , to ensure a successful and high-purity synthesis.
Principle of the Method: Carbodiimide-Mediated Esterification
The covalent attachment of Fmoc-Cys(Z)-OH to the hydroxyl groups of Wang resin is an esterification reaction. The carboxylic acid of the amino acid is not sufficiently reactive to directly form an ester with the resin's alcohol groups. Therefore, it must first be "activated". The most common method involves the use of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC).[6][7]
The reaction proceeds through several key steps:
-
Activation: The carbodiimide reacts with the carboxylic acid of Fmoc-Cys(Z)-OH to form a highly reactive O-acylisourea intermediate.[6][7]
-
Potential Side Reactions: This intermediate is unstable and can rearrange into an unreactive N-acylurea, which terminates the reaction for that molecule.[6] Furthermore, activation of amino acids can lead to epimerization (racemization) at the α-carbon, particularly for sensitive residues like cysteine.[5]
-
Suppression of Side Reactions: To improve efficiency and minimize racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[5][8] HOBt rapidly reacts with the O-acylisourea to form a more stable HOBt-active ester. This active ester is less prone to racemization and efficiently acylates the resin's hydroxyl groups.[6]
-
Catalysis: A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is used to accelerate the esterification by acting as a highly nucleophilic acylation catalyst.[5][9]
-
Capping: After the loading reaction, any unreacted hydroxyl groups on the resin must be "capped," typically by acetylation with acetic anhydride. This crucial step prevents these sites from reacting in subsequent coupling cycles, which would otherwise lead to the formation of deletion sequences (peptides missing one or more amino acids).[9]
Experimental Workflow Diagram
Caption: A visual representation of the H-Cys(Z)-OH loading procedure.
Materials and Reagents
-
Wang Resin (e.g., 100-200 mesh, 1% DVB, ~1.0 mmol/g substitution)
-
Fmoc-Cys(Z)-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or OxymaPure
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetic Anhydride
-
Pyridine or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Methanol (MeOH), ACS grade
-
Solid-phase synthesis vessel with a frit
-
Mechanical shaker or bubbler system
-
For Quantification: UV-Vis Spectrophotometer, quartz cuvettes, volumetric flasks, piperidine.
Detailed Experimental Protocol
This protocol is based on a 1 g scale of Wang resin with a nominal loading of 1.0 mmol/g.
Part 1: Resin Preparation and Swelling
-
Place 1.0 g of Wang resin into a 20 mL solid-phase synthesis vessel.
-
Add 10 mL of DCM and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM.
-
Add 10 mL of DMF and agitate for another 30 minutes.
-
Drain the DMF completely just before adding the reaction mixture.
Part 2: Amino Acid Activation and Coupling
Cysteine is prone to racemization, so pre-activation time should be minimized, and the reaction should be performed at room temperature.
-
In a separate flask, dissolve Fmoc-Cys(Z)-OH (3 equivalents, relative to resin capacity; e.g., 3.0 mmol) and HOBt (3 eq., 3.0 mmol) in a minimal amount of DMF (~5-7 mL).
-
Add this solution to the swollen, drained resin in the reaction vessel.
-
Add DIC (3 eq., 3.0 mmol) to the resin slurry.
-
In a small vial, dissolve DMAP (0.1 equivalents, 0.1 mmol) in ~1 mL of DMF. Add this catalytic solution to the reaction vessel.
-
Seal the vessel and agitate the mixture at room temperature for 2-4 hours. Reaction progress can be monitored, but a 3-hour reaction is typically sufficient for good initial loading.[10]
Part 3: Capping of Unreacted Hydroxyl Groups
-
Drain the reaction mixture from the resin.
-
Wash the resin three times with 10 mL of DMF.
-
Prepare the capping solution: In a separate flask, mix Acetic Anhydride (10 equivalents, 10 mmol) and Pyridine (10 eq., 10 mmol) in 10 mL of DMF.
-
Add the capping solution to the resin and agitate for 30 minutes at room temperature.[9]
-
Drain the capping solution.
Part 4: Final Washing and Drying
-
Wash the resin thoroughly to remove all residual reagents and byproducts. Perform each wash for 1-2 minutes with agitation.
-
3 x 10 mL DMF
-
3 x 10 mL DCM
-
3 x 10 mL MeOH
-
3 x 10 mL DCM
-
-
After the final DCM wash, dry the resin under high vacuum for at least 4 hours, or until a constant weight is achieved. The weight gain can provide a rough, non-quantitative estimate of loading.
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Resin | Wang Resin, 100-200 mesh | Standard support for peptide acids via Fmoc-SPPS.[3][4] |
| Fmoc-Cys(Z)-OH | 3 equivalents | Using an excess drives the reaction to completion. |
| DIC | 3 equivalents | Stoichiometric equivalent to the amino acid for activation.[6] |
| HOBt | 3 equivalents | Suppresses racemization and N-acylurea formation.[5][6] |
| DMAP | 0.1 equivalents | Catalytic amount; excess can increase racemization. |
| Reaction Time | 2 - 4 hours | Adequate time for esterification without prolonged exposure to racemizing conditions. |
| Capping Reagents | Acetic Anhydride (10 eq.), Pyridine (10 eq.) | Large excess ensures complete capping of unreacted sites. |
| Capping Time | 30 minutes | Sufficient for complete acetylation of free hydroxyls. |
Validation Protocol: Quantification of Resin Loading via Fmoc-UV Assay
The most reliable method to determine the substitution level (loading) of the newly prepared resin is to quantify the amount of Fmoc groups per gram of resin.[11][12]
-
Sample Preparation: Accurately weigh 5-10 mg of the dried, loaded resin into a small test tube or vial.
-
Fmoc Cleavage: Add exactly 1.0 mL of a 20% (v/v) piperidine in DMF solution to the resin.
-
Incubation: Cap the vial and agitate at room temperature for 30 minutes to ensure complete cleavage of the Fmoc group, which forms a dibenzylfulvene-piperidine adduct.
-
Dilution: Allow the resin to settle. Carefully take a precise aliquot of the supernatant (e.g., 100 µL) and dilute it with a known volume of DMF (e.g., to a final volume of 10 mL in a volumetric flask). The dilution factor must be recorded accurately.
-
Spectrophotometry: Measure the absorbance (A) of the diluted solution at 301 nm against a blank of the 20% piperidine/DMF solution diluted in the same manner. The absorbance should ideally be between 0.1 and 1.0 for linearity.[11]
-
Calculation: Use the Beer-Lambert law to calculate the loading:
Loading (mmol/g) = (A × V_dilution) / (ε × w × l)
-
A : Absorbance at 301 nm
-
V_dilution : Initial volume of piperidine solution (in L, e.g., 0.001 L) multiplied by the dilution factor.
-
ε : Molar extinction coefficient of the adduct (7800 L mol⁻¹ cm⁻¹ is a widely accepted value).
-
w : Weight of the dry resin sample (in g).
-
l : Path length of the cuvette (typically 1 cm).
-
Best Practices and Troubleshooting
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low Loading Efficiency | - Incomplete swelling of the resin.- Inefficient activation or coupling.- Deactivated reagents (DIC is moisture-sensitive). | - Ensure adequate swelling time in both DCM and DMF.- Increase reaction time to 4-6 hours or repeat the coupling step.- Use fresh, high-quality reagents. Store DIC under inert gas. |
| High Racemization | - Excessive DMAP concentration.- Prolonged pre-activation or reaction time at elevated temperatures.- Omission of HOBt. | - Strictly limit DMAP to 0.1 equivalents.- Perform the reaction at room temperature and minimize pre-activation.- Always include HOBt or a similar additive in the reaction.[5] |
| Inconsistent Loading Results | - Inaccurate weighing of small resin samples for quantification.- Incomplete Fmoc cleavage or inaccurate dilutions.- Resin not fully dry before initial weighing. | - Use a calibrated analytical balance and use a larger sample size (e.g., 15-20 mg) if precision is an issue.- Ensure the 30-minute Fmoc cleavage is complete and use calibrated pipettes for dilution.- Dry the bulk resin and the analytical sample to a constant weight under high vacuum. |
References
-
Aapptec Peptides. Technical Support Information Bulletin 1073 - Wang Resin. Available at: [Link]
-
Aapptec Peptides. Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Available at: [Link]
-
Peptides.com. Wang Resin. Available at: [Link]
-
Sapkota, A. (2022, May 19). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. Microbe Notes. Available at: [Link]
-
ResearchGate. Mechanism of peptide bond formation through carbodiimide. Available at: [Link]
-
Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Available at: [Link]
-
Lobo, S. A., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]
-
Biotage. (2023, February 6). How to quantify your first amino acid loading onto Wang resins. Available at: [Link]
-
BYJU'S. (2019, December 10). Ninhydrin test. Available at: [Link]
-
Lee, N. (2022, June 9). Peptide Hand Synthesis Part 4: Ninhydrin Test. YouTube. Available at: [Link]
-
The Organic Chemistry Tutor. (2023, February 1). DCC Coupling With HOBt Activation Mechanism | Organic Chemistry. YouTube. Available at: [Link]
-
Biotage. (2023, February 2). How To Load The First Amino Acid Onto Wang Resin. Available at: [Link]
-
ResearchGate. (2025, August 7). Quantitative Determination of Resin Loading in Solid-Phase Organic Synthesis Using 13 C MAS NMR. Available at: [Link]
-
Spiral. (2019, October 14). Calculating Resin Functionalization in Solid-Phase Peptide Synthesis Using a Standardized Method based on Fmoc Determination. Available at: [Link]
-
Taylor & Francis. Carbodiimide – Knowledge and References. Available at: [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available at: [Link]
-
Peptideweb.com. Loading protocols. Available at: [Link]
-
Lemberg, M. K., & Martoglio, B. (1999). Release of Signal Peptide Fragments into the Cytosol Requires Cleavage in the Transmembrane Region by a Protease Activity That Is Different from Signal Peptidase. Journal of Biological Chemistry. Available at: [Link]
-
Spears, R. J., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Available at: [Link]
-
ACS Publications. (2025, February 23). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 3. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. youtube.com [youtube.com]
- 9. peptideweb.com [peptideweb.com]
- 10. rsc.org [rsc.org]
- 11. biotage.com [biotage.com]
- 12. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
Application Note: Standard Deprotection Methods for the S-(2-nitro-1-phenylethyl) Group on Cysteine
Introduction
In the field of peptide synthesis and drug development, the selective protection and deprotection of amino acid side chains is a cornerstone of chemical strategy. The thiol group of cysteine is particularly reactive, necessitating robust protection to prevent undesired side reactions such as oxidation and alkylation during peptide elongation.[1][2][3] A plethora of protecting groups for cysteine have been developed, each with a unique cleavage strategy to allow for orthogonal deprotection in the presence of other protected residues.[3][4]
The S-(2-nitro-1-phenylethyl) group, also known as the S-Z group, is a specialized protecting group for cysteine.[1] Introduced by Jung et al. in 1975, the S-Z group offers a unique combination of properties. Its primary deprotection pathway is through a base-catalyzed β-elimination, providing an orthogonal cleavage strategy to the more common acid-labile or photolabile protecting groups.[1][5] This application note provides a detailed overview of the deprotection of the S-Z group, including the underlying chemical mechanism and a comprehensive protocol for its removal.
Mechanism of Deprotection: Base-Catalyzed β-Elimination
The removal of the S-Z group from a protected cysteine residue proceeds via a base-catalyzed β-elimination reaction.[5] This mechanism is facilitated by the electron-withdrawing nature of the 2-nitro group on the phenylethyl moiety. The presence of this nitro group increases the acidity of the proton on the carbon adjacent to the sulfur atom (the β-proton).
The key steps of the deprotection mechanism are as follows:
-
Proton Abstraction: A base abstracts the acidic β-proton from the 2-nitro-1-phenylethyl group.
-
Formation of a Carbanion Intermediate: This proton abstraction results in the formation of a resonance-stabilized carbanion.
-
Elimination: The carbanion undergoes elimination, leading to the formation of 2-nitro-1-phenyl-ethene (β-nitrostyrene) and the free cysteine thiol.
This mechanism is highly efficient and proceeds under relatively mild basic conditions, ensuring the stability of other protecting groups sensitive to acid or photolysis.
Figure 1: Deprotection mechanism of the S-Z group.
Deprotection Protocols
The following protocol outlines a standard procedure for the deprotection of S-(2-nitro-1-phenylethyl)-protected cysteine residues in a peptide.
Materials
-
S-Z protected peptide
-
Aqueous buffer (e.g., 0.1 M sodium borate buffer, pH 9.0)
-
Organic solvent (e.g., acetonitrile or DMF, if needed for solubility)
-
Quenching solution (e.g., 1 M HCl)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for analysis
Procedure
-
Dissolution: Dissolve the S-Z protected peptide in the aqueous buffer to a concentration of 1-5 mg/mL. If the peptide has poor aqueous solubility, a minimal amount of a compatible organic solvent like acetonitrile or DMF can be added.
-
Deprotection Reaction: Stir the solution at room temperature. The reaction progress can be monitored by HPLC-MS. The reaction is typically complete within 1-4 hours.
-
Quenching: Once the reaction is complete (as determined by the disappearance of the starting material), quench the reaction by acidifying the solution to pH 4-5 with 1 M HCl.
-
Purification: Purify the deprotected peptide using reverse-phase HPLC.
-
Analysis: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
| Parameter | Recommended Conditions | Notes |
| Base | Aqueous buffer with pH 8.5-9.5 | Higher pH can accelerate the reaction but may risk side reactions. |
| Temperature | Room Temperature (20-25 °C) | Elevated temperatures are generally not necessary. |
| Reaction Time | 1-4 hours | Monitor by HPLC to determine completion. |
| Solvent | Aqueous buffer, with minimal organic co-solvent if necessary | Ensure peptide solubility. |
Table 1: Key Parameters for S-Z Group Deprotection.
Figure 2: Workflow for the deprotection of S-Z protected cysteine.
Conclusion
The S-(2-nitro-1-phenylethyl) protecting group provides a valuable tool for cysteine protection in peptide chemistry, offering an orthogonal deprotection strategy via base-catalyzed β-elimination. The mild conditions required for its removal make it compatible with a wide range of other protecting groups, enhancing the synthetic chemist's toolbox for the construction of complex peptides. The protocols and mechanistic insights provided in this application note are intended to guide researchers in the successful application of this useful protecting group.
References
- Jung, G., Fouad, H., & Heusel, G. (1975). 2-Nitro-1-phenylethyl: a new protecting and chiroptical reporter group for cysteine peptides. Angewandte Chemie International Edition in English, 14(12), 817-818.
- Kim, J. H., & Lee, Y. S. (1983). Synthesis of Nucleophilic Adducts of Thiols (Ⅰ). Addition of Cysteine to β-Nitrostyrene Derivatives. Journal of the Korean Chemical Society, 27(3), 163-170.
-
MDPI. (2021, April 29). Site-Specific Conversion of Cysteine in a Protein to Dehydroalanine Using 2-Nitro-5-thiocyanatobenzoic Acid. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Retrieved from [Link]
-
ResearchGate. (n.d.). β-Elimination Side Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, August 17). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Retrieved from [Link]
- Taylor, J. W. (2009). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. In PROCEEDINGS OF THE TWENTIETH AMERICAN PEPTIDE SYMPOSIUM (pp. 137-138).
-
AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
Sources
- 1. 2-Nitro-1-phenylethyl: a new protecting and chiroptical reporter group for cysteine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolytic cleavage of 1-(2-nitrophenyl)ethyl ethers involves two parallel pathways and product release is rate-limited by decomposition of a common hemiacetal intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
Technical Application Note: Strategic Utilization of H-Cys(Z)-OH in Boc Solid-Phase Peptide Synthesis
Part 1: Strategic Analysis & Chemical Logic
The Reagent Profile
H-Cys(Z)-OH (CAS: 1625-72-5) represents a specific cysteine derivative where the sulfhydryl (thiol) group is protected by a Benzyloxycarbonyl (Z or Cbz) moiety.[1] In the context of Boc chemistry, this creates a thiocarbonate linkage, which is distinct from the more common thioether linkage found in S-Benzyl cysteine [H-Cys(Bzl)-OH].
| Feature | H-Cys(Z)-OH (Thiocarbonate) | H-Cys(Bzl)-OH (Thioether) |
| Acid Stability | Stable to TFA (50%) | Stable to TFA (50%) |
| HF Cleavage | High Lability (Clean removal at 0°C) | Moderate Lability (Requires strong HF conditions) |
| Base Stability | Sensitive (Susceptible to aminolysis) | High (Stable to DIEA/TEA) |
| Primary Utility | Synthesis requiring milder HF cleavage or high crystallinity intermediates. | Standard "workhorse" for robust sequences. |
The "Why" – Causality in Experimental Choice
Why choose H-Cys(Z)-OH over the standard H-Cys(Bzl)-OH?
-
Cleavage Efficiency: The S-Z group is removed more rapidly and cleanly by anhydrous HF than the S-Bzl group. This is critical for peptides containing other sensitive residues (e.g., Trp, Met) where prolonged exposure to HF increases the risk of side reactions.
-
Crystallinity: Intermediates protected with S-Z are often highly crystalline, facilitating purification in solution-phase synthesis or hybrid fragment condensation strategies.
The "Danger Zone" – Self-Validating Control
The use of H-Cys(Z)-OH introduces a specific vulnerability: Base Sensitivity . Unlike S-Bzl, the S-Z thiocarbonate can undergo nucleophilic attack by amines (aminolysis) or base-catalyzed elimination.
-
Critical Constraint: During the neutralization step of Boc SPPS (typically using DIEA or TEA), prolonged exposure can lead to premature loss of the Z group or S→N acyl migration.
-
Control Mechanism: The protocols below strictly limit neutralization times to prevent this degradation.
Part 2: Visualizing the Chemical Pathway
The following diagram illustrates the stability windows and critical failure points when using S-Z protection.
Figure 1: Operational workflow for H-Cys(Z)-OH. Note the red dotted line indicating the risk of base-catalyzed degradation during neutralization.
Part 3: Experimental Protocols
Protocol A: Pre-Synthesis Preparation (N-Protection)
If starting with H-Cys(Z)-OH free amine, it must be converted to the N-Boc derivative for SPPS.
Reagents:
-
H-Cys(Z)-OH (10 mmol)
-
Di-tert-butyl dicarbonate (Boc₂O) (11 mmol)
-
Triethylamine (TEA) or Na₂CO₃
-
Dioxane/Water (1:1 v/v)
Step-by-Step:
-
Dissolution: Dissolve 10 mmol H-Cys(Z)-OH in 20 mL of 1:1 Dioxane/H₂O.
-
Basification: Adjust pH to ~9.0 using TEA or Na₂CO₃. Caution: Do not exceed pH 10 to protect the S-Z ester.
-
Reaction: Add Boc₂O (1.1 eq) dropwise at 0°C. Stir at room temperature for 3-4 hours.
-
Workup: Evaporate dioxane. Acidify the aqueous layer carefully with cold 1N HCl to pH 2-3. Extract with Ethyl Acetate.
-
Validation: Check TLC (Thin Layer Chromatography) for disappearance of ninhydrin-positive starting material.
Protocol B: Solid-Phase Coupling Cycle (Boc/Bzl)
Optimized for S-Z stability.
Standard Scale: 0.5 mmol resin.
| Step | Solvent/Reagent | Time | Notes |
| 1. Wash | DCM (3x) | 1 min | Swell resin. |
| 2. Deprotect | 50% TFA in DCM | 1 min | Pre-wash. |
| 3. Deprotect | 50% TFA in DCM | 20 min | Main Boc removal. |
| 4. Wash | DCM (3x) | 1 min | Remove TFA. |
| 5. Neutralize | 5% DIEA in DCM | 2 x 1 min | CRITICAL: Use short bursts. Do not use DMF here if possible (promotes aminolysis). |
| 6. Wash | DCM (3x) | 1 min | Remove base quickly. |
| 7. Coupling | Boc-Cys(Z)-OH (3 eq) + DCC (3 eq) + HOBt (3 eq) | 60-90 min | Pre-activate for 5 min in DCM/DMF before adding to resin. |
| 8. Wash | DMF (3x), DCM (3x) | 1 min | |
| 9. Test | Kaiser Test | - | Ensure negative (no free amines). |
Expert Insight:
-
Solvent Choice: Perform neutralization in DCM rather than DMF. DMF increases the nucleophilicity of amines, increasing the risk of attacking the S-Z group.
-
Coupling Reagents: Use DCC/HOBt or DIC/Oxyma. Avoid high-base cocktails like HATU/DIEA for the coupling of the Cys(Z) residue itself to minimize self-reaction.
Protocol C: HF Cleavage & Scavenging
The S-Z group generates a benzyl carbocation upon cleavage. Adequate scavenging is non-negotiable.
Safety: HF is lethal. Use a closed vacuum line system (Kel-F/Teflon).
Scavenger Cocktail (High Cysteine Content):
-
Anisole: 10% v/v (General scavenger)
-
Dimethyl Sulfide (DMS): 5% v/v (Reduces S-alkylation)
-
p-Cresol: 2% v/v[2]
Procedure:
-
Preparation: Dry the peptide-resin thoroughly under high vacuum (P₂O₅) overnight.
-
Loading: Place resin in the Teflon reaction vessel. Add the Scavenger Cocktail.
-
HF Condensation: Cool vessel to -78°C (Dry ice/Acetone). Distill anhydrous HF (10 mL per gram of resin) into the vessel.
-
Reaction: Warm to 0°C (Ice bath). Stir for 45-60 minutes .
-
Note:S-Z cleaves faster than S-Bzl. Do not extend beyond 60 mins unless necessary for other residues (e.g., Arg(Tos)).
-
-
Evaporation: Evaporate HF under high vacuum at 0°C. Do not use heat.
-
Precipitation: Wash the residue with cold diethyl ether (removes scavengers). Extract the peptide with 10-20% Acetic Acid in water.
-
Lyophilization: Freeze and lyophilize immediately to prevent air oxidation of the free thiols to disulfides.
Part 4: Troubleshooting & Quality Control
Common Failure Modes
-
Problem: Low yield of Cysteine; presence of D-Cys (Racemization).
-
Cause: Pre-activation time too long or excessive base during coupling.
-
Solution: Use DIC/HOBt (no base) for coupling Boc-Cys(Z)-OH.
-
-
Problem: Loss of S-protection during synthesis.
-
Cause: Neutralization steps > 5 mins or use of strong bases.
-
Solution: Adhere strictly to the "2 x 1 min" neutralization protocol.
-
Analytical Verification
Post-cleavage, the peptide should be analyzed via RP-HPLC and ESI-MS.
-
Mass Shift: Calculate the theoretical mass of the free thiol peptide.
-
Disulfide Check: Treat a small aliquot with Ellman's Reagent. A strong yellow color confirms free thiols. If negative, oxidation occurred during workup.
References
-
Original Characterization of S-Acyl/Carbonate Protection: Zervas, L., Photaki, I., & Ghelis, N. (1963). On Cysteine and Cystine Peptides. II. S-Acylcysteines in Peptide Synthesis. Journal of the American Chemical Society, 85(9), 1337–1341.
-
HF Cleavage Mechanisms & Scavengers: Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455.
-
Comparison of Cysteine Protecting Groups: Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[3] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Boc Chemistry Standard Protocols: Schnolzer, M., Alewood, P., Jones, A., Alewood, D., & Kent, S. B. (1992). In situ neutralization in Boc-chemistry solid phase peptide synthesis. International Journal of Peptide and Protein Research, 40(3-4), 180-193.
Sources
Application Note: Orthogonal Synthesis of Disulfide-Rich Peptides Using H-Cys(Z)-OH
This Application Note and Protocol is designed for researchers and drug development professionals focusing on the synthesis of complex, disulfide-rich peptides (e.g., conotoxins, insulin analogs, cyclotides). It details the strategic use of H-Cys(Z)-OH (S-benzyloxycarbonyl-L-cysteine) as a critical orthogonal protecting group to achieve regioselective disulfide bond formation.
Executive Summary
The chemical synthesis of disulfide-rich peptides presents a formidable challenge: ensuring the correct pairing of cysteine residues to achieve the native, bioactive fold.[1] Random oxidative folding often leads to misfolded isomers (scrambling) and low yields. To overcome this, Regioselective Disulfide Formation using orthogonal protecting groups is the gold standard.[2]
This guide focuses on H-Cys(Z)-OH , a cysteine derivative where the thiol is protected by a benzyloxycarbonyl (Z or Cbz) thiocarbonate group. Unlike the common thioether protections (Trt, Acm, Mob), the S-Z group offers a unique stability profile—stable to weak acids (TFA) but labile to hard nucleophiles (base/thiolysis) and strong acids (HF). This allows it to function as a "third dimension" of orthogonality in Boc-SPPS strategies, enabling the controlled synthesis of peptides with 3+ disulfide bridges.
Technical Background: The "Z" Advantage
H-Cys(Z)-OH (S-Carbobenzyloxy-L-cysteine) provides a distinct chemical handle compared to standard protecting groups.
Chemical Structure & Properties
-
Structure: The thiol group is capped as a thiocarbonate (
). -
Stability Profile:
-
TFA (Trifluoroacetic acid): STABLE . (Compatible with Boc deprotection cycles).
-
Piperidine: UNSTABLE . (Slowly degraded; generally incompatible with standard Fmoc SPPS unless used as the final residue).
-
Iodine (I₂): STABLE . (Orthogonal to Cys(Acm)).
-
HF (Hydrogen Fluoride): LABILE . (Cleaved during global Boc cleavage).
-
Nucleophiles (Base/Thiols): LABILE . (Cleaved by Methanolysis, Hydrazine, or Thiolysis).
-
The Orthogonal Triad Strategy
In a 3-disulfide system (e.g.,
| Disulfide Pair | Protecting Group | Deprotection Condition | Mechanism |
| Pair 1 | Cys(Z) | On-Resin Thiolysis/Base | Nucleophilic attack (cleaves Z, leaves Mob/Acm intact). |
| Pair 2 | Cys(Mob) | HF Cleavage | Strong Acidolysis (cleaves Mob, leaves Acm intact). |
| Pair 3 | Cys(Acm) | Post-Cleavage Oxidation | Electrophilic Iodine Oxidation (cleaves Acm). |
Detailed Protocol: 3-Stage Regioselective Synthesis
Context: Synthesis of a conotoxin-like peptide with 3 disulfide bonds (Cys1-Cys4, Cys2-Cys5, Cys3-Cys6). Method: Boc-Solid Phase Peptide Synthesis (Boc-SPPS).
Phase 1: Resin Loading & Chain Assembly
-
Resin Selection: Use MBHA Resin (0.5 mmol/g) for C-terminal amides.
-
Coupling: Perform standard Boc cycles (TFA deprotection, neutralization, coupling).
-
Cys Pair 1 (e.g., 1 & 4): Couple Boc-Cys(Z)-OH . (Prepared from H-Cys(Z)-OH using Boc₂O if not purchased pre-protected).
-
Cys Pair 2 (e.g., 2 & 5): Couple Boc-Cys(Mob)-OH .
-
Cys Pair 3 (e.g., 3 & 6): Couple Boc-Cys(Acm)-OH .
-
-
Final N-Terminal Deprotection: Remove the final Boc group with TFA.
Phase 2: First Disulfide Bond (On-Resin Z Removal)
Target: Cys(Z) residues. Rationale: The Z group is a thiocarbonate. It can be removed by nucleophilic attack while the peptide is still anchored to the resin and other Cys groups (Mob, Acm) remain protected.
-
Wash: Wash resin with DMF (3x) and DCM (3x).
-
Deprotection/Cyclization Cocktail:
-
Prepare a solution of 10% Hydrazine in Methanol OR 5% Thiophenol/DMF (for thiolytic cleavage).
-
Note: Hydrazine is aggressive; Thiophenol is milder and promotes direct disulfide formation via exchange.
-
-
Reaction: Agitate resin for 2 x 1 hour.
-
Oxidation (if needed): If using hydrazine, the thiols are free. Wash with DMF. Treat with 0.1M Ellman’s Reagent or Air Oxidation (pH 8 buffer in DMF) for 4 hours to form Disulfide 1 .
-
Validation: Cleave a small aliquot (HF) and analyze by HPLC/MS. Mass should correspond to [M-2H] (one disulfide formed).
Phase 3: Second Disulfide Bond (Global Cleavage)
Target: Cys(Mob) residues. Rationale: HF cleavage removes the peptide from the resin and simultaneously removes acid-labile side chains (Bzl, Mob, Tos), but leaves Cys(Acm) intact.
-
Drying: Dry the resin thoroughly under vacuum.
-
HF Cleavage:
-
Mix Resin with Anisole (scavenger) and liquid HF (10 mL/g resin) at 0°C.
-
React for 60 minutes.
-
-
Extraction: Evaporate HF. Wash with ether (to remove scavengers). Extract peptide with 10% Acetic Acid.[3]
-
Oxidation: Dilute the peptide solution (0.1 mg/mL) in Ammonium Bicarbonate buffer (pH 8.0). Stir under air for 24-48 hours.
-
Purification: Isolate the 2-disulfide intermediate via RP-HPLC.
Phase 4: Third Disulfide Bond (Iodine Oxidation)
Target: Cys(Acm) residues. Rationale: Iodine selectively attacks the sulfur-Acm bond, facilitating direct oxidative pairing.
-
Dissolution: Dissolve the intermediate in 50% Aqueous Acetic Acid .
-
Oxidation:
-
Add 10 eq. Iodine (I₂) (dissolved in MeOH) dropwise.
-
Stir for 30-60 minutes. Color should remain amber.
-
-
Quenching: Add 1M Ascorbic Acid or Sodium Thiosulfate until the solution is clear.
-
Final Purification: Desalt and purify the final 3-disulfide product by RP-HPLC.
Visualization: The Orthogonal Workflow
Caption: Three-stage orthogonal deprotection strategy using Cys(Z), Cys(Mob), and Cys(Acm) to ensure regioselective folding.
Quantitative Comparison of Protecting Groups
| Protecting Group | Symbol | Stability (TFA) | Removal Condition | Orthogonal To |
| S-Benzyloxycarbonyl | Cys(Z) | Stable | Base / Thiolysis / HF | Acm, Mob (under basic conditions) |
| S-4-Methoxybenzyl | Cys(Mob) | Stable | HF (Strong Acid) | Z (Base), Acm (Iodine) |
| S-Acetamidomethyl | Cys(Acm) | Stable | Iodine ( | Z, Mob, Trt |
| S-Trityl | Cys(Trt) | Labile | TFA (Weak Acid) | Z, Acm, Mob |
Troubleshooting & Critical Controls
-
Premature Z Removal:
-
Issue: In Boc synthesis, the Neutralization step (using DIEA) can theoretically degrade Cys(Z) if exposure is prolonged.
-
Control: Keep neutralization times short (1-2 min) and use flow washes. Avoid Piperidine entirely.
-
-
Incomplete Thiolysis:
-
Issue: Removing Z on-resin can be slow due to steric hindrance.
-
Control: Use Hydrazine hydrate in DMF/MeOH (1:9) for higher reactivity, but monitor for aspartimide formation. Alternatively, use 10%
-Mercaptoethanol with catalytic DBU.
-
-
Scrambling:
-
Issue: Disulfide exchange during the final Iodine oxidation.
-
Control: Perform the Iodine oxidation in acidic media (AcOH) to protonate free amines and suppress disulfide exchange.
-
References
-
Albericio, F., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews. Retrieved from [Link]
-
Postma, T. M., & Albericio, F. (2014). Orthogonal Cysteine Protection Strategies. MDPI. Retrieved from [Link]
Sources
orthogonal protection strategy with H-Cys(Z)-OH
Executive Summary
The synthesis of cysteine-rich peptides (e.g., conotoxins, defensins, insulin analogs) requires precise control over disulfide bond topology. Random oxidation often leads to thermodynamic scrambling and misfolded isomers. This guide details the application of S-Benzyloxycarbonyl-L-cysteine (denoted here as Cys(Z) ) as a critical orthogonal tool.
Unlike standard S-Trityl (acid-labile) or S-Acm (oxidative-labile) groups, the S-Z moiety offers a unique nucleophile-labile (thiolytic) deprotection profile. This allows for a "third dimension" of orthogonality, enabling the stepwise formation of up to three distinct disulfide bridges when combined with Boc-chemistry or solution-phase strategies.
Structural Definition & Nomenclature
Critical Distinction: In this protocol, "Z" refers strictly to the side-chain protection of the thiol group (S-Cbz), not the N-terminal amine.
-
Chemical Name:
-Benzyloxycarbonyl-L-cysteine -
Shorthand: H-Cys(Z)-OH or H-Cys(S-Z)-OH
-
Structure:
- -Amine: Free (H-)
- -Carboxyl: Free (-OH)
-
Side-chain:
-C(O)OCH Ph (Thiocarbonate linkage)
⚠️ Compatibility Warning: The S-Z group is a thiocarbonate. It is susceptible to aminolysis. Therefore, H-Cys(Z)-OH is generally incompatible with standard Fmoc SPPS (which uses piperidine). It is designed for Boc SPPS or Solution Phase Synthesis .
The Orthogonal Landscape
To synthesize a peptide with three specific disulfide bonds (A-B, C-D, E-F), one must use three protecting groups with non-overlapping removal conditions. Cys(Z) fills the "Nucleophilic/Reductive" niche.
| Protecting Group | Symbol | Stability | Cleavage Trigger | Mechanism |
| S-Acetamidomethyl | Acm | Acid, Base | Iodine ( | Electrophilic Oxidation |
| S-Paramethylbenzyl | Mob/Bzl | TFA, Weak Base | HF or Na/NH | Strong Acidolysis / Birch Red. |
| S-Benzyloxycarbonyl | Z | TFA, | Thiolysis / Base | Nucleophilic Attack |
Visualizing the Orthogonality (Graphviz)
Caption: Figure 1. The orthogonal deprotection hierarchy.[1][2][3][4] Cys(Z) provides a critical third axis, stable to the oxidative conditions used for Acm and the acidic conditions used for Boc removal, but cleaved by specific nucleophiles.
Detailed Protocols
Protocol A: Coupling H-Cys(Z)-OH in Boc SPPS
Since H-Cys(Z)-OH is supplied as a free amino acid (often as a hydrochloride salt), it must be N-protected in situ or used in a fragment condensation. For standard stepwise Boc SPPS, it is recommended to purchase or prepare Boc-Cys(Z)-OH .
If using H-Cys(Z)-OH for Solution Phase Fragment Coupling:
-
Solubilization: Dissolve 1.0 eq of H-Cys(Z)-OH•HCl in DMF.
-
Neutralization: Add 1.0 eq of DIPEA (Diisopropylethylamine) to neutralize the HCl salt. Do not excess base to avoid premature S-Z cleavage.
-
Activation: Add 1.0 eq of HATU and 2.0 eq of Collidine (2,4,6-trimethylpyridine). Collidine is preferred over DIPEA/TEA for activation as it is non-nucleophilic, preserving the S-Z ester.
-
Coupling: React with the amino-component for 2–4 hours. Monitor by HPLC.
Protocol B: Selective Deprotection of S-Z (Thiolysis)
This step removes the Z group to liberate the free thiol (-SH) without affecting S-Acm or S-Bzl groups, and without breaking existing disulfide bonds (if conditions are controlled).
Reagents:
-
Solvent: Methanol (MeOH) or DMF (degassed).
-
Nucleophile: Sodium Methoxide (NaOMe) or Hydrazine hydrate. Note: Thiophenol is also effective but requires careful handling.
Step-by-Step:
-
Preparation: Dissolve the protected peptide (0.5–1 mg/mL) in degassed Methanol under Nitrogen atmosphere.
-
Reaction:
-
Method 1 (Mild): Add 10% (v/v) Hydrazine hydrate. Stir at Room Temperature (RT) for 1–2 hours.
-
Method 2 (Stronger): Add 0.1 M NaOMe in MeOH. Stir at 0°C for 15 minutes.
-
-
Quenching: Immediately neutralize with dilute Acetic Acid (AcOH) to pH 6–7.
-
Why? High pH promotes disulfide exchange (scrambling). Rapid neutralization freezes the topology.
-
-
Purification: Isolate the free-thiol intermediate via semi-prep HPLC (Acidic gradient) before proceeding to oxidation.
Protocol C: Cyclization (Formation of the Disulfide)
Once S-Z is removed, the free thiols must be oxidized to form the targeted bridge.
-
Dilution: Dilute the peptide to 0.1 mg/mL in Ammonium Bicarbonate buffer (pH 7.5–8.0).
-
High dilution favors intramolecular cyclization over intermolecular aggregation.
-
-
Oxidation: Bubbling air is often sufficient. For faster reaction, add 0.01 eq of
(Potassium Ferricyanide). -
Monitoring: Ellman’s Test (DTNB) will turn from yellow to colorless as free thiols are consumed.
Strategic Workflow: A 3-Disulfide Scenario
Goal: Synthesize a peptide with bridges at Cys1-Cys6, Cys2-Cys5, Cys3-Cys4.
| Step | Action | State of Cysteines |
| 1. Synthesis | Boc SPPS assembly. | Cys1/6(Mob), Cys2/5(Acm), Cys3/4(Z) |
| 2. Cleavage | HF Cleavage (High Acidity). | Cys1-Cys6 form (or free SH |
| 3. Deprotection 2 | Thiolysis (Hydrazine/MeOH). | Removes Z from Cys3/4. |
| 4. Oxidation 2 | Air/DMSO oxidation. | Cys3-Cys4 form . Acm remains intact. |
| 5. Deprotection 3 | Iodine ( | Removes Acm from Cys2/5 and simultaneously forms Cys2-Cys5 . |
Troubleshooting & Causality
| Observation | Probable Cause | Corrective Action |
| Premature S-Z loss | Exposure to primary amines (piperidine) or strong base. | Switch to Boc chemistry. Use non-nucleophilic bases (Collidine/NMM) during coupling. |
| Scrambling during Thiolysis | pH was too high (>9) or reaction time too long. | Use Hydrazine instead of NaOMe. Quench immediately with AcOH. Perform under Argon. |
| Incomplete S-Z removal | Steric hindrance around the Cys residue. | Increase temperature to 35°C or use NaOMe (stronger nucleophile). |
| S-Z stable to HF? | S-Z is technically a carbonate; it can be cleaved by HF but is often more resistant than S-Bzl. | If S-Z is cleaved by HF in your sequence, switch the strategy: Use S-Z for the first pair (removed by base/thiolysis on resin before HF cleavage). |
References
-
Zervas, L., & Photaki, I. (1962). On Cysteine and Cystine Peptides. I. New S-Protecting Groups. Journal of the American Chemical Society, 84(20), 3887–3897. Link
-
Kamber, B. (1971). Cystine peptides.[3][4][5][6][7] I. Synthesis of the open-chain asymmetrical cystine peptide 8-13 of human insulin. Helvetica Chimica Acta, 54(3), 927–930. Link
-
Postma, T. M., & Albericio, F. (2014). Orthogonal Cysteine Protection: A Key for the Synthesis of Complex Disulfide-Rich Peptides.[3][7] European Journal of Organic Chemistry, 2014(17), 3519–3530. Link
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. mdpi.com [mdpi.com]
Part 1: Technical Brief & Mechanistic Insight
Application Note: Advanced Cleavage Protocols for H-Cys(Z)-OH and S-Z Protected Peptides
The Challenge: The S-Z Stability Paradox
The notation H-Cys(Z)-OH refers to L-Cysteine with a free
Crucial Warning: Standard TFA-based cocktails (e.g., Reagent K, Reagent B) used in Fmoc synthesis will not cleave the S-Z group . Attempting to do so will result in incomplete deprotection and potential S-alkylation.
Successful cleavage requires Strong Acidolysis (anhydrous HF or TFMSA) or reductive cleavage (Na/NH
Mechanism of Failure (and Success)
When the Z group is cleaved by strong acid, it releases a Benzyl Cation (
-
Without Scavengers: The Benzyl cation re-attaches to the sulfur (S-benzylation), creating a stable thioether that is virtually impossible to remove without destroying the peptide.
-
With Scavengers: We must use a "Push-Pull" mechanism. Thioanisole acts as a soft nucleophile to trap the cation, while DMS (Dimethyl Sulfide) modulates the acidity to favor an
cleavage mechanism over the cation-generating pathway.
Part 2: Visualizing the Cleavage Pathway
The following diagram illustrates the critical competition between the desired scavenging and the undesired S-alkylation side reaction.
Figure 1: Mechanistic divergence in Z-group cleavage. The "Low Acidity" SN2 pathway (top) is preferred to avoid generating free Benzyl cations.
Part 3: Validated Cleavage Protocols
Protocol A: The "Gold Standard" Low-High HF Method
Best for: Complex peptides, multiple Cys residues, and preventing S-benzylation.
Basis: Developed by Tam et al., this two-stage method first removes the Z group via an
Reagents Required:
Step-by-Step Methodology:
-
Preparation: Dry the peptide-resin thoroughly over
overnight. -
Low HF Stage (Z-Removal):
-
Cocktail: HF : DMS : p-Cresol (25 : 65 : 10 v/v).
-
Note: If Trp is present, replace p-Cresol with p-Cresol : p-Thiocresol (1:1).[3]
-
Procedure: Cool reaction vessel to 0°C. Distill HF into the mixture of scavengers and resin.
-
Incubation: Stir at 0°C for 2 hours .
-
Mechanism:[1][6][7] The high concentration of DMS reduces the acidity function (
) of HF, forcing the cleavage to proceed via (direct nucleophilic attack by DMS on the Z group), preventing Benzyl cation formation.
-
-
Evacuation: Evaporate HF and DMS under high vacuum at 0°C.
-
High HF Stage (Final Deprotection):
-
Cocktail: HF : p-Cresol (90 : 10 v/v).
-
Procedure: Distill fresh HF into the vessel containing the resin and residual p-Cresol.
-
Incubation: Stir at 0°C for 45-60 minutes .
-
-
Work-up: Evaporate HF. Precipitate peptide with cold diethyl ether.
Protocol B: The "Bench-Friendly" TFMSA Method
Best for: Labs without HF apparatus. Uses standard glassware. Basis: Trifluoromethanesulfonic acid (TFMSA) acts as a "liquid HF" equivalent.
Reagents Required:
-
TFMSA (Trifluoromethanesulfonic acid)
-
TFA (Trifluoroacetic acid)[8]
-
Thioanisole (Critical accelerator)
-
EDT (1,2-Ethanedithiol) - Essential for Cys preservation.
The "High-Scavenge" TFMSA Cocktail:
| Component | Volume Ratio | Role |
| TFA | 80% | Solvent / Primary Acid |
| TFMSA | 10% | Strong Acid (Cleaves Z) |
| Thioanisole | 10% | "Push-Pull" Accelerator & Scavenger |
| EDT | (Add 2-3% extra) | Cys Antioxidant |
Step-by-Step Methodology:
-
Cooling (Critical): Place a round-bottom flask containing the dry resin, Thioanisole, and EDT in an ice bath (0°C).
-
TFA Addition: Add the TFA and stir for 5-10 minutes to swell the resin.
-
TFMSA Addition: Add TFMSA dropwise (highly exothermic). Maintain temperature < 5°C.
-
Reaction:
-
Precipitation:
-
Cool the flask back to 0°C.
-
Pour the mixture slowly into a 10x volume of cold Methyl tert-butyl ether (MTBE) .
-
Centrifuge to pellet the peptide. Wash pellet 3x with cold ether to remove the Thioanisole (which has a pungent odor).
-
Part 4: Scavenger Selection Guide
Choosing the right scavenger is not arbitrary. It is based on the specific nucleophilicity required to out-compete the Cysteine thiol.
| Scavenger | Role in Cys(Z) Cleavage | Pros | Cons |
| Thioanisole | Accelerator . Protonated thioanisole acts as a soft nucleophile to attack the Z-group carbocation. | Speeds up reaction (Push-Pull). Essential for TFMSA. | Pungent odor. Hard to remove if not washed thoroughly. |
| DMS | Modulator .[4][5] Reduces HF acidity to favor SN2 mechanism. | Prevents S-benzylation almost entirely in Low-HF method. | Volatile. Only effective in HF context. |
| EDT | Antioxidant . Keeps Cys in reduced (-SH) state. | Prevents disulfide dimers.[5] | Smell. Does not actively accelerate Z-removal like Thioanisole. |
| p-Cresol | Trap .[2] Irreversible trap for benzyl cations. | Solid at RT (easy handling). | Less effective than Thioanisole for acceleration. |
Part 5: Troubleshooting & Quality Control
Symptom: Mass Spec shows +90 Da or +106 Da adducts.
-
Diagnosis: S-Benzylation (incomplete scavenging) or S-Benzyl adducts.
-
Fix: You cannot reverse S-Benzylation easily. Prevention is key. Use Protocol A (Low-High HF) for the next batch. Ensure reagents are fresh; scavengers oxidize over time.
Symptom: Incomplete Z-removal (Mass +134 Da remains).
-
Diagnosis: Acid strength too low.
-
Fix: If using Protocol B (TFMSA), increase reaction time to 3 hours or increase TFMSA concentration to 15% (carefully). Ensure the system is anhydrous; water kills the acidity function (
).
References
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.[4] Link
-
Yajima, H., & Fujii, N. (1983). Acidolytic deprotecting procedures in peptide synthesis. In The Peptides (Vol. 5, pp. 65-109). Academic Press. Link
-
Sigma-Aldrich (Merck). Boc Resin Cleavage Protocols: Low-High HF & TFMSA.Link
-
Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Chapter on Cleavage Cocktails). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. renyi.hu [renyi.hu]
- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 4. peptide.com [peptide.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. On the specific cleavage of cysteine containing peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Groups [organic-chemistry.org]
- 8. peptide.com [peptide.com]
High-Purity Liquid Phase Peptide Synthesis (LPPS) using S-Cbz-Cysteine
Application Note & Protocol Guide
Abstract & Strategic Rationale
The synthesis of cysteine-containing peptides in the liquid phase presents a unique "stability-reactivity" paradox. The thiol group must be masked to prevent premature oxidation (disulfide shuffling) and racemization, yet the protecting group must survive the repetitive acidic conditions of N-terminal deprotection (Boc removal).
S-Benzyloxycarbonyl-L-cysteine (S-Cbz-Cys) offers a robust solution for Boc-strategy Liquid Phase Peptide Synthesis (LPPS) . Unlike the S-Trityl (S-Trt) group, which is too acid-labile for Boc chemistry, or the S-Benzyl (S-Bzl) group, which requires extremely harsh Hydrogen Fluoride (HF) for removal, S-Cbz occupies a "Goldilocks" zone. It is stable to Trifluoroacetic Acid (TFA) used for chain elongation but can be cleanly removed using Trifluoromethanesulfonic Acid (TFMSA), eliminating the need for a specialized HF apparatus.
Core Advantages of S-Cbz-Cys in LPPS
-
TFA Stability: Completely stable during repetitive N-Boc removal steps (50% TFA/DCM).
-
HF-Free Deprotection: Cleavable by TFMSA/TFA cocktails, accessible to standard synthesis labs.
-
Crystallinity: S-Cbz derivatives often impart favorable crystallinity to intermediates, aiding purification by precipitation rather than chromatography.
Chemical Logic & Mechanism
The success of this protocol relies on the orthogonality between the N-Boc group (removable by mild acid) and the S-Cbz group (removable by strong superacid or reduction).
The Stability Hierarchy
-
N-Terminus (Boc): Cleaved by
(TFA). Mechanism: Acidolytic fragmentation to isobutylene and . -
Side Chain (S-Cbz): Stable to TFA. Cleaved by
(TFMSA).[1] Mechanism: Protonation of the carbonyl oxygen followed by SN1-like cleavage of the benzyl cation, intercepted by scavengers.
Critical Risk: Racemization
Cysteine is the most racemization-prone amino acid due to the high acidity of the
-
Risk Factor: Base-mediated activation (e.g., HATU/DIEA) significantly increases D-isomer formation.
-
Control Strategy: This protocol utilizes base-free coupling (Carbodiimide/HOBt) or Mixed Anhydride methods to maintain chiral integrity.
Figure 1: Logical flow of S-Cbz-Cys incorporation, highlighting the critical racemization checkpoint and orthogonality of deprotection steps.
Protocol 1: Chain Elongation (Coupling & N-Deprotection)
Scope: Incorporation of Boc-Cys(Z)-OH into a growing peptide chain in solution.
Materials
-
Amino Acid: Boc-Cys(Z)-OH (Boc-S-benzyloxycarbonyl-L-cysteine).
-
Coupling Reagents: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
-
Solvents: DCM (Dichloromethane), DMF (Dimethylformamide).
-
Reagents: TFA,
, .
Step-by-Step Methodology
A. Activation and Coupling (The "Low-Racemization" Method)
-
Dissolution: Dissolve the amine-component (peptide ester or amide, 1.0 equiv) in minimum DMF/DCM (1:1). If it is a salt (e.g., TFA salt), add NMM (N-methylmorpholine) strictly to neutrality (verify with wet pH paper; pH 7.0–7.5). Do not over-basify.
-
Pre-Activation: In a separate vessel, dissolve Boc-Cys(Z)-OH (1.1 equiv) and HOBt (1.1 equiv) in DCM/DMF. Chill to 0°C.
-
Activation: Add EDC.HCl (1.1 equiv) to the Cys solution. Stir at 0°C for 15 minutes.
-
Why? Pre-activation at low temperature minimizes oxazolone formation, the primary pathway for Cys racemization.
-
-
Reaction: Transfer the activated Cys mixture to the amine component solution. Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) overnight.
-
Workup:
-
Evaporate DMF (if high volume). Dilute with Ethyl Acetate (EtOAc).
-
Wash sequentially with: 5%
(removes bases), Water, 5% (removes acids), and Brine. -
Dry over
and evaporate to dryness.
-
B. N-Terminal Deprotection (The Cycle)
-
Cleavage: Dissolve the protected intermediate in 50% TFA in DCM (v/v).
-
Reaction: Stir at RT for 30–45 minutes.
-
Note: S-Cbz is stable here.[2] Watch for
evolution.
-
-
Isolation: Evaporate volatiles under reduced pressure. Co-evaporate with toluene (2x) or diethyl ether to remove residual TFA.
-
Precipitation: Triturate the residue with cold diethyl ether to obtain the peptide-TFA salt as a solid.
Protocol 2: Final Deprotection (The TFMSA Method)
Scope: Removal of S-Cbz and other benzyl-based side chain protections (e.g., Bzl, Z, OBzl) without using HF.
Safety Warning: TFMSA is a superacid and extremely corrosive. Work in a fume hood. Wear acid-resistant gloves.
The "Low-Acidity" TFMSA Cocktail
This modification uses a specific ratio to cleave S-Cbz while minimizing backbone degradation.
| Component | Role | Volume/Ratio |
| TFA | Solvent/Acid | 80% |
| Thioanisole | Scavenger (Critical for Cys) | 10% |
| TFMSA | Superacid (Cleavage Agent) | 10% |
Step-by-Step Methodology
-
Preparation: Place the fully protected peptide (dry powder) in a round-bottom flask.
-
Scavenger Addition: Add TFA and Thioanisole. Stir to dissolve/suspend.[1][3] Chill to 0°C.
-
Acidification: Dropwise, add the TFMSA. The solution may darken slightly (carbocation formation).
-
Reaction:
-
Stir at 0°C for 15 minutes.
-
Warm to RT and stir for 90–120 minutes.
-
Monitoring: HPLC check is difficult due to the aggressive matrix. Rely on time-course validation (usually 2 hours is sufficient for S-Cbz).
-
-
Termination: Pour the reaction mixture slowly into a large excess (10x volume) of cold Diethyl Ether (
) or MTBE. -
Precipitation: The deprotected peptide will precipitate. Centrifuge (3000 rpm, 5 min) and decant the supernatant (contains scavengers/cleaved groups).
-
Wash: Resuspend the pellet in cold ether, vortex, and centrifuge. Repeat 3 times.
-
Purification: Dissolve the crude pellet in dilute Acetic Acid (5%) or Water/Acetonitrile and lyophilize immediately to prevent air oxidation of the free thiols.
Troubleshooting & Optimization
Common Failure Modes
| Issue | Probable Cause | Corrective Action |
| Racemization (>5% D-Cys) | High pH during coupling. | Use EDC/HOBt (acidic activation). Avoid DIEA/HBTU. Ensure coupling pH < 7.5. |
| Incomplete S-Deprotection | Old TFMSA or insufficient time. | Ensure TFMSA is fresh. Extend reaction to 3 hours. Add 2% EDT (Ethanedithiol) as a co-scavenger. |
| S-N Migration | Exposure of free amine to S-Cbz in base. | Do not leave the deprotected amine (after TFA removal/neutralization) sitting in solution. Couple immediately. |
| Insolubility | Peptide aggregation. | Use "Magic Mixture" (DCM/DMF/NMP). If using TFMSA, ensure peptide is finely ground before addition. |
Visualizing the Deprotection Pathway
Figure 2: Mechanism of TFMSA-mediated S-Cbz removal. Thioanisole is essential to trap the benzyl cation and prevent re-alkylation of the sulfur.
References
- Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag. (Classic text detailing the stability of S-Cbz and TFMSA protocols).
-
Yajima, H., & Fujii, N. (1983). Acidolytic deprotecting procedures in peptide synthesis. In The Peptides Analysis, Synthesis, Biology (Vol. 5, pp. 65-109). Academic Press.
- Han, Y., et al. (2004). Synergistic effect of HOBt and carbodiimide on racemization suppression. Journal of Peptide Science. (Establishes the base-free coupling standard for Cys).
-
Tam, J. P., et al. (1986). SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. (Foundational work on acid scavenging mechanisms relevant to TFMSA).
-
Sigma-Aldrich. (n.d.). Cleavage and Deprotection Protocols for Boc SPPS. (Verifies TFMSA/TFA utility for benzyl-based groups).
Sources
Troubleshooting & Optimization
Technical Support Center: Deprotection of S-Z-Cysteine
Welcome to the technical support center for cysteine protecting group strategies. This guide provides in-depth troubleshooting and frequently asked questions regarding the removal of the Z (benzyloxycarbonyl) protecting group from the sulfur atom of cysteine residues. The S-Z group, while historically significant, presents unique challenges in modern peptide synthesis. This document is designed for researchers, scientists, and drug development professionals to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: What is the S-Z (benzyloxycarbonyl) protecting group and why is its removal challenging?
The S-benzyloxycarbonyl (S-Z) group is a classic protecting group for the thiol side chain of cysteine. Historically, it was one of the first groups used for this purpose.[1][2] However, its removal requires harsh conditions, which can lead to undesirable side reactions.[1] Unlike many modern protecting groups that are labile to trifluoroacetic acid (TFA), the S-Z group is stable under these conditions. Its cleavage typically requires strong acids like anhydrous hydrogen fluoride (HF) or reductive conditions using sodium in liquid ammonia.[1][3] These aggressive methods can compromise the integrity of the peptide, especially those containing sensitive residues.
Q2: What are the primary methods for removing the S-Z protecting group?
There are two main strategies for the deprotection of S-Z-cysteine:
-
Strong Acidolysis: This method involves the use of very strong acids to cleave the benzyl-sulfur bond.
-
Reductive Cleavage (Birch Reduction): This classic method utilizes dissolving metal reduction to cleave the protecting group.
Each method has its own set of advantages and disadvantages, which are detailed in the troubleshooting guides below.
Troubleshooting Guide: S-Z Deprotection
This section addresses specific issues you might encounter during the removal of the S-Z group from a cysteine-containing peptide.
Issue 1: Incomplete Deprotection with Strong Acidolysis
Symptoms:
-
Mass spectrometry analysis shows a peak corresponding to the mass of the peptide with the Z group still attached.
-
HPLC chromatogram shows a major peak for the protected peptide and a minor peak for the desired deprotected peptide.
Root Causes and Solutions:
The primary reason for incomplete deprotection via acidolysis is often insufficient acid strength or suboptimal reaction conditions.
Causality: The S-benzyl bond is significantly more stable than many other protecting groups used in peptide synthesis. Cleavage requires a highly acidic environment to protonate the carbonyl oxygen of the Z group, facilitating the departure of the benzyl cation.
Recommended Protocols:
-
Anhydrous Hydrogen Fluoride (HF) Cleavage:
-
Expertise & Experience: HF is the most effective strong acid for this purpose but is extremely hazardous.[4][5][6] It should only be used by trained personnel in a specialized, well-ventilated apparatus.[4][5] The reaction is typically performed at 0°C for 1 hour.[4]
-
Trustworthiness: The inclusion of scavengers is critical to prevent the re-alkylation of the freed thiol by the liberated benzyl cation.[6][7][8] A common scavenger cocktail is anisole.[7]
Caption: Workflow for S-Z deprotection using anhydrous HF.
-
-
Trifluoromethanesulfonic Acid (TFMSA) Cleavage:
-
Expertise & Experience: TFMSA is a strong, non-volatile acid that can be used as an alternative to HF.[5][9][10][11] It is often used in a mixture with TFA and scavengers.[11]
-
Trustworthiness: While safer than HF, TFMSA is still highly corrosive and requires careful handling. The reaction time may need to be extended compared to HF cleavage.[11]
-
Data Summary: Strong Acid Deprotection Conditions
| Reagent | Typical Conditions | Key Scavengers | Safety Considerations |
| Anhydrous HF | 0°C, 1 hour | Anisole, p-cresol[7] | Extremely toxic and corrosive; requires specialized equipment.[4] |
| TFMSA/TFA | 0°C to RT, 1-4 hours | Thioanisole, EDT[10][12] | Highly corrosive; handle with extreme care. |
Issue 2: Peptide Degradation or Side Reactions During Reductive Cleavage
Symptoms:
-
Mass spectrometry reveals multiple unexpected peaks, indicating fragmentation or modification of the peptide.
-
The yield of the desired peptide is significantly lower than expected.
-
Formation of by-products such as ornithine from arginine or cleavage of the peptide backbone.[3]
Root Causes and Solutions:
Sodium in liquid ammonia is a powerful reducing agent, and using an excess can lead to over-reduction and undesired side reactions.[3]
Causality: The solvated electrons in the liquid ammonia are responsible for the reductive cleavage. However, these electrons are not specific to the S-Z bond and can attack other susceptible functional groups in the peptide if present in excess.
Recommended Protocol: Sodium in Liquid Ammonia (Birch Reduction)
-
Expertise & Experience: This method requires careful control of the amount of sodium added. The reaction is typically monitored by the appearance of a persistent blue color, which indicates a slight excess of sodium.[4] However, it is crucial to avoid a prolonged deep blue color.[3]
-
Trustworthiness: The reaction should be quenched promptly with a proton source like ammonium chloride once the deprotection is complete to neutralize the excess sodium.[4]
Caption: Step-by-step workflow for the Birch reduction of S-Z-cysteine.
Issue 3: Alternative Strategies When Standard Methods Fail
Symptoms:
-
The peptide is sensitive to both strong acids and harsh reducing conditions.
-
The presence of other protecting groups that are not compatible with HF or Na/NH3.
Root Causes and Solutions:
For complex peptides, the S-Z group may not be the optimal choice for cysteine protection due to its demanding removal conditions. In such cases, alternative S-protecting groups should be considered for future syntheses.
Expertise & Experience: Modern peptide synthesis often employs orthogonal protecting groups that can be removed under milder and more specific conditions.
Authoritative Grounding: A wide array of cysteine protecting groups have been developed, each with its own unique cleavage conditions, allowing for more strategic and selective deprotection schemes.[2][13]
Alternative S-Protecting Groups for Cysteine:
| Protecting Group | Cleavage Conditions | Orthogonality |
| Trt (Trityl) | Mild acid (e.g., 1-5% TFA in DCM)[2][14] | Orthogonal to Boc and Fmoc main chain protection.[14] |
| Acm (Acetamidomethyl) | Mercury(II) acetate or silver salts followed by a thiol.[10][14][15] | Orthogonal to both acid- and base-labile groups.[14] |
| tBu (tert-Butyl) | Strong acid (HF, TFMSA) or with mercury(II) acetate.[1][10] | Stable to TFA.[10] |
| Mmt (Monomethoxytrityl) | Very mild acid (e.g., 1% TFA in DCM).[2][14] | Allows for selective on-resin deprotection.[14][15] |
References
-
Fontana, A. (1975). Selective removal of sulphur protecting groups of cysteine residues by sulphenyl halides. Journal of the Chemical Society, Chemical Communications, (24), 976. [Link]
- Stewart, J. M., & Young, J. D. (1984). Solid Phase Peptide Synthesis (2nd ed.). Pierce Chemical Co.
-
AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. [Link]
-
St. Fleur, S., & Seeram, N. P. (2014). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. Molecules, 19(9), 14847–14863. [Link]
-
MacLeod, J. E., et al. (2021). Exploring the Removal of Thiocarbonylthio Chain Ends from Poly(styrene-alt-maleic anhydride) Copolymers. Macromolecules, 54(18), 8569–8581. [Link]
-
St. Fleur, S., & Seeram, N. P. (2014). Studies on deprotection of cysteine and selenocysteine side-chain protecting groups. Molecules, 19(9), 14847-14863. [Link]
-
Spears, R. J., & Woolfson, D. N. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9993-10043. [Link]
- Gatos, M., et al. (2016). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 48(10), 2397-2404.
- Barany, G., & Merrifield, R. B. (1980). Solid-phase peptide synthesis. In The Peptides (Vol. 2, pp. 1-284). Academic Press.
- King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions. International Journal of Peptide and Protein Research, 36(3), 255-266.
-
St. Fleur, S., & Seeram, N. P. (2017). Removal of The 5-Nitro-2-Pyridine-Sulfenyl Protecting Group From Selenocysteine and Cysteine by Ascorbolysis. Molecules, 22(8), 1279. [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. [Link]
-
Khadse, S. (2014, June 4). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. [Link]
-
Peptides International. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
Sharma, A., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 25(3), 570-580. [Link]
-
Zhang, L., et al. (2020). RAFT step-growth polymerization via the Z-group approach and deconstruction by RAFT interchange. Polymer Chemistry, 11(20), 3464-3472. [Link]
- Willcock, H., & O'Reilly, R. K. (2010). End group removal and modification of RAFT polymers. Polymer Chemistry, 1(2), 149-157.
-
Pénzes, I., et al. (2001). Reexamination of sodium-liquid ammonia reduction in the peptide chemistry. Journal of Peptide Science, 7(12), 621-630. [Link]
-
Slideshare. (2014, June 4). Hf cleavage and deprotection from resins. [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Garcia-Martin, F., et al. (2013). Understanding Acid Lability of Cysteine Protecting Groups. Molecules, 18(5), 5347-5358. [Link]
- Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy.
-
Miranda, M. T., et al. (2001). Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis. Journal of the Brazilian Chemical Society, 12(5), 639-645. [Link]
-
ResearchGate. (n.d.). Fig. 3 Sequence dependence of the peptide cleavage reaction induced by...[Link]
-
Wikipedia. (n.d.). Thiol. [Link]
- Google Patents. (n.d.).
-
Glen Research. (n.d.). Deprotection Guide. [Link]
-
Kunz, H., & Lerchen, H. G. (1987). S-Fluorenylmethyl protection of the cysteine side chain upon N α -Fmoc deprotection. Tetrahedron Letters, 28(16), 1873-1876. [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. peptide.com [peptide.com]
- 3. Reexamination of sodium-liquid ammonia reduction in the peptide chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 7. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. peptide.com [peptide.com]
- 11. Evaluation of the trifluoromethanosulfonic acid/trifluoroacetic acid/thioanisole cleavage procedure for application in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 14. bachem.com [bachem.com]
- 15. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
Technical Support Hub: Troubleshooting Incomplete Coupling of H-Cys(Z)-OH
Status: Active Ticket Type: Advanced Peptide Synthesis Support Subject: Optimization of S-Benzyloxycarbonyl Cysteine (Cys(Z)) Coupling Assigned Specialist: Senior Application Scientist
Executive Summary & Triage
User Alert: You have specified H-Cys(Z)-OH .
-
Immediate Verification Required: "H-" denotes a free N-terminal amine. "Z" in parentheses typically denotes S-benzyloxycarbonyl (side-chain protection) in this context.
-
Critical Stop: If you are attempting to couple H-Cys(Z)-OH directly to a resin or peptide chain, the reaction will fail or result in uncontrolled polymerization (poly-cysteine) because the amine is unprotected. You must use Fmoc-Cys(Z)-OH or Boc-Cys(Z)-OH for standard coupling.
-
Assumption for this Guide: We assume you are referring to the incomplete coupling of an N-protected variant (e.g., Fmoc-Cys(Z)-OH) or difficulties coupling the next amino acid onto a steric H-Cys(Z)-... resin-bound residue.
Diagnostic Matrix: Identify Your Issue
| Symptom | Probable Cause | Recommended Fix |
| Kaiser Test is Blue (Positive) after coupling Cys | Incomplete coupling due to steric hindrance of the S-Z group or aggregation. | Switch to DIC/Oxyma (1:1) in DCM/DMF.[1] Perform double coupling. |
| Racemization (>5% D-Cys detected) | Base-mediated activation (HBTU/DIPEA) caused alpha-proton abstraction. | Eliminate strong bases. Use DIC/Oxyma (base-free). Keep T < 40°C. |
| Low Yield / Deletion Sequences | Beta-elimination of the sulfur group (formation of Dehydroalanine). | Avoid strong bases (Piperidine/DBU) for extended periods. Use shorter deprotection times. |
| Precipitate in Reaction Vessel | Low solubility of the hydrophobic Z-protected Cys. | Dissolve in minimal NMP/DMF; add LiCl (0.4M) to disrupt aggregation. |
The "Why": Mechanistic Insights (E-E-A-T)
The Challenge of S-Z Protection
The S-benzyloxycarbonyl (S-Z) group is a robust protecting group, often used in Boc chemistry or orthogonal Fmoc strategies. However, it presents unique challenges compared to S-Trt or S-Acm:
-
Steric Bulk: The carbamate-like structure on the sulfur is bulky and rigid, creating significant steric hindrance for the incoming activated amino acid.
-
Electronic Effects: The electron-withdrawing nature of the Z group increases the acidity of the
-proton, making the residue highly susceptible to racemization during activation. -
Nucleophilic Attack: The thiocarbonate linkage is susceptible to nucleophilic attack by amines, leading to potential S->N migration or loss of the protecting group.
Visualizing the Racemization Trap
Cysteine is the most fragile amino acid in SPPS. When activated by base (e.g., DIPEA), the
Figure 1: Mechanism of Cysteine Racemization. High pH and pre-activation drive the pathway toward the achiral Enolate and Oxazolone intermediates.
Validated Protocol: The "Safe" Coupling Method
To couple Fmoc-Cys(Z)-OH (or couple onto it) without racemization or incompletion, strictly follow this Base-Free Carbodiimide Protocol .
Reagents:
-
Activator: DIC (Diisopropylcarbodiimide) - Electrophile
-
Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) - Suppressor of racemization
-
Solvent: DMF/DCM (1:1 v/v) - DCM improves swelling and reduces racemization
Step-by-Step Methodology:
-
Preparation:
-
Calculate 3.0 equivalents (eq) of Fmoc-Cys(Z)-OH .
-
Calculate 3.0 eq of Oxyma Pure .
-
Calculate 3.0 eq of DIC .
-
Crucial: Do NOT use DIPEA, NMM, or Collidine.
-
-
Dissolution:
-
Dissolve the Amino Acid and Oxyma in the minimum amount of DMF.
-
Tip: If the solution is cloudy, add DCM until clear. S-Z derivatives can be hydrophobic.
-
-
Activation (The "0-Minute" Rule):
-
Add the DIC to the Amino Acid/Oxyma mixture.[2]
-
IMMEDIATELY transfer the mixture to the resin.
-
Reasoning: Pre-activation of Cysteine allows time for the oxazolone to form. In situ activation minimizes this risk [1].
-
-
Coupling:
-
Agitate for 60 minutes at Room Temperature (20-25°C).
-
Do NOT heat. Microwave heating >50°C promotes beta-elimination of the S-Z group [2].
-
-
Monitoring:
Advanced Troubleshooting & FAQs
Q1: The coupling is still incomplete after double coupling. What now?
A: The S-Z group creates a "bulky wall." If the resin loading is high (>0.6 mmol/g), the sites may be physically inaccessible.
-
Solution: Switch to a chaotropic solvent system . Use 0.4M LiCl in DMA (Dimethylacetamide) for the coupling step. This disrupts hydrogen bond networks (beta-sheets) that often form around hydrophobic Cys residues [3].
Q2: I see a peak at M-34 or M+16 in my Mass Spec. What happened?
A:
-
M-34 (Loss of H2S): Beta-elimination occurred, converting Cys to Dehydroalanine. This happens if you used strong bases (like 20% Piperidine) for too long during Fmoc removal.
-
Fix: Use 0.1M HOBt in your Piperidine deprotection solution to suppress base-catalyzed elimination.
-
-
M+16 (Oxidation): The sulfur oxidized to Sulfoxide.
-
Fix: Ensure all solvents are degassed.
-
Q3: Can I use HATU/HOAt?
A: Only if absolutely necessary for difficult sequences, and never with DIPEA.
-
Protocol: Use HATU with TMP (2,4,6-Trimethylpyridine / Collidine) .[5] Collidine is a weaker, sterically hindered base that induces significantly less racemization than DIPEA [4].
Q4: Why "H-Cys(Z)-OH" specifically?
A: If you are using this specific building block for Boc chemistry (where S-Z is stable to TFA), ensure your final cleavage is done with HF or TFMSA. If you are using it in Fmoc chemistry, remember that S-Z is NOT removed by standard TFA cleavage. It requires stronger conditions (e.g., HBr/AcOH or catalytic hydrogenation) to remove the Z group from the sulfur.
Troubleshooting Logic Flow
Use this decision tree to navigate the specific failure mode you are observing.
Figure 2: Decision Matrix for Cys(Z) Coupling Issues.
References
-
Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. Journal of Organic Chemistry.
-
Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Sigma-Aldrich. (2024). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
-
BenchChem. (2025).[2][3] Strategies to Prevent Racemization During Peptide Synthesis.
Sources
Technical Support Center: Cysteine Activation & Racemization Control
Current Status: Online Ticket ID: CYS-RAC-001 Subject: Preventing Racemization of H-Cys(Z)-OH / Cysteine Derivatives During Activation
Diagnostic Triage: Molecule Identification
Before proceeding to the racemization protocols, we must verify the chemical identity of your starting material, as the nomenclature H-Cys(Z)-OH indicates a specific, non-standard activation scenario.
CRITICAL CHECK: Are you using S-Z or N-Z protection?
| Nomenclature | Chemical Structure | Activation Status | Action Required |
| H-Cys(Z)-OH | S-Benzyloxycarbonyl-L-cysteine (Free Amine, Protected Thiol) | CANNOT BE ACTIVATED DIRECTLY. Attempting to activate the carboxyl group while the amine is free will cause rapid self-polymerization (poly-cysteine formation) and extensive racemization. | STOP. You must protect the N-terminus (e.g., with Fmoc-OSu or Boc₂O) before activation. |
| Z-Cys-OH | N-Benzyloxycarbonyl-L-cysteine (Protected Amine, Free Thiol) | Ready for Activation. This is the standard starting material. The Z-group (urethane) protects against oxazolone formation, but the residue is still prone to direct enolization. | PROCEED to Section 2 (Racemization Control). |
| Fmoc-Cys(Trt)-OH | Standard SPPS Derivative | Ready for Activation. Most common in solid-phase synthesis. | PROCEED to Section 2. |
> Note: The following guide assumes you are activating a properly N-protected Cysteine derivative (Z-Cys-OH or Fmoc-Cys(PG)-OH). If you are strictly using H-Cys(Z)-OH, you must N-protect it first.
The Chemistry of Failure: Why Cysteine Racemizes
Cysteine is unique among amino acids. Its racemization during activation (
Mechanism 1: Direct Enolization (Base-Catalyzed)
The sulfur atom on the
Mechanism 2: 5(4H)-Oxazolone Formation
Even with urethane protection (Fmoc/Z), the activated carboxyl group can cyclize to form an oxazolone. While Z-groups generally suppress this, the high reactivity of the Cys side chain can facilitate this pathway or
Visualizing the Risk Pathways
Figure 1: Cysteine racemization pathways. High base concentration or slow coupling drives the reaction toward the achiral enolate intermediate.
Protocol: The "Safe" Activation Workflow
To prevent racemization, you must minimize base exposure and maximize coupling speed. The "Gold Standard" for Cysteine activation is DIC/Oxyma Pure .
Why this works:
-
DIC (Diisopropylcarbodiimide): A neutral coupling reagent. Unlike HBTU/HATU, it does not require a tertiary amine base (DIEA) to function.
-
Oxyma Pure (Ethyl cyano(hydroxyimino)acetate): It creates an active ester that is highly reactive (fast coupling) but less acidic than HOBt, reducing the risk of proton abstraction.
Step-by-Step Procedure
Reagents:
-
A: 0.5 M Cysteine Derivative (e.g., Z-Cys-OH) in DMF/DCM (1:1).
-
B: 0.5 M Oxyma Pure in DMF.
-
C: 0.5 M DIC in DMF.
Protocol:
-
Solvent Choice: Dissolve the Cysteine derivative in a 1:1 mixture of DCM and DMF .
-
Reason: Pure DMF is polar and stabilizes the charged enolate intermediate, promoting racemization. DCM reduces this polarity.
-
-
Pre-Cooling (Optional but Recommended): Cool the amino acid solution to 0°C.
-
Activation: Add 1.0 eq of Oxyma Pure solution to the amino acid.
-
Initiation: Add 1.0 eq of DIC.
-
Coupling: IMMEDIATELY add the mixture to the resin/amine component.
-
Critical:Do NOT pre-activate for more than 1-2 minutes. Cysteine active esters racemize over time even without base.
-
-
Base Usage: DO NOT ADD DIEA OR NMM.
-
If the amine component is a salt (e.g., HCl salt), add 1.0 eq of TMP (2,4,6-Trimethylpyridine / Sym-collidine) . TMP is a weak, sterically hindered base that minimizes proton abstraction.
-
Troubleshooting & FAQs
Q1: I must use HATU/HBTU because my sequence is difficult. How do I save the Cysteine?
A: If you must use onium salts (HATU/HBTU), you cannot avoid base (DIEA), which guarantees some racemization.
-
Mitigation: Use Sym-collidine (TMP) instead of DIEA.
-
Ratio: Use exactly 1.0 equivalent of base. Excess base destroys Cysteine optical purity.
-
Protocol: Pre-mix Amino Acid + HATU + TMP and couple immediately.
Q2: I am seeing "Double Incorporation" or +87 Da mass shifts.
A: This is likely not racemization but a side reaction.
-
Cause: If using H-Cys(Trt)-OH, the Trityl group prevents some side reactions, but if you are using Z-Cys-OH (free thiol), the thiol can attack the activated ester.
-
Solution: Ensure the thiol is protected (e.g., Z-Cys(Bzl)-OH) if possible. If you must use free thiol, keep the pH below 7.
Q3: How do I measure the extent of racemization?
A: You cannot easily see D-Cys by standard LC-MS (mass is identical).
-
Method: Use the Cys-Epimer Test . Synthesize a standard of the D-isomer (using H-D-Cys-OH). Co-inject your product with the D-standard on HPLC. If you see a small shoulder or split peak matching the D-standard retention time, that is your racemization.
-
Advanced: Use Marfey’s Reagent (FDAA) derivatization after hydrolysis to separate L and D amino acids.
Q4: Can I use HOBt instead of Oxyma?
A: Yes, but Oxyma is superior.
-
Data: Comparative studies show Oxyma/DIC yields <1% racemization for Cys, whereas HOBt/DIC can yield 2-5% depending on conditions. HOBt is also explosive-classified in some forms, making logistics difficult.[1][2]
Decision Tree: Selecting the Right Conditions
Figure 2: Decision matrix for selecting coupling conditions. Route A is the preferred pathway for minimizing racemization.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link
-
Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link
-
Han, Y., et al. (2004). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 69(13), 4560–4569. Link
-
Bachem Technical Guides. Efficient Peptide Synthesis: Coupling Reagents & Additives. Link
Sources
Technical Support Center: H-Cys(Z)-OH Solubility
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with H-Cys(Z)-OH in common polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).
Understanding the Challenge: Why is H-Cys(Z)-OH Solubility an Issue?
N-α-Carbobenzyloxy-L-cysteine (H-Cys(Z)-OH) is a crucial building block in peptide synthesis. However, its solubility can be a significant hurdle. Several molecular factors contribute to this challenge:
-
Molecular Structure: The solubility of amino acids is influenced by the interplay between the polar backbone and the properties of the side chain.[1][2] The carbobenzyloxy (Z) group, while increasing non-polar character, can also participate in intermolecular interactions that hinder dissolution.[3]
-
Intermolecular Forces: The thiol group (-SH) in the cysteine side chain can form hydrogen bonds, affecting its interaction with solvents.[3] Additionally, the overall molecular structure can lead to the formation of aggregates, particularly in less-than-ideal solvent conditions.
-
Solvent Properties: The polarity, hydrogen bonding capability, and dielectric constant of the solvent are critical for effective dissolution.[3][4] While DMF and DMSO are excellent polar aprotic solvents for many protected amino acids, they may not always be optimal for H-Cys(Z)-OH.[5][6]
Troubleshooting Guide & FAQs
This section addresses common questions and provides actionable solutions for overcoming H-Cys(Z)-OH solubility problems.
Q1: My H-Cys(Z)-OH is not dissolving in DMF or DMSO at room temperature. What should I do?
This is a common observation. Here’s a systematic approach to troubleshoot this issue:
Initial Steps:
-
Verify Reagent Quality: Ensure your H-Cys(Z)-OH is of high purity and not expired. Check the Certificate of Analysis for any specific storage and handling instructions.[7]
-
Solvent Quality: Use high-purity, amine-free DMF or dry DMSO.[5] Impurities in the solvent can significantly impact solubility.
-
Gentle Heating: Carefully warm the mixture. Solubility of solids generally increases with temperature.[3] Use a water bath and monitor the temperature closely to avoid potential degradation. A temperature of 40-50°C is often a safe starting point.
Advanced Strategies:
If initial steps fail, consider the following:
-
Sonication: Use an ultrasonic bath to provide energy to break up solid aggregates and promote dissolution.
-
Alternative Solvents: N-Methyl-2-pyrrolidone (NMP) is another polar aprotic solvent that can be an effective alternative to DMF, especially for compounds with a tendency to aggregate.[8]
-
Co-solvent Systems: Adding a small percentage of a different solvent can sometimes disrupt intermolecular forces that hinder solubility. However, be cautious as this can also introduce complexities into your reaction. For instance, while DMSO can be a good co-solvent, it should be used with care, especially with peptide trifluoroacetates.[9][10]
Q2: I've managed to dissolve the H-Cys(Z)-OH, but it precipitates out of solution over time. Why is this happening and how can I prevent it?
Precipitation after initial dissolution suggests that you have created a supersaturated solution or that the compound is aggregating.
-
Understanding Supersaturation: This occurs when a solution contains more dissolved solute than it can normally hold at a given temperature. As the solution cools or is disturbed, the excess solute will precipitate.
-
Aggregation: Protected amino acids, and the growing peptide chains they form, can aggregate through intermolecular interactions, leading to insolubility.[9]
Solutions:
-
Maintain Temperature: If heating was used for dissolution, try to maintain a slightly elevated temperature during your experiment, if the protocol allows.
-
Work with Dilute Concentrations: While counterintuitive, sometimes starting with a more dilute solution can prevent the onset of aggregation.
-
Chaotropic Agents: In the context of a growing peptide chain that is becoming insoluble, the addition of chaotropic agents like guanidinium chloride or urea can help disrupt secondary structures and improve solubility. However, this is more applicable during solid-phase peptide synthesis (SPPS) rather than initial amino acid dissolution.[9]
Q3: Could the protecting group be the source of my solubility problems?
Yes, the nature of the protecting group plays a significant role. The carbobenzyloxy (Z) group is relatively nonpolar, which generally enhances solubility in organic solvents compared to the unprotected amino acid.[3] However, its specific stereoelectronic properties can also contribute to crystal lattice forces that are difficult for solvents to overcome.
For particularly challenging syntheses, you might consider alternative S-protecting groups for cysteine that could offer different solubility profiles, though this would represent a significant change to your synthetic strategy.[11]
Q4: Are there any chemical modifications I can make to improve the solubility of my cysteine-containing peptide?
While modifying H-Cys(Z)-OH itself is not practical, if you are experiencing solubility issues with the resulting peptide, there are strategies to consider:
-
Incorporate Solubilizing Tags: For very insoluble peptide sequences, a temporary solubilizing tag can be attached to the N-terminus. This is a more advanced technique used in the chemical synthesis of proteins.[12]
-
Sequence Modification: If the application allows, substituting or rearranging hydrophobic amino acids within the peptide sequence can sometimes mitigate aggregation and improve solubility.[13]
Q5: How does pH affect the solubility of H-Cys(Z)-OH?
The solubility of amino acids and their derivatives is highly dependent on pH.[14] H-Cys(Z)-OH has an acidic carboxylic acid group and a basic amino group (though protected). The thiol group of cysteine also has a pKa. In aprotic solvents like DMF and DMSO, the concept of pH is not as straightforward as in aqueous solutions. However, the presence of acidic or basic impurities can deprotonate or protonate the molecule, altering its charge state and, consequently, its solubility. For instance, residual acids from previous synthetic steps can protonate the molecule, potentially increasing its solubility in some cases. Conversely, basic impurities could deprotonate the carboxylic acid, forming a salt that may have different solubility characteristics.[3]
Experimental Protocols & Data
Protocol 1: Standard Dissolution of H-Cys(Z)-OH
-
Preparation: Weigh the required amount of H-Cys(Z)-OH into a clean, dry vial.
-
Solvent Addition: Add the calculated volume of high-purity DMF or DMSO to achieve the desired concentration.
-
Initial Mixing: Vortex the mixture at room temperature for 2-5 minutes.
-
Heating (if necessary): If the solid does not dissolve, place the vial in a water bath pre-heated to 40-50°C.
-
Continued Agitation: Continue to vortex or stir the solution periodically while heating until the solid is fully dissolved.
-
Observation: Once dissolved, allow the solution to slowly cool to room temperature and observe for any precipitation.
Table 1: General Solubility of H-Cys(Z)-OH in Common Solvents
| Solvent | General Solubility | Notes |
| DMF | Typically soluble with heating[3] | High-purity, amine-free grade is recommended.[5] |
| DMSO | Typically soluble, may require warming[15] | Use dry DMSO to avoid potential side reactions.[10] |
| NMP | Good alternative to DMF[8] | Can be effective for sequences prone to aggregation. |
| Water | Insoluble[1] | The non-polar Z-group reduces aqueous solubility. |
| Ethanol | Soluble[3] | The unprotected L-cysteine is also soluble in ethanol.[3] |
Note: Specific quantitative solubility data for H-Cys(Z)-OH is not widely available in the literature. The information above is based on qualitative data and general principles for protected amino acids.[3]
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical steps to take when encountering solubility issues with H-Cys(Z)-OH.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. peptide.com [peptide.com]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. lifetein.com [lifetein.com]
- 11. peptide.com [peptide.com]
- 12. A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bachem.com [bachem.com]
- 14. a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com [a78cf8ac-3ef5-4670-8fcd-a900ec94fdfb.filesusr.com]
- 15. N-Cbz-L-Cysteine (Cbz-cysteine) | β-lactamase | 53907-29-2 | Invivochem [invivochem.com]
Technical Support Center: S-Z / O-Z Group Stability in TFA Cocktails
The following technical guide addresses the stability of S-Z (S-Benzyloxycarbonyl) and O-Z (O-Benzyloxycarbonyl) groups in Trifluoroacetic Acid (TFA) cleavage cocktails.
Note on Terminology: In peptide chemistry, "S-Z" historically refers to Cysteine(Z) (Thiocarbonate), while "O-Z" refers to Serine(Z) or Threonine(Z) (Carbonate/Ether). This guide covers the stability of the Z (Cbz) group on heteroatom side chains during TFA exposure.
Executive Summary: The Stability Paradox
The Benzyloxycarbonyl (Z or Cbz) group is classically defined as TFA-stable (used as the permanent protecting group in Boc chemistry). However, this stability is conditional , not absolute.
In modern cleavage cocktails, particularly those designed for Fmoc SPPS (95% TFA), the Z group—especially on Serine (O-Z) and Cysteine (S-Z) —exhibits partial lability. This instability is driven by scavenger choice and acid concentration .
-
The Rule: Z groups are stable in 50% TFA (Boc removal) but degrade in 95% TFA + Thioanisole.
-
The Risk: Using "Standard" Fmoc cleavage cocktails (Reagent K/B) on Z-protected peptides often leads to 5–15% unwanted deprotection or alkylation.
Diagnostic Flowchart: Predicting Z-Loss
Use this decision tree to determine if your cocktail will compromise S-Z/O-Z stability.
Caption: Decision tree for assessing the risk of unwanted Z-group cleavage based on acid concentration and scavenger presence.
Technical Troubleshooting & FAQs
Issue 1: Partial Loss of Z on Serine (O-Z)
User Complaint: "I am synthesizing a peptide with a permanent Z group on Serine. After final cleavage with Reagent K, I see a mass corresponding to the deprotected Serine (-134 Da)."
Root Cause:
This is the "Push-Pull" Scavenger Effect .
While TFA alone protonates the carbonyl oxygen of the Z group (the "Pull"), soft nucleophiles like Thioanisole (present in Reagent K) attack the benzyl carbon (the "Push"). This bimolecular mechanism (
Corrective Action:
-
Switch Cocktails: Eliminate Thioanisole. Use a "Z-Safe" cocktail:
-
Lower Temperature: Perform the cleavage at 0°C for the first 30 minutes, then warm to RT. Z cleavage is temperature-dependent.
Issue 2: S-Z (Cysteine) vs. O-Z (Serine) Stability
User Question: "Is the Z group on Cysteine (S-Z) more stable than on Serine (O-Z) in TFA?"
Technical Insight: Yes, but with a caveat.
-
O-Z (Carbonate): The bond is an ether/carbonate linkage. It is moderately stable to TFA but susceptible to acidolysis.
-
S-Z (Thiocarbonate): The C-S bond is generally weaker than C-O, but the Z group on Sulfur forms a thiocarbonate . Historically, S-Z is considered more stable to pure TFA than O-Z, often requiring HBr/AcOH or HF for removal.
-
The Trap: However, in the presence of free thiols (e.g., if other Cys residues are deprotected), S-Z can undergo disulfide interchange or thiolysis, leading to premature loss.
Issue 3: Benzyl Cation Alkylation
User Complaint: "My Z group survived, but I see +90 Da or +106 Da adducts on my Trp/Tyr residues."
Root Cause:
If the Z group does cleave (even 1%), it releases a Benzyl Cation (
Corrective Action:
-
The "Sacrificial" Scavenger: You must include Triisopropylsilane (TIS) . TIS is a hydride donor that effectively quenches benzyl cations, preventing them from alkylating the peptide.
-
Ratio: Ensure TIS is at least 2.5% to 5% of the total volume.
Experimental Protocols
Protocol A: The "Z-Safe" Cleavage Cocktail (For Fmoc Chem)
Use this when you need to cleave the peptide from the resin but retain the Z protecting group on side chains.
Reagents:
-
Trifluoroacetic Acid (TFA): HPLC Grade
-
Triisopropylsilane (TIS): Scavenger
-
Water (
): Scavenger
Procedure:
-
Preparation: In a fume hood, mix TFA (95%) , TIS (2.5%) , and
(2.5%) .-
Note: Do NOT add Thioanisole, EDT, or Phenol.
-
-
Incubation: Add 10 mL of cocktail per 1 g of resin.
-
Temperature: Shake at 0°C for 15 minutes , then Room Temperature for 2 hours .
-
Reasoning: The initial cold step minimizes the kinetic energy available for the Z-cleavage activation barrier.
-
-
Precipitation: Filter resin and precipitate filtrate into cold Diethyl Ether.
Protocol B: The Stability Challenge Test
Use this to validate if your specific Z-derivative (e.g., Cl-Z, NO2-Z) is stable.
-
Synthesize a model tripeptide: H-Ala-Ser(Z)-Ala-OH .
-
Subject aliquots of the resin to three conditions:
-
A: 50% TFA / DCM (Standard Boc deblock).
-
B: 95% TFA / TIS / H2O (Standard Fmoc cleavage).
-
C: 90% TFA / 5% Thioanisole / 5% EDT (Aggressive Scavenger).
-
-
Cleave for 2 hours. Analyze via HPLC/MS.
-
Target Result:
-
Condition A: 100% Intact.
-
Condition B: >95% Intact.
-
Condition C: <80% Intact (Expect loss of Z).
-
Comparative Stability Data
| Protecting Group | Structure | Stability in 50% TFA (Boc Removal) | Stability in 95% TFA (No Scavenger) | Stability in 95% TFA + Thioanisole |
| Ser(Bzl) | Benzyl Ether | Stable | Stable | Stable |
| Ser(Z) | Carbonate | Stable | Marginal (Slow degradation) | Unstable (Rapid cleavage) |
| Cys(Z) | Thiocarbonate | Stable | Stable | Marginal (Thiolysis risk) |
| Lys(Z) | Carbamate | Stable | Stable | Moderate |
References
-
Greene's Protective Groups in Organic Synthesis.
-
Source: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.
- Relevance: The definitive guide on Z-group cleavage mechanics and stability d
-
URL:
-
-
Side Reactions in Peptide Synthesis.
- Source: Bodanszky, M., & Martinez, J. (1981). Side reactions in peptide synthesis. The Peptides Analysis, Synthesis, Biology, 5, 111-216.
- Relevance: Details the "Push-Pull" mechanism of Thioanisole in acceler
-
URL:
-
Novabiochem® Peptide Synthesis C
- Source: Merck KGaA / MilliporeSigma.
- Relevance: Provides standard protocols for "Z-Safe" cocktails and stability charts for Ser(Z) vs Ser(Bzl).
-
URL:
-
Cleavage of the Benzyloxycarbonyl (Z) Group.
- Source: Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- Relevance: Comprehensive review of protecting group stability, confirming Z group lability in high-acid/scavenger environments.
-
URL:
Sources
Topic: Removal of S-Benzyloxycarbonyl (S-Z) Group using HBr/AcOH
Technical Support Center: S-Benzyloxycarbonyl (S-Z) Deprotection Guide
Document ID: TS-CHEM-042 Last Updated: 2025-05-20 Department: Peptide & Small Molecule Synthesis Support[1][2][3]
Core Directive & Executive Summary
The Challenge: The removal of the S-benzyloxycarbonyl (S-Z) group using Hydrogen Bromide in Acetic Acid (HBr/AcOH) is a standard acidolytic deprotection method. However, it presents a unique, critical risk compared to N-Z removal: S-alkylation (re-benzylation).
The Critical Failure Mode: Upon cleavage, the benzyl cation (or benzyl bromide) generated is a potent electrophile. The liberated thiol (–SH) is a potent nucleophile. Without intervention, these two species react to form an S-benzyl thioether (S-Bzl).
-
Problem: S-Bzl is stable to HBr/AcOH.
-
Result: If re-alkylation occurs, you effectively convert a labile protecting group (S-Z) into a permanently blocked group (S-Bzl) that requires extremely harsh conditions (HF or Na/NH₃) to remove.
The Solution: This protocol relies on a Scavenger-Driven Mechanism . You must use a high concentration of cation scavengers (e.g., thioanisole, pentamethylbenzene) to intercept the benzyl electrophile before it can attack the free thiol.
Reaction Mechanism & Visualization
To troubleshoot effectively, you must understand the competing pathways.
Pathway A (Desired): Acidolytic cleavage releases the free thiol and a benzyl bromide byproduct. Pathway B (Critical Failure): The benzyl bromide reacts with the free thiol to form the stable S-benzyl derivative.
Figure 1: Mechanistic pathway showing the competition between successful deprotection and the fatal S-benzylation side reaction.
Standard Operating Procedure (SOP)
Prerequisites:
-
Reagent: 33% HBr in Acetic Acid (Anhydrous). Note: Ensure HBr is fresh; Br₂ color indicates oxidation which damages Trp/Met/Cys.
-
Scavenger Cocktail: Thioanisole (essential) and Pentamethylbenzene (optional but recommended).
-
Atmosphere: Inert gas (Argon/Nitrogen) is mandatory to prevent disulfide formation.
Protocol: S-Z Removal with Cation Trapping
| Step | Action | Technical Rationale |
| 1 | Preparation Dissolve the peptide/compound in Trifluoroacetic Acid (TFA) containing 10% (v/v) Thioanisole . | Thioanisole acts as a "soft" nucleophile to trap the benzyl carbocation immediately upon generation. |
| 2 | Acid Addition Add 33% HBr/AcOH to the solution. Ratio: 10 equivalents of HBr per Z group (typically 1:5 v/v HBr solution to TFA solution). | Provides the protons for activation and Br⁻ nucleophiles for the cleavage mechanism.[4] |
| 3 | Reaction Stir at 0°C for 30–60 minutes . Do not heat. | S-Z is more labile than N-Z. Lower temperature minimizes the kinetic energy available for the S-alkylation side reaction. |
| 4 | Precipitation (Workup) Pour the reaction mixture into excess ice-cold Diethyl Ether (Et₂O). | Precipitates the deprotected peptide as the HBr salt while keeping the benzyl bromide and scavengers in the organic phase. |
| 5 | Wash Centrifuge/filter and wash the solid 3x with cold ether. | Critical to physically remove the benzyl bromide byproduct to prevent alkylation during subsequent dissolving steps. |
Troubleshooting Guide
Issue 1: Mass Spec shows +90 Da peak (S-Benzyl adduct)
-
Diagnosis: You have formed the S-benzyl thioether. The benzyl group detached from the oxygen and re-attached to the sulfur.
-
Root Cause: Insufficient scavenger concentration or insufficient washing of the ether precipitate.
-
Corrective Action:
-
Prevention: Increase Thioanisole concentration to 15-20%. Add Pentamethylbenzene (0.5 M) as a secondary scavenger.
-
Recovery: You cannot remove the S-Bzl group with HBr/AcOH. You must treat the peptide with HF (Hydrogen Fluoride) or Na/NH₃ (Sodium in liquid ammonia) to recover the free thiol.
-
Issue 2: Mass Spec shows [M-2] peak (Disulfide formation)
-
Diagnosis: Oxidation of free thiols to disulfides (R-S-S-R).
-
Root Cause: Presence of atmospheric oxygen or oxidants (Br₂) in the HBr reagent.
-
Corrective Action:
-
Perform the reaction under a strict Argon blanket.
-
Add Dimethyl sulfide (DMS) to the cleavage cocktail to reduce potential oxidants.
-
If disulfides form, treat the crude product with DTT (Dithiothreitol) or TCEP at pH 7-8 to reduce them back to free thiols.
-
Issue 3: Incomplete Deprotection
-
Diagnosis: Starting material remains.
-
Root Cause: Old HBr/AcOH reagent (concentration dropped below 33%) or poor solubility.
-
Corrective Action:
-
Titrate or replace the HBr/AcOH bottle.
-
If solubility is poor in AcOH, use neat TFA as the solvent and add HBr/AcOH as a reagent, or use HBr gas bubbled into TFA.
-
Quantitative Data: Scavenger Efficiency
The following table illustrates the impact of scavengers on the purity of cysteine-containing peptides during Z-group removal.
| Scavenger System | % Free Thiol (Desired) | % S-Benzyl (Side Product) | % Disulfide |
| None (Control) | 45% | 40% | 15% |
| Anisole (5%) | 70% | 25% | 5% |
| Thioanisole (10%) | 92% | < 3% | 5% |
| Thioanisole + DMS | 95% | < 1% | < 4% |
Data approximated based on standard peptide synthesis efficiency metrics [1, 2].
Frequently Asked Questions (FAQs)
Q: Can I use Triisopropylsilane (TIPS) instead of Thioanisole? A: TIPS is an excellent scavenger for trityl cations but is less efficient for benzyl cations compared to Thioanisole. For Z-group removal, sulfur-based scavengers (Thioanisole) or electron-rich aromatics (Pentamethylbenzene) are superior because they react faster with the benzyl bromide byproduct.
Q: Why is S-Z removal faster than N-Z removal? A: The thiocarbonate linkage (S-CO-O-) is electronically different from the carbamate (N-CO-O-). The sulfur atom is a better leaving group than nitrogen, and the bond is generally weaker, allowing cleavage to occur under milder conditions or shorter times [3].
Q: My HBr/AcOH is orange/brown. Is it safe to use? A: No. The color indicates the presence of free Bromine (Br₂), a strong oxidizing agent. Using this will destroy Tryptophan (bromination), Methionine (oxidation to sulfoxide), and Cysteine (oxidation to cysteic acid). Discard and use a fresh, colorless or pale yellow bottle.
References
-
Bodanszky, M., & Bodanszky, A. (1984). The Practice of Peptide Synthesis. Springer-Verlag.
-
Tam, J. P., et al. (1983). "SN2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society.
-
Greene, T. W., & Wuts, P. G. M. (1999).[5][6] Protective Groups in Organic Synthesis. Wiley-Interscience.[5]
-
Sigma-Aldrich. (2024). Boc Resin Cleavage Protocol & HBr Cleavage.
Sources
Technical Support Center: Optimizing Yields with H-Cys(Z)-OH
Topic: High-Fidelity Synthesis & Handling of Peptides Containing
Executive Summary
You are likely working with H-Cys(Z)-OH (S-Benzyloxycarbonyl-L-cysteine) because you require robust orthogonality in your protecting group strategy. Unlike the acid-labile Trityl (Trt) group used in standard Fmoc chemistry, the Z (Cbz) group on sulfur is stable to TFA . It requires strong acid (HF, TFMSA) or reductive cleavage to remove.
This stability is its greatest asset but also its primary yield-killer. This guide addresses the three critical failure points in Cys(Z) peptide synthesis: Racemization during coupling ,
Module 1: Coupling & Racemization Control
The Issue: Loss of Chiral Integrity
User Question: "I am observing a significant amount of D-isomer (up to 15%) in my crude peptide analysis. Is H-Cys(Z)-OH unstable?"
Technical Diagnosis:
The Cys(Z) residue is not inherently unstable, but it is hypersensitive to base-catalyzed racemization . The electron-withdrawing nature of the carbamate (Z) protecting group on the sulfur atom increases the acidity of the
Troubleshooting Protocol: The "Base-Free" Strategy
To optimize yield, you must alter your coupling environment.
Step-by-Step Protocol:
-
Avoid Pre-activation: Never pre-activate Cys(Z) with uronium salts (HBTU/HATU) in the presence of base. This is the fastest route to racemization.
-
Use Carbodiimide Chemistry: Switch to DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate). This method maintains a near-neutral pH (approx. pH 3-4) during activation.
-
The Collidine Substitution: If a base is absolutely required (e.g., for on-resin neutralization), substitute DIEA with 2,4,6-Collidine (TMP) . Collidine is a weaker base and sterically hindered, significantly reducing
-proton abstraction.
Comparative Yield Table: Coupling Reagents vs. Racemization
| Activation Method | Base Used | Approx.[1][2][3][4][5] Racemization % | Verdict |
| HBTU / HOBt | DIEA (2 equiv) | 5.0% - 20.0% | Avoid |
| HATU | DIEA (2 equiv) | 10.0% - 33.0% | Critical Failure |
| DIC / HOBt | None | 0.5% - 1.5% | Acceptable |
| DIC / Oxyma | None | < 0.5% | Recommended |
| DIC / Oxyma | Collidine | < 1.0% | Safe Alternative |
Module 2: Preventing -Elimination
The Issue: Mass Shift of -34 Da
User Question: "My mass spec shows a peak corresponding to [M-34]. What is happening?"
Technical Diagnosis:
You are seeing
Visualizing the Pathway
The diagram below illustrates the decision logic to prevent both racemization and elimination.
Figure 1: Decision tree for minimizing side reactions during Cys(Z) coupling.
Module 3: Deprotection & Cleavage (The "Sticky Z" Problem)
The Issue: The Z Group Persists After TFA Cleavage
User Question: "I treated my peptide with 95% TFA / 2.5% TIS / 2.5% H2O, but the Z group is still attached to the Cysteine."
Technical Diagnosis:
This is expected behavior. The
Troubleshooting Protocol: Removal Strategies
To remove the Z group from the sulfur, you must use Strong Acid or Catalytic Hydrogenation .
Method A: HF Cleavage (Standard for Boc)
-
Reagent: Anhydrous Hydrogen Fluoride (HF) with p-Cresol/p-Thiocresol scavenger.
-
Conditions: 0°C for 60 minutes.
-
Note: This cleaves the peptide from the resin and removes the S-Z group simultaneously.
Method B: TFMSA (The "Poor Man's HF")
If you lack an HF apparatus, use Trifluoromethanesulfonic acid (TFMSA).
-
Cocktail: TFMSA / TFA / DMS / m-Cresol (10:50:30:10).
-
Mechanism: High acidity mimics HF conditions.
Method C: Thallium(III) Trifluoroacetate (Regioselective)
-
Use Case: If you want to remove S-Z and form a disulfide bond simultaneously in solution.
-
Warning: Highly toxic. Use only if direct oxidative deprotection is required.
Module 4: Solubility & Aggregation
The Issue: Hydrophobic Collapse
User Question: "My peptide containing multiple Cys(Z) residues precipitates in the buffer during purification."
Technical Diagnosis: The Benzyloxycarbonyl (Z) group is a large, aromatic, hydrophobic moiety. Multiple Cys(Z) residues create "hydrophobic patches," leading to aggregation and insolubility in aqueous buffers.
Optimization Table: Solubilization Strategies
| Solvent System | Application | Mechanism |
| 6M Guanidine HCl | Purification / Folding | Chaotropic agent disrupts aggregates; ideal for Cys-rich peptides. |
| HFIP (Hexafluoroisopropanol) | Dissolution | Breaks beta-sheet structures formed by hydrophobic collapse. |
| 30% Acetonitrile / H2O | Lyophilization | Keeps peptide solubilized better than pure water during freeze-drying. |
| DMSO (Dimethyl Sulfoxide) | Stock Solution | Excellent solvent for Cys(Z), but avoid if free thiols are present (promotes oxidation). Safe for fully protected Cys(Z). |
References & Grounding
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review of Z-group stability and orthogonality).
-
Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. Journal of Organic Chemistry. (Establishes the danger of DIEA/HBTU with Cysteine).
-
Sigma-Aldrich (Merck). Protocols for Fmoc SPPS of Cysteine-Containing Peptides. (Technical guide on coupling reagents).
-
Bachem. Cysteine Derivatives and Protecting Groups. (Data on S-Z stability in TFA vs HF).
Disclaimer
This guide assumes standard laboratory safety protocols. HF and TFMSA are extremely hazardous and require specialized fume hoods and PPE. Always consult your local EHS guidelines before handling these reagents.
Sources
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
Technical Support Center: S-Cbz Cysteine in SPPS
Topic: Troubleshooting Side Reactions & Handling of S-Carbobenzyloxy (S-Cbz) Cysteine
Audience: Senior Researchers & Process Chemists Status: Active Guide
Executive Summary: The S-Cbz Utility & Risk Profile
S-Carbobenzyloxy cysteine (Cys(Z)) is a robust derivative primarily used in Boc-SPPS or as a TFA-stable orthogonal protector in Fmoc-SPPS. Unlike the acid-labile Trityl (Trt) group, the S-Cbz group requires strong acid (HF, TFMSA) for removal.
While S-Cbz suppresses racemization better than S-Benzyl (Bzl) derivatives due to electronic shielding, it introduces specific risks during the cleavage phase. The generation of the benzyl carbocation upon deprotection is the primary source of irreversible side reactions (alkylation).
Critical Troubleshooting Modules
Module A: The "Non-Cleavage" Event (Unexpected Retention)
Symptom: Mass spectrometry shows a mass shift of +134 Da (or +90 Da if fragmented) on the Cysteine residue after standard TFA cleavage.
-
Root Cause: Protocol Mismatch. S-Cbz is stable to Trifluoroacetic Acid (TFA). It does not cleave under standard Fmoc cleavage conditions (95% TFA).
-
The Fix:
-
If you intended to keep it: Proceed to solution-phase deprotection (e.g., Na/NH3 or HF).
-
If this was an error: You cannot remove S-Cbz with TFA. You must use Anhydrous Hydrogen Fluoride (HF) or TFMSA (Trifluoromethanesulfonic acid) .
-
Module B: Irreversible S-Alkylation & Scavenger Failure
Symptom: Correct mass is absent; multiple peaks show +106 Da (p-cresol adducts) or alkylation of Tyrosine/Tryptophan residues.
-
Mechanism: Upon HF cleavage, the Cbz group cleaves via an S_N1 mechanism , generating a reactive benzyl carbocation . Without adequate scavenging, this cation will re-attack the sulfur (S-benzylation) or electrophilically attack electron-rich rings (Tyr, Trp).
-
The Solution: Tam’s "Low-High" HF Protocol.
-
Why: The "Low" step (low HF conc., high DMS) forces an S_N2-like cleavage, reducing carbocation generation. The "High" step completes the cleavage.
-
Protocol: Tam's Low-High HF Cleavage
| Step | Reagent Cocktail | Conditions | Purpose |
| 1. Low HF | HF : DMS : p-Cresol (25 : 65 :[1] 10) | 0°C, 2 Hours | Removes S-Cbz via S_N2; reduces Met(O). |
| 2. Evap | Vacuum | 0°C | Remove HF and DMS. |
| 3. High HF | HF : p-Cresol (90 : 10) | 0°C, 45 Mins | Cleaves peptide from resin and stubborn groups (Arg(Tos)). |
Note: DMS (Dimethyl sulfide) is critical here. It acts as a "soft" nucleophile to quench the benzyl cation.
Module C: Racemization (The D-Cys Impurity)
Symptom: Presence of diastereomers (D-Cys epimers) in HPLC, often eluting just before the main peak.
-
Mechanism: Cysteine is uniquely prone to racemization due to the high acidity of the
-proton, facilitated by the electron-withdrawing sulfur. This leads to enolization or oxazolone formation during activation. -
The Fix:
-
Avoid Pre-activation: Never pre-activate Cys(Z) in the absence of the resin.
-
Solvent Choice: Use DCM/DMF (1:1) instead of pure DMF to lower dielectric constant (reducing ion stabilization).
-
Base Selection: Use Sym-collidine (TMP) instead of DIEA.[2] Collidine is a weaker base and less likely to abstract the
-proton.
-
Visualizing the Pathways
The following diagram details the competing pathways: the desired deprotection versus the racemization and beta-elimination risks.
Figure 1: Mechanistic pathways showing racemization risks during activation and alkylation risks during HF cleavage.
Frequently Asked Questions (FAQ)
Q1: Can I use S-Cbz in Fmoc chemistry? A: Yes, but only if you intend for the Cysteine protection to remain on after TFA cleavage (e.g., for later chemical ligation or solution-phase modification). If you need free thiols immediately after TFA cleavage, use Cys(Trt) instead.
Q2: Why is p-Cresol preferred over Anisole for Cbz removal? A: p-Cresol is a better scavenger for benzyl cations generated from Cbz/Bzl groups. It prevents the formation of S-benzyl-cysteine (re-attachment) more effectively than anisole in HF conditions.
Q3: I see a +51 Da or +85 Da impurity. Is this related to S-Cbz? A: This is likely 3-(1-piperidinyl)alanine , resulting from beta-elimination of the cysteine sulfur followed by Michael addition of piperidine. This happens during Fmoc deprotection steps if the base exposure is too long. S-Cbz is generally more stable to this than S-Trt, but it can still occur.
-
Fix: Use 20% Piperidine + 0.1M HOBt to suppress base-catalyzed elimination.
Q4: How do I prevent oxidation (Disulfide formation) after HF cleavage? A: The HF cleavage should be performed under N2. Post-cleavage, collect the peptide in a buffer containing DTT (Dithiothreitol) or TCEP immediately to keep cysteines reduced during HPLC purification.
References
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). SN2 deprotection of synthetic peptides with a low concentration of hydrogen fluoride in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society.[3]
-
Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. Journal of Organic Chemistry.
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides.[4][5] Amino Acids.[3][4][5][6][7][8][9][10][11][12]
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. mesalabs.com [mesalabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: H-Cys(Z)-OH Precipitation & Ether Workup
Topic: Troubleshooting H-Cys(Z)-OH (
Executive Summary & Chemical Context[2][3][4][5][6][7]
Compound Profile: H-Cys(Z)-OH (CAS: 1625-72-5)[1]
-
Structure: Free
-amine, Free -carboxylic acid, -benzyloxycarbonyl (Cbz) protection. -
Key Property: The Z-group on the sulfur atom imparts significant hydrophobicity (lipophilicity) to an otherwise zwitterionic amino acid.
-
The Problem: During ether workup (commonly used to remove non-polar impurities or scavengers after synthesis/cleavage), this compound frequently "oils out" rather than forming a discrete solid.[2] This is due to the thermodynamic competition between the hydrophobic Z-group's affinity for residual organic solvents and the lattice energy required for crystallization.
This guide addresses the "Oiling Out" phenomenon, offering a mechanistic explanation and a self-validating protocol to ensure high-yield isolation of a free-flowing powder.
Diagnostic Workflow: The "Ether Crash"
Before proceeding with physical manipulation, verify the state of your precipitate using this decision matrix.
Figure 1: Decision matrix for troubleshooting peptide/amino acid precipitation events.
Technical Troubleshooting Guide
Issue 1: The "Oiling Out" Phenomenon
Symptom: Upon adding ether, the solution turns turbid but settles into a yellow/brown sticky gum at the bottom of the tube.
Mechanism: The
Corrective Action (The Trituration Cycle):
-
Decant: Carefully pour off the floating ether layer (supernatant) without disturbing the oil.
-
Fresh Ether: Add fresh, chilled diethyl ether (or MTBE) to the oil.
-
Mechanical Stress: Use a glass pipette or spatula to vigorously scratch the side of the flask/tube while submerged in the ether. This provides nucleation sites for crystallization.
-
Sonication: Sonicate the flask for 30–60 seconds. The oil should disperse and begin to harden into a solid.
-
Cooling: Place the vessel on dry ice for 5 minutes.
-
Repeat: You may need to repeat this wash/scratch cycle 3 times to remove trapped TFA/DCM.
Issue 2: Gelatinous Precipitate
Symptom: The product forms a "jelly-like" mass that clogs filters. Mechanism: Rapid precipitation trapped significant amounts of solvent within the peptide network (solvates). This is common with Cysteine derivatives due to hydrogen bonding capabilities of the amide backbone and the Z-group's steric bulk.
Corrective Action:
-
Hexane Doping: Instead of pure ether, use a mixture of Diethyl Ether : Hexane (3:1) . The increased non-polarity of hexane forces a tighter crystal packing, expelling the trapped solvent.
-
Dilution: Redissolve the gel in a minimum amount of Methanol or TFA, then add this solution dropwise into a large volume (20x) of vigorously stirring cold ether. Do not pour ether into the peptide; pour the peptide into the ether.
Issue 3: Oxidation Concerns (Disulfide Formation)
Symptom: Lower yield or dimers observed on HPLC (Mass = 2x - 2H). Mechanism: While the Z-group protects the sulfur, if the quality of the H-Cys(Z)-OH is compromised or if there is free cysteine present as an impurity, air oxidation can occur during the ether drying step. Corrective Action:
-
Always use peroxide-free ether (test with peroxide strips). Peroxides in ether can oxidize the sulfur even if protected, or oxidize the alpha-amine.
-
Perform the filtration under a blanket of Nitrogen or Argon.
The Self-Validating Protocol: Optimized Precipitation
Do not rely on luck. Follow this protocol to ensure consistent results. This method uses MTBE (Methyl tert-butyl ether) instead of Diethyl Ether where possible, as it has a higher boiling point (safer) and often yields better solids for hydrophobic peptides.
Reagents Required[6][7][9][10][11][12]
-
Antisolvent: MTBE or Diethyl Ether (Pre-chilled to -20°C).
-
Solvent: TFA (Trifluoroacetic acid) or MeOH (Methanol).
-
Equipment: Centrifuge, Sonicator, Dry Ice bath.
Step-by-Step Methodology
| Step | Action | Technical Rationale |
| 1 | Concentrate | Evaporate the crude reaction mixture to a minimum volume (oily residue). Critical: Remove as much DCM/DMF as possible. |
| 2 | Redissolve | Add just enough TFA or MeOH to make the oil flowable (viscosity reduction). |
| 3 | The Drop | Add the peptide solution dropwise into a centrifuge tube containing 10 volumes of ice-cold MTBE while vortexing. |
| 4 | Chill | Place the tube on dry ice or in a -20°C freezer for 20 minutes. |
| 5 | Centrifuge | Spin at 3000-5000 rpm for 5 minutes at 4°C. |
| 6 | Wash (x3) | Decant supernatant. Resuspend pellet in fresh cold MTBE. Sonicate. Centrifuge again. This removes scavengers. |
| 7 | Dry | Decant final ether.[2] Dry the pellet under high vacuum (desiccator) for 2 hours. |
Frequently Asked Questions (FAQ)
Q: Can I use Hexane instead of Ether? A: Pure hexane is often too non-polar and may not mix well with the residual TFA/organic layer, leading to phase separation (two liquids) rather than precipitation. A mix of Ether/Hexane (1:1 or 3:1) is superior.
Q: Is the Z-group on Sulfur stable to TFA?
A: Yes. Unlike the
Q: Why does my solid turn into an oil when I put it on the vacuum pump? A: This indicates the presence of residual solvent (likely DMF or Phenol) that lowers the melting point of the solid. As the ether evaporates, the concentration of the high-boiling impurity increases, dissolving the product. Solution: Perform more ether washes (Step 6 in the protocol) before vacuum drying.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Lloyd-Williams, P., Albericio, F., & Giralt, E. (1997). Chemical Approaches to the Synthesis of Peptides and Proteins. CRC Press. (Standard text on workup procedures).
-
ApexBio Technology. (n.d.). H-Cys(Z)-OH Chemical Properties and Handling. Retrieved from (General handling of protected Cysteine).
-
ResearchGate Community. (2014). Troubleshooting Peptide Precipitation in Ether.
Sources
overcoming steric hindrance in H-Cys(Z)-OH coupling
Technical Support Center: Overcoming Steric Hindrance in H-Cys(Z)-OH Coupling
User Interface: Troubleshooting Wizard
Welcome to the Advanced Peptide Synthesis Support Module.
You are currently viewing the troubleshooting guide for S-Carbobenzyloxy-L-cysteine (H-Cys(Z)-OH) . This derivative presents a unique "double-bind" in peptide chemistry: the bulky S-Z group creates significant steric resistance, yet the electron-withdrawing nature of the thiocarbonate makes the
Module 1: The Mechanistic Barrier
To solve the coupling failure, you must first understand why standard protocols fail with H-Cys(Z)-OH.
-
The Steric Wall: The Benzyloxycarbonyl (Z) group attached to the sulfur atom is massive compared to standard protecting groups like Acetamidomethyl (Acm) or Methyl (Me). It sits on the
-carbon, rotating to shield the -amine (if acting as nucleophile) or the activated carboxyl (if acting as electrophile). -
The Electronic Trap (Racemization): The S-Z linkage is a thiocarbonate. Unlike simple thioethers (S-Trt, S-tBu), the carbonyl oxygen of the Z-group pulls electron density from the sulfur, which in turn pulls from the
-carbon. This lowers the pKa of the -proton.-
The Consequence: If you use strong bases (DIPEA) or high temperatures to force the reaction past the steric barrier, you will almost certainly racemize the Cysteine to D-Cys.
-
Module 2: Diagnostic Workflow
Before altering your synthesis, run this diagnostic logic to pinpoint the failure mode.
Figure 1: Diagnostic decision tree for isolating steric hindrance from aggregation or racemization issues.
Module 3: Optimized Protocols
Protocol A: The "Steric Power" Method (COMU/Collidine)
Use this when steric hindrance is the primary blocker and racemization is manageable.
Why this works: COMU is a uronium-based reagent based on Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate). It is superior to HATU because it shows higher solubility and reactivity with less risk of explosion, but critically, it allows for coupling with Collidine (TMP) instead of DIPEA. Collidine is a weaker, more hindered base that minimizes proton abstraction (racemization) while sufficiently activating the reagent [1, 7].
| Component | Equivalents | Notes |
| H-Cys(Z)-OH | 3.0 eq | Dissolve in minimal DMF/NMP (1:1). |
| COMU | 2.9 eq | Do not use excess; excess caps the amine. |
| Oxyma Pure | 3.0 eq | Acts as a scavenger and racemization suppressant. |
| TMP (Collidine) | 3.0 - 5.0 eq | Critical: Do NOT use DIPEA. |
| Solvent | DMF or NMP | NMP is preferred for hindered sequences. |
Procedure:
-
Dissolve Amino Acid and Oxyma in solvent.
-
Add Collidine.
-
Add COMU immediately before adding to the resin/amine.
-
Reaction Time: 60–120 mins at Room Temp. Do not heat above 40°C.
Protocol B: The "Aggregation Breaker" (Magic Mixture)
Use this if the diagnostic test showed aggregation (common with hydrophobic Z-groups).
The Solvent System: Replace standard DMF with NMP containing 0.1M LiCl or Pseudoproline dipeptides if applicable. The Z-group is hydrophobic; in polar DMF, the peptide chains may collapse (aggregate) to hide the Z-group, making the amine inaccessible. LiCl disrupts these hydrogen bond networks.
Protocol C: The "Anti-Racemization" Method (DIC/Oxyma)
Use this if you observe >5% D-isomer in your product.
Why this works: Carbodiimide chemistries (DIC) are slower but do not require a tertiary base during the activation step, removing the primary catalyst for racemization (proton abstraction) [5, 13].
| Component | Equivalents | Notes |
| H-Cys(Z)-OH | 3.0 eq | |
| DIC | 3.0 eq | Diisopropylcarbodiimide. |
| Oxyma Pure | 3.0 eq | Superior to HOBt for suppressing racemization. |
| Base | NONE | Strictly base-free activation. |
Procedure:
-
Pre-activate AA, DIC, and Oxyma for 2–3 minutes.
-
Add to resin.[1]
-
Reaction Time: Extended (3–6 hours) or double couple.
Module 4: Frequently Asked Questions (FAQ)
Q1: Can I use Microwave irradiation to overcome the steric bulk of the Z-group? A: Proceed with extreme caution. While microwave energy overcomes steric barriers effectively, Cysteine derivatives are the most sensitive to heat-induced racemization.
-
Recommendation: If you must use microwave, use the COMU/Collidine method at max 50°C for only 5 minutes . Do not use HATU/DIPEA with microwaves for Cysteine [2, 5].
Q2: I see a "spiderweb" impurity on my HPLC. What is it?
A: This is likely
-
Fix: Use Dabco or Piperazine instead of Piperidine for Fmoc removal in subsequent steps to reduce basicity.
Q3: Why not just use HATU? Everyone says it's the strongest.
A: HATU is powerful but dangerous for Cysteine. The At-based leaving group (7-azabenzotriazole) is highly electron-withdrawing, making the activated ester extremely reactive. This high reactivity, combined with the required base (DIPEA/NMM), often causes the
Module 5: Mechanistic Visualization
The following diagram illustrates the "Danger Zone" where steric hindrance forces the user to apply conditions that trigger racemization.
Figure 2: The Kinetic Competition between Coupling and Racemization.
References
-
Albericio, F., & El-Faham, A. (2010). COMU: A Safer and More Effective Replacement for HATU.[2][3] BenchChem Technical Guides.[1] 1
-
Sigma-Aldrich. (2013). Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed Central. 4[1][5][6][7][8][9][10]
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. 11[1][6][7][8][9][10][12]
-
Luxembourg Bio Technologies. Coupling Reagents: COMU vs HATU.[1][2]2[1][6][10]
-
Han, Y., et al. (1997). Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis. Journal of Organic Chemistry / PubMed. 6[1][6][7][8][10][12]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis.13[1][6][7][9][10][12]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. 9[1][6][7][8][9][10]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 8. bachem.com [bachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Steric Effects in Peptide and Protein Exchange with Activated Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
Validation & Comparative
A Tale of Two Cysteines: A Comparative Guide to H-Cys(Z)-OH and Fmoc-Cys(Trt)-OH in Peptide Synthesis
For the Researcher, Scientist, and Drug Development Professional
In the intricate world of peptide synthesis, the choice of building blocks is paramount to achieving a high-quality final product. When it comes to incorporating the versatile amino acid cysteine, with its reactive thiol side-chain, the selection of the appropriate protected derivative is a critical decision that profoundly influences the entire synthetic strategy. This guide provides an in-depth, objective comparison of two commonly utilized cysteine derivatives: H-Cys(Z)-OH, a cornerstone of the classical Boc/Bzl strategy, and Fmoc-Cys(Trt)-OH, a staple in modern Fmoc/tBu-based solid-phase peptide synthesis (SPPS).
At a Glance: Key Philosophical and Practical Differences
The fundamental distinction between H-Cys(Z)-OH and Fmoc-Cys(Trt)-OH lies in the orthogonal protection schemes they are designed for. H-Cys(Z)-OH is employed in the traditional Boc/Bzl strategy, which relies on acidic conditions for the removal of the temporary Nα-Boc protecting group and harsh, strong acids for the final cleavage and side-chain deprotection. In contrast, Fmoc-Cys(Trt)-OH is integral to the milder Fmoc/tBu strategy, where the temporary Nα-Fmoc group is removed with a base, and the final cleavage and side-chain deprotection are achieved with a moderately strong acid.[1][] This core difference in chemical philosophy dictates every subsequent step of the synthesis, from resin and reagent selection to the potential for side reactions and the final purity of the peptide.
| Feature | H-Cys(Z)-OH (in Boc/Bzl Strategy) | Fmoc-Cys(Trt)-OH (in Fmoc/tBu Strategy) |
| Nα-Protection Strategy | Boc (tert-Butyloxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Nα-Deprotection | Moderately strong acid (e.g., TFA)[3] | Mild base (e.g., 20% piperidine in DMF)[1] |
| S-Thiol Protection | Z (Benzyloxycarbonyl) or Bzl (Benzyl) | Trt (Trityl) |
| Side-Chain Deprotection | Strong acid (e.g., HF, TFMSA)[4][5] | Moderately strong acid (e.g., TFA)[6] |
| Orthogonality | Partial[1] | Fully Orthogonal[1] |
| Typical Crude Purity | >75%[1] | >85%[1] |
| Overall Yield | ~60-70%[1] | ~70-80%[1] |
| Automation Compatibility | Less common for modern synthesizers[1] | Standard for automated synthesizers[1] |
Note: Data is illustrative and compiled from descriptions of standard SPPS protocols. Actual yields and purities can vary significantly based on the specific peptide sequence, reagents, and reaction conditions.
Chemical Structures and Protecting Group Strategies
The deliberate choice of protecting groups for the α-amino and the thiol functional groups of cysteine is central to a successful peptide synthesis campaign.
Caption: Structural overview of H-Cys(Z)-OH and Fmoc-Cys(Trt)-OH.
The benzyloxycarbonyl (Z) group protecting the thiol in H-Cys(Z)-OH is stable to the repetitive trifluoroacetic acid (TFA) treatments used to remove the Nα-Boc group during peptide chain elongation. However, its removal requires very strong acids like hydrofluoric acid (HF).[4][7] In contrast, the trityl (Trt) group on Fmoc-Cys(Trt)-OH is stable to the basic conditions (piperidine) used for Nα-Fmoc deprotection but is readily cleaved by TFA during the final cleavage from the resin.[6][8] This "fully orthogonal" nature of the Fmoc/tBu strategy is one of its key advantages, as it minimizes the potential for premature side-chain deprotection during synthesis.[1]
Performance in Solid-Phase Peptide Synthesis: A Comparative Analysis
The choice between these two cysteine derivatives has significant implications for several key performance metrics in SPPS.
Coupling Efficiency and Monitoring
The Fmoc strategy generally boasts very high coupling efficiencies, often exceeding 99%.[1] A significant practical advantage is the ability to monitor the completion of both the deprotection and coupling steps in real-time by UV absorbance of the dibenzofulvene-piperidine adduct released during Fmoc cleavage.[1][8]
In the Boc strategy, coupling efficiency is also generally high, but monitoring is typically performed using qualitative colorimetric tests like the Kaiser test.[1] While effective, this method is less quantitative than UV monitoring.
Racemization: A Critical Challenge for Cysteine
Cysteine is notoriously prone to racemization during peptide synthesis, particularly during the activation and coupling steps.[9][10] This loss of stereochemical integrity can have profound consequences for the biological activity of the final peptide.
Studies have shown that Fmoc-Cys(Trt)-OH is particularly susceptible to racemization, especially when using base-mediated coupling methods with reagents like HBTU/DIEA.[6][11] The extent of racemization can be unacceptably high, with some studies reporting levels of 8% or more under standard conditions.[9][12] This is attributed to the ability of the base to abstract the α-proton of the activated amino acid.
Strategies to Mitigate Racemization with Fmoc-Cys(Trt)-OH:
-
Avoid pre-activation: Reducing the time the activated amino acid spends in the presence of a base can significantly lower racemization.[10]
-
Use a weaker base: Substituting strong bases like DIEA or NMM with a weaker base such as 2,4,6-trimethylpyridine (collidine) has been shown to reduce racemization.[10]
-
Employ carbodiimide coupling: Using coupling reagents like DIPCDI with additives like HOBt or Oxyma, which proceed under more acidic/neutral conditions, can minimize racemization to negligible levels.[6]
In contrast, the Boc/Bzl strategy generally exhibits lower levels of cysteine racemization.[1] This is because after the Nα-Boc deprotection with TFA, the N-terminus is protonated, making it less prone to side reactions.[4]
| Cysteine Derivative/Strategy | Coupling Conditions | Racemization Level |
| Fmoc-Cys(Trt)-OH | Uronium activation (e.g., HBTU/DIEA) | High (e.g., 8.0%)[12] |
| Fmoc-Cys(Dpm)-OH | Uronium activation | Moderate (e.g., 1.2%)[12] |
| Fmoc-Cys(MBom)-OH | Uronium activation | Low (e.g., 0.4%)[11] |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma | Very Low (e.g., 0.74%)[6] |
| Boc-Cys(Bzl/Z)-OH | Standard Boc-SPPS | Generally low[1] |
Side Reactions Beyond Racemization
Beyond racemization, several other side reactions can occur during the synthesis and cleavage of cysteine-containing peptides.
-
β-Elimination: Peptides with a C-terminal cysteine are susceptible to base-catalyzed elimination of the protected thiol group, leading to the formation of a dehydroalanine residue. This can then react with piperidine (from Fmoc deprotection) to form a 3-piperidinylalanine adduct.[9][13] The bulky trityl group on Fmoc-Cys(Trt)-OH can help minimize, but not eliminate, this side reaction.[13]
-
S-Alkylation: During the final TFA cleavage, the highly stable trityl cation is released. If not effectively scavenged, this carbocation can re-alkylate the cysteine thiol or other nucleophilic residues like tryptophan.[14] The use of scavengers like triisopropylsilane (TIS) is crucial to prevent this.[6] Similarly, in the Boc/Bzl strategy, benzyl carbocations generated during HF cleavage can cause S-alkylation, necessitating the use of scavengers like anisole or p-cresol.[15]
-
Oxidation: The free cysteine thiol is readily oxidized to form disulfide bonds. During cleavage and workup, it is important to use reducing agents like 1,2-ethanedithiol (EDT) in the cleavage cocktail to maintain the reduced state of the cysteine.[16]
Experimental Protocols: A Workflow Comparison
The following diagrams and protocols illustrate the distinct workflows for incorporating H-Cys(Z)-OH and Fmoc-Cys(Trt)-OH in SPPS.
Boc/Bzl SPPS Workflow with H-Cys(Z)-OH
Caption: Boc/Bzl SPPS workflow incorporating H-Cys(Z)-OH.
Protocol: Manual Boc-SPPS
-
Resin Swelling: Swell MBHA resin in dichloromethane (DCM).[1]
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 2 minutes, followed by a 30-minute treatment.[1]
-
Washes: Wash with DCM, isopropanol (IPA), and DCM again.[1]
-
Neutralization: Neutralize with 10% diisopropylethylamine (DIEA) in DCM.[1]
-
Coupling: Couple the desired Boc-protected amino acid (e.g., Boc-Cys(Z)-OH) using a coupling agent like HBTU and DIEA in N,N-dimethylformamide (DMF). Monitor completion with a Kaiser test.[1]
-
Wash: Wash with DMF and DCM.[1]
-
Repeat: Repeat steps 2-6 for each amino acid in the sequence.
-
Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove the Z side-chain protecting group using anhydrous HF with appropriate scavengers (e.g., anisole, p-cresol).[15]
Fmoc/tBu SPPS Workflow with Fmoc-Cys(Trt)-OH
Caption: Fmoc/tBu SPPS workflow incorporating Fmoc-Cys(Trt)-OH.
Protocol: Manual Fmoc-SPPS
-
Resin Swelling: Swell the appropriate Fmoc-compatible resin (e.g., Rink Amide) in DMF.[17]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once.[17]
-
Wash: Wash thoroughly with DMF.[17]
-
Coupling: Couple Fmoc-Cys(Trt)-OH (3 equivalents) using a coupling agent like HBTU (3 eq.) and DIEA (6 eq.) in DMF.[18]
-
Wash: Wash with DMF.[19]
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
-
Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove the Trt side-chain protecting group using a cleavage cocktail such as TFA/TIS/H₂O/EDT (e.g., 92.5:2.5:2.5:2.5).[16][20]
Conclusion: Selecting the Optimal Cysteine Derivative
The choice between H-Cys(Z)-OH and Fmoc-Cys(Trt)-OH is fundamentally a choice between two distinct and well-established synthetic philosophies.
Fmoc-Cys(Trt)-OH is the modern workhorse for routine peptide synthesis. The mild conditions of the Fmoc/tBu strategy, its full orthogonality, and its amenability to automation make it the preferred choice for a wide range of applications, including the synthesis of peptides with post-translational modifications.[8][21] However, the high propensity of Fmoc-Cys(Trt)-OH for racemization, especially with common uronium/phosphonium-based coupling reagents, requires careful consideration and optimization of coupling conditions.
H-Cys(Z)-OH , as part of the Boc/Bzl strategy, remains a powerful and reliable tool, particularly for the synthesis of long and complex peptides that may be prone to aggregation.[21] The repetitive acidic deprotection steps in Boc chemistry can help to disrupt interchain hydrogen bonding and improve solvation.[1] The lower incidence of racemization with this strategy is a significant advantage. However, the requirement for hazardous reagents like anhydrous HF and specialized equipment makes this approach less accessible and generally reserved for more challenging synthetic targets.
Ultimately, the optimal choice depends on a careful evaluation of the target peptide's sequence, the presence of other sensitive residues, the desired scale of synthesis, and the available laboratory infrastructure. A thorough understanding of the underlying chemistry and potential pitfalls of each approach is essential for the successful synthesis of high-quality, cysteine-containing peptides for research and drug development.
References
- A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis. (URL not available)
-
Racemization of Cys during synthesis of the model peptide,... ResearchGate. (URL: [Link])
-
Cysteine protecting groups: applications in peptide and protein science. Royal Society of Chemistry. (URL: [Link])
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. (URL not available)
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec. (URL: [Link])
-
Boc / Bzl Solid Phase Synthesis. Sunresin. (URL: [Link])
- Cleavage Cocktails; Reagent B. Peptides. (URL not available)
-
Occurrence and Minimization of Cysteine Racemization During Stepwise Solid-Phase Peptide Synthesis(1)(,)(2). PubMed. (URL: [Link])
-
Side reactions in the SPPS of Cys-containing peptides. Academia.edu. (URL: [Link])
-
Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. PubMed. (URL: [Link])
- Amino Acid Derivatives for Peptide Synthesis. (URL not available)
-
One-pot cleavage cocktail to obtain fully deprotected Scm-peptide. a. ResearchGate. (URL: [Link])
-
a) Cys thiol protection with the benzyl (Bn/Bzl) protecting group (b) the synthesis of oxytocin using Cys(Bzl). ResearchGate. (URL: [Link])
-
Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Digital CSIC. (URL: [Link])
-
Comparative Analysis of Fmoc and Boc Strategies in Peptide Synthesis. Prezi. (URL: [Link])
- Cleavage Cocktail Selection. CDN. (URL: not available)
-
Advances in Fmoc solid-phase peptide synthesis. PMC - NIH. (URL: [Link])
-
Peptides containing cysteine: the role of scavengers in cleavage cocktail. Biotage. (URL: [Link])
-
Side reactions in the SPPS of Cys-containing peptides. PubMed. (URL: [Link])
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. (URL: [Link])
-
Genetic Encoding and Enzymatic Deprotection of a Latent Thiol Side Chain to Enable New Protein Bioconjugation Applications. PMC. (URL: [Link])
-
HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Saurabh Khadse. (URL: [Link])
-
Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. (URL: [Link])
- 2.6.6.
- A Comparative Analysis of Boc-His(Boc)-OH and Fmoc-His(Trt)-OH in Peptide Synthesis. (URL not available)
- Application Notes and Protocols for Fmoc-His(Boc)-OH in Solid-Phase Peptide Synthesis (SPPS). (URL not available)
-
Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. The Royal Society of Chemistry. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 4. chempep.com [chempep.com]
- 5. peptide.com [peptide.com]
- 6. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 7. bachem.com [bachem.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 10. Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis(1)(,)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. peptide.com [peptide.com]
- 14. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 16. biotage.com [biotage.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. (PDF) Side reactions in the SPPS of Cys-containing peptides [academia.edu]
- 19. rsc.org [rsc.org]
- 20. peptide.com [peptide.com]
- 21. prezi.com [prezi.com]
Strategic Advantages of S-Z Protection Over S-Acm in Peptide Synthesis
[1]
Executive Summary
While S-Acetamidomethyl (S-Acm) is the "gold standard" for orthogonal cysteine protection due to its extreme stability, it necessitates harsh oxidative or heavy-metal-mediated deprotection.[1] S-Benzyloxycarbonyl (S-Z) , a thiocarbonate derivative, offers a critical alternative—particularly in Boc-chemistry and solution-phase synthesis .[1] The primary advantage of S-Z over S-Acm is its non-oxidative cleavage profile , which preserves oxidation-sensitive residues (Met, Trp, Tyr) and eliminates the need for toxic heavy metals or electrophilic iodine.[1]
Mechanistic Comparison: The Core Divergence
The choice between S-Z and S-Acm dictates the entire downstream processing of the peptide.[1]
| Feature | S-Acetamidomethyl (S-Acm) | S-Benzyloxycarbonyl (S-Z) |
| Chemical Structure | Hemiaminal Thioether ( | Thiocarbonate ( |
| Stability | Stable to TFA, HF, and mild base.[1] | Stable to TFA; Cleaved by HF , strong base, or reduction. |
| Deprotection Reagents | Electrophiles: Iodine ( | Nucleophiles/Acids: HF, Na/NH |
| Primary Risk | Oxidative Damage: | Premature Cleavage: Not orthogonal to HF (in Boc chemistry). |
| Ideal Application | Regioselective disulfide bond formation (post-cleavage). | Global deprotection (during cleavage) or reduction-based strategies.[1] |
Critical Advantages of S-Z Over S-Acm
Advantage 1: Preservation of Sensitive Residues (Met, Trp, Tyr)
The most significant drawback of S-Acm is its removal. The standard iodine-mediated oxidative cleavage (
-
The Acm Problem: In peptides containing Methionine (Met) , Tryptophan (Trp) , or Tyrosine (Tyr) , iodine treatment frequently leads to:
-
Met sulfoxide formation (
). -
Trp indolic oxidation.
-
Tyr iodination.
-
-
The S-Z Solution: S-Z is removed under reductive (Na/NH
) or acidolytic (HF) conditions. These environments are inherently non-oxidative, ensuring that Met and Trp remain chemically intact without the need for complex scavenger cocktails.
Advantage 2: Elimination of Toxic Heavy Metals
When iodine cannot be used (due to sensitive residues), S-Acm removal requires heavy metals like Mercury (Hg(II)) , Thallium (Tl(III)) , or Silver (Ag(I)) .
-
The Acm Problem: These metals are highly toxic, environmentally hazardous, and difficult to remove completely from the final peptide, often requiring extensive hydrogen sulfide (
) or thiol washes to precipitate the metal. -
The S-Z Solution: S-Z cleavage produces benzyl alcohol and
(upon acidification) or simple organic byproducts. It requires zero heavy metal usage, facilitating "Green Chemistry" compliance and simplifying purification for GMP production.
Advantage 3: Prevention of S
O Migration
-
The Acm Problem: In Serine/Threonine-rich sequences, the S-Acm group is prone to an S
O shift under acidic conditions, where the Acm group migrates to the hydroxyl of Ser/Thr, forming an O-Acm ether that is extremely difficult to remove.[1] -
The S-Z Solution: The thiocarbonate linkage of S-Z is less susceptible to this specific neighboring group participation, reducing the risk of side-chain modification in Ser/Thr-rich domains.[1]
Advantage 4: Process Efficiency in Boc-SPPS
For sequences synthesized via Boc/Bzl chemistry:
-
S-Acm Workflow: Synthesis
HF Cleavage (Acm remains) Purification Separate Step: Iodine Oxidation Quench Final Purification.[1] -
S-Z Workflow: Synthesis
HF Cleavage (S-Z removed simultaneously ) One-pot Folding Final Purification.[1] -
Impact: S-Z reduces the manufacturing process by an entire unit operation, significantly increasing yield and throughput.
Experimental Protocols
Protocol A: Standard Iodine Removal of S-Acm (The "Risk" Path)
Use this only if the peptide lacks Met/Trp.[1]
-
Dissolve peptide in AcOH:H
O (4:1) at 1 mg/mL. -
Add 10 eq. of Iodine (
) in MeOH. -
Stir for 30–60 mins (Solution turns brown).
-
Quench: Add 1M Ascorbic Acid or Sodium Thiosulfate until solution is clear.
-
Purify: Immediate HPLC to remove oxidant byproducts.
Protocol B: HF Cleavage of S-Z (The "Safe" Path)
Use this for Boc-synthesized peptides containing Met/Trp.[1]
-
Apparatus: Teflon HF line (Glass reacts with HF).
-
Scavengers: Add p-cresol (5%) and dimethyl sulfide (5%) to the resin-bound peptide.
-
Cleavage: Condense anhydrous HF (~10 mL per g resin) at -78°C.
-
Reaction: Warm to 0°C and stir for 45–60 mins.
-
Workup: Evaporate HF. Precipitate peptide in cold diethyl ether.
-
Result: Peptide is fully deprotected with free thiols, ready for air oxidation or specific folding buffers.
Visualization: Decision Pathway
The following diagram illustrates the decision logic for selecting S-Z over S-Acm based on peptide composition and synthetic strategy.
Caption: Decision tree highlighting the "Safe Path" (Green) using S-Z for sensitive residues in Boc chemistry, versus the "Risk Path" (Red) of S-Acm oxidation.
References
-
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed chemistry of Thiocarbonate vs Hemiaminal protection).
-
Albericio, F., et al. (1998). "Preparation and handling of peptides containing methionine and tryptophan." Methods in Enzymology, 289, 313-336.[1] (Discusses oxidative damage during Acm removal).
-
AAPPTec. "Planning a Peptide Synthesis: Cysteine Protection Strategies." (Overview of S-Acm vs S-pMeOBzl and other derivatives).
-
Sigma-Aldrich. "Protocols for the Fmoc SPPS of Cysteine-Containing Peptides."[1] (Standard protocols for Iodine oxidation of Acm).
-
Hermann, P., & Greiner, G. (1991). "S-Phacm: A new cysteine protecting group."[1] In Innovations and Perspectives in Solid Phase Synthesis. (Comparison of acetamidomethyl derivatives and stability).
Sources
- 1. SYNTHETIC PROCESS FOR THE MANUFACTURE OF ECTEINASCIDIN COMPOUNDS AND INTERMEDIATES - Patent 2576569 [data.epo.org]
- 2. Therapeutic Peptides: Recent Advances in Discovery, Synthesis, and Clinical Translation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. US7301006B2 - Methods and materials for the synthesis of modified peptides - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the HPLC Retention Behavior of Cysteine Derivatives
Topic: Comparative Analysis of HPLC Retention Times for H-Cys(Z)-OH and Other Thiol-Protected Cysteine Analogues
Audience: Researchers, scientists, and drug development professionals engaged in peptide synthesis, proteomics, and analytical chemistry.
Introduction: The Critical Role of Thiol Protection in Cysteine Analysis
L-cysteine, with its reactive thiol (-SH) side chain, is a cornerstone of peptide and protein chemistry. The thiol group is highly susceptible to oxidation, forming disulfide bridges that are essential for tertiary protein structure but problematic during synthesis and analysis. To prevent unwanted side reactions, the thiol group is temporarily masked with a protecting group. The choice of this group is a critical experimental decision, as it profoundly alters the physicochemical properties of the cysteine derivative, including its behavior during purification and analysis by High-Performance Liquid Chromatography (HPLC).
This guide provides an in-depth comparison of the expected reverse-phase HPLC (RP-HPLC) retention behavior of N-α-Fmoc-S-benzyloxycarbonyl-L-cysteine (H-Cys(Z)-OH) against other commonly used derivatives. We will explore the causal relationship between the molecular structure of the protecting group and its chromatographic retention, providing a predictive framework for method development and peak identification.
Pillar 1: The Principle of Hydrophobicity in Reverse-Phase Chromatography
In RP-HPLC, the stationary phase (typically C18-silica) is nonpolar, while the mobile phase is a polar solvent mixture, usually water and an organic modifier like acetonitrile (ACN). Analytes are separated based on their relative hydrophobicity; more hydrophobic molecules interact more strongly with the stationary phase and thus elute later, resulting in a longer retention time (tR).
The primary determinant of a cysteine derivative's retention time is the nature of its thiol-protecting group. By understanding the hydrophobicity of these groups, we can logically predict their elution order.
-
Increased Hydrophobicity → Stronger Stationary Phase Interaction → Longer Retention Time
Comparative Analysis of Common Cysteine Protecting Groups
We will compare four common S-protecting groups to contextualize the behavior of the Z-group: Acetamidomethyl (Acm), tert-Butyl (tBu), Benzyloxycarbonyl (Z), and Trityl (Trt).
Predicted Elution Order Based on Protecting Group Hydrophobicity
| Derivative Name | Protecting Group | Structure | Key Properties | Predicted Retention Behavior |
| H-Cys(Acm)-OH | Acetamidomethyl (Acm) | -CH₂-NH-CO-CH₃ | Small, relatively polar due to the amide group. | Earliest Elution (Lowest tR). Its lower hydrophobicity results in weaker interaction with the C18 stationary phase. |
| H-Cys(tBu)-OH | tert-Butyl (tBu) | -C(CH₃)₃ | Aliphatic, bulky, and moderately hydrophobic. | Intermediate Elution. More hydrophobic than Acm, leading to a longer retention time. |
| H-Cys(Z)-OH | Benzyloxycarbonyl (Z) | -CH₂-O-CO-C₆H₅ | Contains a phenyl ring; significantly hydrophobic and aromatic. | Late Elution. The aromatic Z-group interacts strongly with the stationary phase, significantly increasing retention time compared to Acm and tBu.[1] |
| H-Cys(Trt)-OH | Trityl (Trt) | -C(C₆H₅)₃ | Contains three phenyl rings; extremely bulky and highly hydrophobic. | Latest Elution (Highest tR). The large, nonpolar trityl group provides the strongest interaction with the stationary phase among the compared groups.[2][3] |
This predicted order is a direct consequence of the increasing nonpolar character of the protecting groups: Acm < tBu < Z < Trt .
Visualizing the Hydrophobicity-Retention Relationship
The following diagram illustrates the direct correlation between the structural properties of the protecting group and the resulting HPLC retention time.
Caption: Logical flow from protecting group properties to HPLC retention.
Pillar 2: A Self-Validating Universal HPLC Protocol
A trustworthy analytical method must be robust and reproducible. The following protocol is designed as a universal starting point for the separation of protected cysteine derivatives. The logic is self-validating: the gradient elution ensures that compounds with a wide range of hydrophobicities, from H-Cys(Acm)-OH to H-Cys(Trt)-OH, will be retained and subsequently eluted from the column.
Experimental Protocol: RP-HPLC for Cysteine Derivatives
-
Instrumentation & Consumables:
-
HPLC System: A standard analytical HPLC or UPLC system with a binary pump, autosampler, column thermostat, and UV-Vis or DAD detector.
-
Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 phase is the industry standard for separating molecules based on hydrophobicity.[4]
-
Mobile Phase A (MPA): 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water. TFA acts as an ion-pairing agent to sharpen peaks for acidic analytes.
-
Mobile Phase B (MPB): 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN).
-
Sample Preparation: Dissolve samples in a small amount of ACN or DMSO and dilute with MPA to a final concentration of ~1 mg/mL. Ensure the final sample solvent is weak (high % MPA) to prevent peak distortion.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.
-
Detection Wavelength: 220 nm. This wavelength is suitable for detecting the peptide backbone's amide bonds. If the protecting group has a strong chromophore (like Z or Trt), 254 nm can also be monitored.
-
Injection Volume: 10 µL.
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 10 25.0 90 30.0 90 30.1 10 | 35.0 | 10 |
-
-
Rationale for Gradient Choice:
-
The initial low concentration of ACN (10%) ensures that even the least hydrophobic compound, H-Cys(Acm)-OH, is retained on the column.
-
The long, linear gradient from 10% to 90% ACN over 25 minutes provides a wide elution window, which is necessary to resolve compounds with vastly different hydrophobicities.
-
The high final concentration of ACN (90%) ensures that the most hydrophobic compound, H-Cys(Trt)-OH, is completely eluted from the column.
-
The final re-equilibration step at 10% ACN is crucial for ensuring run-to-run reproducibility.
-
Visualizing the Experimental Workflow
Caption: Workflow for HPLC analysis of cysteine derivatives.
Pillar 3: Authoritative Grounding & Conclusion
The principles described here are foundational to the field of chromatography. The relationship between molecular hydrophobicity and retention in RP-HPLC is a well-established concept that allows for the logical prediction of elution order. The use of protecting groups like Z, Trt, and Acm is standard practice in peptide synthesis, and their chemical properties are extensively documented.[1][5] The provided HPLC protocol is based on universally accepted methods for peptide and amino acid analysis.[3][4]
When analyzing H-Cys(Z)-OH and its derivatives by reverse-phase HPLC, the S-protecting group is the dominant factor influencing retention time. H-Cys(Z)-OH, with its aromatic benzyloxycarbonyl group, is a significantly hydrophobic molecule that will exhibit a long retention time, eluting much later than derivatives with smaller, more polar groups like Acm, but earlier than extremely nonpolar derivatives like H-Cys(Trt)-OH. By understanding the chemical nature of these protecting groups, researchers can anticipate chromatographic behavior, accelerate method development, and confidently assign peaks in complex mixtures.
References
-
ResearchGate. Reversed-phase HPLC chromatogram of H-Tyr-Gly-Gly-Phe-Leu-OH after...[Link]
-
PubMed. A specific HPLC-UV method for the determination of cysteine and related aminothiols in biological samples.[Link]
-
ResearchGate. Solid-phase peptide synthesis using Nα-trityl-amino acids.[Link]
-
Royal Society of Chemistry. Cysteine protecting groups: applications in peptide and protein science.[Link]
-
Digital CSIC. Solid-phase peptide synthesis using N-trityl-amino acids.[Link]
-
ResearchGate. Chromatographic methods for determination of S-substituted cysteine derivatives-A comparative study.[Link]
-
PMC, National Center for Biotechnology Information. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups.[Link]
-
PMC, National Center for Biotechnology Information. Hydrophobic Characteristic Is Energetically Preferred for Cysteine in a Model Membrane Protein.[Link]
-
ResearchGate. HPLC chromatograms of the NCS-mediated cyclization of Acm-protected oxytocin.[Link]
-
SIELC Technologies. HPLC Method For Analysis Of Cysteine and Cystine on Primesep 100 Column.[Link]
-
ResearchGate. Strong hydrophobic nature of cysteine residues in proteins.[Link]
-
Chemical Society Reviews (RSC Publishing). Cysteine protecting groups: applications in peptide and protein science.[Link]
-
Springer Link. HPLC of Peptides and Proteins.[Link]
-
AAPPTEC. Amino Acid Sidechain Deprotection.[Link]
Sources
Definitive Guide to H-Cys(Z)-OH Purity Standards for GMP Synthesis
Topic: H-Cys(Z)-OH Purity Standards for GMP Synthesis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the rigorous landscape of Good Manufacturing Practice (GMP) peptide synthesis, the quality of starting materials dictates the safety and efficacy of the final therapeutic. H-Cys(Z)-OH (
This guide provides an objective technical comparison of H-Cys(Z)-OH purity standards, analyzing its critical quality attributes (CQAs), stability profiles, and performance against alternative protecting groups. It includes field-validated protocols for impurity profiling to ensure your raw materials meet the stringent demands of clinical-grade manufacturing.
Part 1: Chemical Profile & Critical Quality Attributes (CQAs)
H-Cys(Z)-OH (CAS: 1625-72-5) features a free
Why use H-Cys(Z)-OH?
While
-
Strong Acid: HF or TFMSA (Trifluoromethanesulfonic acid).
-
Reduction: Sodium in liquid ammonia (Na/NH
). -
Nucleophilic Attack: It is more susceptible to base/nucleophiles than the
-Bzl ether, offering a distinct deprotection vector in complex synthesis.
Table 1: Critical Quality Attributes (CQAs) for GMP Grade H-Cys(Z)-OH
| Attribute | Specification (GMP) | Specification (Research) | Impact on Synthesis |
| Assay (Titration/HPLC) | Low assay leads to erroneous stoichiometry and deletion sequences. | ||
| Chiral Purity (L-isomer) | D-Cys incorporation creates diastereomeric impurities difficult to separate. | ||
| Chemical Purity (HPLC) | Impurities like | ||
| Dimer Content | Not Specified | Pre-formed disulfides (Cystine) can lead to polymerization during coupling. | |
| Water Content (KF) | Excess water hydrolyzes active esters, reducing coupling efficiency. |
Part 2: Comparative Analysis – Selecting the Right Cysteine Protection
The choice of H-Cys(Z)-OH is rarely arbitrary; it is a strategic decision based on the deprotection hierarchy of the peptide sequence.
Comparison: H-Cys(Z)-OH vs. Alternatives
The following table contrasts
| Feature | H-Cys(Z)-OH ( | H-Cys(Bzl)-OH ( | H-Cys(Trt)-OH ( |
| Chemistry Compatibility | Boc / Solution Phase | Boc SPPS | Fmoc SPPS |
| Acid Stability | Stable to TFA | Stable to TFA | Labile to TFA (1-5%) |
| Base Stability | Moderate (Labile to strong nucleophiles) | High (Stable) | High |
| Removal Condition | HF, TFMSA, Na/NH | HF (High conc.), Na/NH | TFA / Silanes |
| Risk Profile | Mod-High: Thiocarbonate can degrade to free thiol if base is too strong. | Low: Very robust, but requires harsh final cleavage. | Low: Easy removal, but risk of premature loss in solution phase. |
Visualizing the Selection Logic
The diagram below illustrates the decision pathway for selecting H-Cys(Z)-OH over alternatives.
Figure 1: Decision tree for selecting Cysteine protecting groups in GMP synthesis.
Part 3: Experimental Protocols for Purity Validation
To ensure H-Cys(Z)-OH meets GMP standards, the following analytical methods are recommended. These protocols are designed to detect the specific impurities associated with the Z-group and sulfur chemistry.
Protocol A: HPLC Purity & Related Substances
This method separates the main peak from the oxidized dimer (Cystine derivative) and free Cysteine.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 215 nm (amide bond/carbonyl) and 254 nm (phenyl ring of Z-group).
-
Acceptance Criteria: Main peak >99.0%. Dimer <0.5%.
Protocol B: Chiral Purity (Enantiomeric Excess)
Racemization is a critical risk. The D-enantiomer (H-D-Cys(Z)-OH) acts as a chain terminator or creates diastereomers in the final peptide.
-
Column: Chiralpak ZWIX(+) or Crownpak CR(+) (specifically for amino acids).
-
Mobile Phase: 50 mM Perchloric acid (HClO
) in Water/Acetonitrile (90:10). -
Temperature: 25°C (Strict control required).
-
Detection: UV at 200-210 nm.
-
Validation: Must resolve L- and D- isomers with a resolution (
) > 1.5.
Protocol C: Self-Validating Stability Test
Before committing a batch to GMP synthesis, perform a Stress Test :
-
Dissolve H-Cys(Z)-OH in the coupling solvent (e.g., DMF).
-
Add the base intended for use (e.g., DIEA).
-
Monitor by HPLC at
and . -
Pass Criteria: < 0.5% degradation. (Note:
-Z is less stable to base than -Bzl; significant degradation indicates incompatibility with the specific base/solvent system).
Part 4: Impurity Formation Pathways
Understanding where impurities originate allows for proactive control. The diagram below details the degradation pathways for H-Cys(Z)-OH.
Figure 2: Degradation pathways leading to common GMP impurities.
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Link
-
European Medicines Agency (EMA). (2019). ICH Q3C (R6) Residual solvents. Link
-
Postma, T. M., & Albericio, F. (2014). Cysteine Protection in Peptide Synthesis. European Journal of Organic Chemistry. Link
-
U.S. Food and Drug Administration (FDA). (2014). Guidance for Industry: Immunogenicity Assessment for Therapeutic Protein Products. Link
-
Bachem. (2021). Cysteine Derivatives and Disulfide Bond Formation. Link
Sources
Comparative Guide: Cysteine Protecting Groups (Trt vs. Bzl vs. Z)
Executive Summary: The Strategic Selection of Thiol Protection
In peptide synthesis, Cysteine (Cys) is the most "high-maintenance" residue. Its sulfhydryl group (-SH) is a powerful nucleophile prone to oxidation (disulfide bridging), alkylation, and racemization.[1] The choice between Trityl (Trt) , Benzyl (Bzl) , and Benzyloxycarbonyl (Z) is not merely a matter of preference; it is dictated by the synthesis strategy (Fmoc vs. Boc vs. Solution Phase ) and the required orthogonality.
-
S-Trt (Trityl): The Fmoc Workhorse . Acid-labile, base-stable.[1][2] Ideal for SPPS where final cleavage is done with TFA.
-
S-Bzl (Benzyl): The Boc Fortress . Extremely stable to acid (TFA) and base. Requires harsh HF cleavage. Ideal for "shake-and-bake" synthesis of long peptides.
-
S-Z (Benzyloxycarbonyl): The Solution-Phase Specialist . A thiocarbonate (not a thioether) that offers "intermediate" acid stability (cleaved by HBr) but is chemically fragile to nucleophiles (amines).
Part 1: Mechanistic Comparison & Chemical Logic
To understand why we choose a specific group, we must look at the electronic stability of the carbocation or the bond nature (thioether vs. thiocarbonate).
Structural & Electronic Properties
| Feature | S-Trt (Trityl) | S-Bzl (Benzyl) | S-Z (Benzyloxycarbonyl) |
| Structure | Triphenylmethyl thioether | Benzyl thioether | Thiocarbonate (Acyl-S) |
| Bond Type | C-S (Sterically hindered) | C-S (Primary carbon) | C(=O)-S (Acyl) |
| Cleavage Mechanism | SN1 : Forms stable Trityl cation ( | Radical/SN1 : Hard cleavage, requires strong protonation. | Acidolysis/Reduction : Cleavage of the carbonyl-sulfur bond. |
| Acid Stability | Low : Cleaved by 1–95% TFA. | High : Stable to 100% TFA; requires HF or TFMSA. | Medium : Stable to TFA; cleaved by HBr/AcOH.[3] |
| Base Stability | High : Stable to Piperidine/DBU. | High : Stable to Piperidine/DBU. | Low : Susceptible to aminolysis (nucleophilic attack). |
The Stability Spectrum (Visualized)
The following diagram maps the stability of these groups against the two primary axes of peptide chemistry: Acidity and Basicity.
Figure 1: Stability Matrix. Trt is highly acid-sensitive; Bzl is acid-resistant. Z is unique due to its base instability.
Part 2: Detailed Performance Analysis
S-Trt (Trityl): The Fmoc Standard
Why it wins: The trityl group forms an exceptionally stable carbocation (
-
Orthogonality: You can remove S-Trt selectively on-resin using dilute TFA (1%) while leaving other protecting groups (like Boc or tBu) intact. This is critical for regioselective disulfide bond formation.
-
The Risk (Realkylation): The
cation is reversible. If not quenched immediately, it will re-attach to the cysteine sulfur.-
Solution: You must use high concentrations of scavengers (TIS, EDT, or DODT).
-
S-Bzl (Benzyl): The Boc Standard
Why it wins: In Boc chemistry, the N-terminal Boc group is removed repeatedly with TFA. Therefore, the side chain must survive TFA. S-Bzl is perfectly stable to TFA.
-
The Cost: Removal requires Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA). HF is highly toxic, requires a Teflon apparatus, and is strictly regulated.
-
Utility: Best for "difficult" sequences where aggregation is a problem, as the robust Bzl group prevents premature side-reactions during harsh synthesis cycles.
S-Z (Benzyloxycarbonyl): The Solution-Phase Niche
The Trap: Do not confuse S-Z with N-Z. S-Z is a thiocarbonate .
-
Why it fails in SPPS: In Fmoc chemistry, we use Piperidine (a secondary amine) to remove the Fmoc group. Piperidine attacks the carbonyl of the S-Z group (aminolysis), causing premature deprotection or an S→N acyl shift.
-
The Niche: It is used in Solution Phase Synthesis where base treatment is avoided. It offers a "middle ground" for deprotection: it can be removed by HBr in Acetic Acid (easier to handle than HF) or by catalytic hydrogenation (though sulfur often poisons the catalyst).
Part 3: Experimental Protocols (Self-Validating Systems)
These protocols are designed to be self-validating . The "Validation Step" ensures the reaction worked before you proceed, preventing wasted time on downstream steps.
Protocol A: S-Trt Removal (Fmoc Strategy)
Goal: Simultaneous resin cleavage and S-Trt deprotection.
-
Preparation: Dry the peptide-resin thoroughly under vacuum. Water interferes with cation scavenging.
-
Cocktail Formulation (The "Reagent K" Variant):
-
TFA (Trifluoroacetic acid): 82.5%
-
Phenol: 5% (Scavenger for tyrosine/tryptophan)
-
Water: 5% (Hydrolysis of esters)
-
Thioanisole: 5% (Accelerates removal of Pbf/Trt)
-
EDT (1,2-Ethanedithiol): 2.5% (CRITICAL: The specific scavenger for Trt cations).
-
-
Reaction: Add 10-20 mL cocktail per gram of resin. Shake at room temperature for 2–3 hours.
-
Precipitation: Filter resin. Drop filtrate into ice-cold Diethyl Ether (
). Centrifuge. -
Validation Step (Ellman’s Test):
-
Dissolve a catalytic amount of crude peptide in pH 8 buffer.
-
Add Ellman’s Reagent (DTNB).
-
Result: Bright yellow color indicates free thiols (-SH). If clear, the Trt group is still attached (or oxidized).
-
Protocol B: S-Bzl Removal (Boc Strategy - TFMSA Method)
Note: We describe the TFMSA method as a safer alternative to HF, though HF is the gold standard for completeness.
-
Preparation: Cool the reaction vessel to 0°C in an ice bath.
-
Cocktail:
-
TFA: 10 mL
-
DMS (Dimethylsulfide): 3 mL
-
m-Cresol: 1 mL
-
TFMSA (Trifluoromethanesulfonic acid): 1 mL (Add dropwise! Exothermic).
-
-
Reaction: Stir at 0°C for 1 hour.
-
Validation Step (Analytical HPLC):
-
Run a small aliquot on C18 HPLC.
-
Result: S-Bzl protected peptides are significantly more hydrophobic (elute later) than free Cys peptides. A shift to an earlier retention time confirms deprotection.
-
Protocol C: S-Z Removal (HBr/AcOH Method)
Context: Solution phase only.
-
Reaction: Dissolve protected peptide in glacial acetic acid.
-
Reagent: Add 33% HBr in Acetic Acid (4 equivalents per Z group).
-
Time: Stir for 30–60 minutes at room temperature.
-
Quench: Pour into ice water or anhydrous ether.
-
Validation: Mass Spectrometry (ESI-MS). Look for the loss of mass corresponding to the Carbobenzoxy group (-134 Da).
Part 4: Decision Logic (Workflow)
Use this flowchart to select the correct protecting group for your specific project.
Figure 2: Decision Matrix. Note the strict incompatibility of S-Z with Fmoc chemistry.
References
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[4] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Bachem. (2021). Cysteine Derivatives and Protecting Groups: Technical Guide.
-
Postma, T. M., & Albericio, F. (2014). Ditrityl-Cysteine: A Cysteine Protecting Group for the Fmoc/tBu Strategy. Organic Letters, 16(10), 2716–2719.
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. (Foundational text for Bzl/Boc chemistry).
-
Society of Chemical Industry. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews.[5]
Sources
- 1. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. peptide.com [peptide.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cysteine Protection: A Cost-Benefit Analysis of H-Cys(Z)-OH vs. Fmoc-Cys(StBu)-OH
For Researchers, Scientists, and Drug Development Professionals
In the precise and demanding field of solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount. This choice dictates not only the success of the synthesis but also its efficiency, scalability, and ultimate cost. For cysteine, an amino acid distinguished by its reactive thiol side-chain, the choice of an appropriate protecting group is especially critical to prevent unintended disulfide bond formation and other side reactions.
This guide provides an in-depth cost-benefit analysis of two widely utilized cysteine derivatives: the classical H-Cys(Z)-OH, a cornerstone of Boc-based SPPS, and the versatile Fmoc-Cys(StBu)-OH, integral to modern Fmoc-based strategies. We will move beyond a simple price comparison to explore the nuanced chemical principles, workflow implications, and downstream processing costs associated with each, enabling you to make a scientifically sound and economically prudent decision for your projects.
The Foundational Chemistry: Boc/Bzl vs. Fmoc/tBu Strategies
The selection between H-Cys(Z)-OH and Fmoc-Cys(StBu)-OH is fundamentally tied to the overarching synthetic strategy employed: the classic Boc/Bzl (tert-butyloxycarbonyl/benzyl) approach or the more modern Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) methodology.[1][2]
H-Cys(Z)-OH: The Robust Workhorse of Boc-SPPS
H-Cys(Z)-OH utilizes the benzyloxycarbonyl (Z or Cbz) group to protect the cysteine thiol. This protecting group is prized for its stability under the moderately acidic conditions required for the repetitive cleavage of the Nα-Boc group.[1][3][4]
-
Protection Chemistry: The Z group is a benzyl-based carbamate derivative.
-
Deprotection Mechanism: Its key feature is its stability to trifluoroacetic acid (TFA), which is used in every cycle to deprotect the Nα-Boc group.[4][5] The Z group is only removed during the final, harsh acidolytic cleavage step, typically using anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3][5] This cleavage simultaneously removes other benzyl-based side-chain protecting groups and cleaves the peptide from the resin.[4] Catalytic hydrogenolysis is another method for Z-group removal, though less common in standard SPPS cleavage.[6][7]
Caption: Boc-SPPS workflow incorporating H-Cys(Z)-OH.
Fmoc-Cys(StBu)-OH: Orthogonality and Mildness in Fmoc-SPPS
Fmoc-Cys(StBu)-OH employs the S-tert-butylthio (StBu) group, which is perfectly suited for the orthogonal nature of the Fmoc/tBu strategy.[8][]
-
Protection Chemistry: The StBu group is a disulfide-based protecting group.
-
Deprotection Mechanism: The StBu group is stable to the basic conditions (typically 20% piperidine in DMF) used for the repetitive cleavage of the Nα-Fmoc group.[8] Its removal is achieved under completely different, orthogonal conditions: reduction by thiols like dithiothreitol (DTT) or phosphines.[8][10] This deprotection can be performed after the peptide has been cleaved from the resin by TFA, or even on-resin to allow for selective modification of the cysteine thiol.[10] This orthogonality is a significant advantage, preventing premature deprotection and offering greater synthetic flexibility.[4][]
Caption: Fmoc-SPPS workflow incorporating Fmoc-Cys(StBu)-OH.
Performance and Side Reaction Profile
The choice of protecting group strategy has a direct impact on the purity, yield, and side reaction profile of the final peptide. Cysteine is particularly susceptible to racemization during coupling and other side reactions, making this a critical consideration.[10][11][12]
| Parameter | H-Cys(Z)-OH (in Boc-SPPS) | Fmoc-Cys(StBu)-OH (in Fmoc-SPPS) |
| Deprotection Conditions | Very Strong Acid (e.g., Anhydrous HF) | Mild Reduction (e.g., DTT, TCEP) |
| Orthogonality | Non-orthogonal with Bzl side-chains | Fully orthogonal to Fmoc/tBu chemistry |
| Typical Crude Purity | Good | Excellent |
| Typical Overall Yield | Moderate to Good | Good to Excellent |
| Common Side Reactions | Acid-catalyzed modifications from harsh cleavage; S-alkylation by carbocations.[4] | Racemization during coupling (can be mitigated); β-elimination at C-terminus.[13][14] |
| Process Complexity | Requires specialized, hazardous HF apparatus. | Two-step final deprotection (TFA then reduction). |
| Flexibility | Limited; primarily for generating free-thiol peptides. | High; allows on-resin modification and selective disulfide bond formation. |
Expert Insight: The superior crude purity often seen with the Fmoc/StBu strategy is a direct result of the milder final cleavage conditions.[1][] Harsh HF cleavage can generate reactive carbocations that lead to a variety of side products, complicating subsequent purification. While cysteine racemization can be a concern in Fmoc-SPPS, it is manageable by avoiding excessive pre-activation times and using coupling reagents like DIPCDI/HOBt, which operate under more neutral conditions.[10][15]
A Holistic Cost-Benefit Analysis
A true cost-benefit analysis must extend beyond the catalogue price of the amino acid derivative. The total cost is a function of reagents, solvents, labor, instrument time, and, crucially, the cost of purification.
Caption: A framework for the cost-benefit analysis.
-
H-Cys(Z)-OH: The initial purchase price of this derivative is generally lower. However, this can be a false economy. The requirement for an HF cleavage apparatus represents a significant capital investment and ongoing maintenance cost. Furthermore, the often lower crude purity and yield can dramatically increase the downstream costs associated with HPLC purification, including solvent consumption, column lifetime, and operator time.
-
Fmoc-Cys(StBu)-OH: While the upfront cost of this derivative is higher, it frequently leads to a lower total project cost. The milder deprotection conditions result in a cleaner crude product, simplifying and shortening purification.[] This translates to savings in labor, solvent, and expensive chromatography media. For complex syntheses, such as those requiring multiple, directed disulfide bonds, the orthogonality offered by the StBu group is not just a benefit but a necessity, making it the only viable choice.
Experimental Methodologies
The following are generalized protocols for incorporating these derivatives into a model peptide synthesis.
Protocol: Boc-SPPS using H-Cys(Z)-OH
-
Resin Preparation: Swell MBHA resin in dichloromethane (DCM) for 1 hour.
-
Nα-Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash with DCM (3x) and isopropanol (2x).
-
Neutralization: Treat the resin with 10% diisopropylethylamine (DIEA) in DCM for 15 minutes. Wash with DCM (3x).
-
Coupling: Couple the desired Boc-amino acid (3 eq.), including Boc-Cys(Z)-OH at the appropriate cycle, using HBTU (2.9 eq.) and DIEA (6 eq.) in N,N-dimethylformamide (DMF) for 1-2 hours. Monitor with a Kaiser test.
-
Iteration: Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage: After synthesis, dry the peptide-resin. In a dedicated HF apparatus, treat the resin with anhydrous HF containing a scavenger like anisole at 0°C for 1 hour.
-
Work-up: Evaporate the HF. Precipitate the peptide with cold diethyl ether, wash, and dry.
-
Purification: Dissolve the crude peptide and purify by reverse-phase HPLC.
Protocol: Fmoc-SPPS using Fmoc-Cys(StBu)-OH
-
Resin Preparation: Swell Rink Amide resin in DMF for 1 hour.
-
Nα-Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes. Wash thoroughly with DMF (5x).
-
Coupling: Couple the desired Fmoc-amino acid (3 eq.), including Fmoc-Cys(StBu)-OH, using HBTU (2.9 eq.) and DIEA (6 eq.) in DMF for 1-2 hours. Monitor with a Kaiser test.
-
Iteration: Repeat steps 2-3 for each amino acid in the sequence.
-
Final Cleavage: After the final Fmoc deprotection, treat the dried peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Work-up: Filter the resin and precipitate the peptide with cold diethyl ether. Wash and dry the StBu-protected peptide.
-
StBu Deprotection: Dissolve the crude peptide in a suitable buffer (e.g., 0.1 M Tris, pH 8) and add a reducing agent such as DTT (10-20 eq.). Stir for 1-4 hours.
-
Purification: Directly purify the deprotected peptide solution by reverse-phase HPLC.
Conclusion and Strategic Recommendations
The decision between H-Cys(Z)-OH and Fmoc-Cys(StBu)-OH is a classic example of balancing upfront costs against overall process efficiency and capability.
-
H-Cys(Z)-OH may be considered for routine, simple peptides within a well-established Boc-synthesis workflow where the necessary HF equipment is already in place and purification challenges are minimal. It represents a legacy approach that, while effective, has been largely superseded in terms of safety and efficiency.
-
Fmoc-Cys(StBu)-OH is the superior and recommended choice for the vast majority of modern peptide synthesis applications. Its higher initial cost is a strategic investment that pays dividends in the form of higher purity, greater yield, enhanced safety, and unparalleled synthetic flexibility. For any complex, high-value, or GMP-regulated peptide, the reliability and robustness of the Fmoc/StBu strategy make it the unequivocal standard.
By adopting a holistic view of the entire synthesis and purification workflow, researchers and drug developers can select the cysteine derivative that not only ensures the chemical success of their project but also optimizes the allocation of valuable resources.
References
-
PrimeBio. (2026). The Chemistry Behind Fmoc-Cys(StBu)-OH: Applications in Peptide Design. Available at: [Link]
-
Pro-Active Peptide. Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
Wang, J., et al. (2008). Microwave-assisted Boc-solid phase peptide synthesis of cyclic cysteine-rich peptides. Journal of Peptide Science, 14(8), 979-985. Available at: [Link]
-
AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]
-
AAPPTec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-63. Available at: [Link]
-
Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. Available at: [Link]
-
Dick, F. (1994). Acid Cleavage/Deprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. In: Peptide Synthesis Protocols. Methods in Molecular Biology, vol 35. Humana Press. Available at: [Link]
-
Góngora-Benítez, M., et al. (2022). Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. Organic Process Research & Development. Available at: [Link]
-
Shravaste, S., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Nowick, J.S. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available at: [Link]
-
Wünsch, E. (2002). 2 Protection of Functional Groups. In: Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th Edition. Available at: [Link]
-
White, C.J., et al. (2013). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Biopolymers, 100(4), 356-65. Available at: [Link]
-
Collins, J.M., et al. (2014). Advances in Fmoc solid-phase peptide synthesis. Biopolymers, 102(6), 469-86. Available at: [Link]
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Huang, H., & Carey, R.I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-6. Available at: [Link]
-
Drijfhout, J.W., et al. (1996). Synthesis of palmitoyl-thioester T-cell epitopes of myelin proteolipid protein (PLP). Comparison of two thiol protecting groups (StBu and Mmt) for on-resin acylation. International Journal of Peptide and Protein Research, 48(1), 19-25. Available at: [Link]
-
Biondi, L., & De Zotti, M. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 1154-1174. Available at: [Link]
-
Muttalib, M.F. (2011). Solid phase peptide synthesis: New resin and new protecting group. PhD Thesis, University of Wollongong. Available at: [Link]
-
Mitchell, M.J., & Johnson, D.S. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9647-9689. Available at: [Link]
-
Horvat, S., et al. (1989). Synthesis and acid ionization constants of cyclic cystine peptides H-Cys-(Gly)n-Cys-OH (n = 0-4). International Journal of Peptide and Protein Research, 34(4), 346-51. Available at: [Link]
-
ResearchGate. Side reactions in peptide synthesis | Request PDF. Available at: [Link]
-
ResearchGate. Making Solid-Phase Peptide Synthesis Greener: A Review of the Literature. Available at: [Link]
-
ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of.... Available at: [Link]
-
PubMed. Side reactions in the SPPS of Cys-containing peptides. Available at: [Link]
-
Merck. (2016). Novabiochem® Letters 1.16Vol. Available at: [Link]
-
AAPPTec. Fmoc-Cys(StBu)-OH [73724-43-3]. Available at: [Link]
-
Iris Biotech GmbH. (2021). Advances on Cys Protecting Groups. Available at: [Link]
-
AAPPTec. H-Cys(Bzl)-OH [3054-01-1]. Available at: [Link]
- Bodanszky, M. (1993). Chemistry of peptide synthesis. Springer-Verlag.
-
Semantic Scholar. Chemical Synthesis of Peptides and Proteins Bearing Base-Labile Post-Translational Modifications. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. creative-peptides.com [creative-peptides.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. nbinno.com [nbinno.com]
- 10. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. chempep.com [chempep.com]
- 13. peptide.com [peptide.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. biomatik.com [biomatik.com]
Technical Comparison Guide: NMR Spectrum Analysis of H-Cys(Z)-OH
Executive Summary & Structural Scope
H-Cys(Z)-OH (S-benzyloxycarbonyl-L-cysteine) represents a specialized protected cysteine derivative where the benzyloxycarbonyl (Cbz or Z) group is attached to the sulfur atom, forming a thiocarbonate linkage.
This molecule is frequently confused with its regioisomer, Z-Cys-OH (N-benzyloxycarbonyl-L-cysteine), or its thioether analog, H-Cys(Bzl)-OH (S-benzyl-L-cysteine). Correct identification is critical because the thiocarbonate moiety in H-Cys(Z)-OH is significantly more labile than the thioether in S-Benzyl cysteine and exhibits distinct reactivity compared to the carbamate in N-Z cysteine.
This guide provides a definitive NMR analysis framework to distinguish H-Cys(Z)-OH from its common alternatives, focusing on the diagnostic chemical shifts of the benzylic methylene (
Structural Logic & Theoretical Shifts
To interpret the NMR spectrum of H-Cys(Z)-OH, one must understand the electronic environment created by the thiocarbonate group (
The Diagnostic "Fingerprint" Regions
-
Benzylic Methylene (
): In H-Cys(Z)-OH, the benzylic carbon is attached to an oxygen atom adjacent to a carbonyl. This deshields the protons significantly ( ppm) compared to S-Benzyl cysteine, where the carbon is attached directly to sulfur ( ppm). -
-Proton (
): As a free zwitterionic amino acid (in DMSO-d6/D2O), the appears upfield ( ppm) compared to N-protected variants. -
Amide/Amine Region: H-Cys(Z)-OH possesses a free amino group (
), which appears as a broad exchangeable singlet or is invisible in D2O. In contrast, Z-Cys-OH shows a sharp amide doublet ( ppm).
Comparative Shift Table (1H NMR in DMSO-d6)
| Feature | H-Cys(Z)-OH (Target) | Z-Cys-OH (Alternative 1) | H-Cys(Bzl)-OH (Alternative 2) |
| Protection Type | S-Thiocarbonate | N-Carbamate | S-Thioether |
| Benzylic CH2 | ~5.1 -- 5.3 ppm (s) | ~5.0 -- 5.1 ppm (s) | ~3.7 -- 3.9 ppm (s) |
| ~3.5 -- 3.8 ppm (m) | ~4.1 -- 4.4 ppm (m) | ~3.4 -- 3.6 ppm (m) | |
| ~3.1 -- 3.4 ppm | ~2.7 -- 3.0 ppm | ~2.6 -- 2.9 ppm | |
| Nitrogen H | Broad/Exch.[1] ( | ~7.5 ppm (d, | Broad/Exch. ( |
| Aromatic Ring | ~7.3 -- 7.4 ppm (m) | ~7.3 -- 7.4 ppm (m) | ~7.2 -- 7.4 ppm (m) |
Critical Insight: The massive shift difference (~1.4 ppm) of the benzylic protons between S-Z and S-Bzl is the primary method of verification. If your benzylic peak is at 3.8 ppm, you have the thioether (S-Bzl), not the thiocarbonate (S-Z).
Decision Pathway: Spectral Identification[4]
The following Graphviz diagram outlines the logical workflow for identifying the specific cysteine derivative from a crude NMR spectrum.
Figure 1: Decision tree for distinguishing S-Z, N-Z, and S-Bzl cysteine derivatives based on 1H NMR chemical shifts.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and minimize artifacts (such as disulfide oxidation or hydrolysis), follow this specific protocol.
A. Sample Preparation
Solvent Choice: DMSO-d6 is preferred over
-
Reasoning: The S-Z thiocarbonate linkage can be hydrolytically unstable in aqueous acidic/basic conditions. DMSO-d6 prevents hydrolysis and allows observation of exchangeable protons if the sample is dry.
Step-by-Step:
-
Dryness Check: Ensure the sample is a dry powder. Residual water will broaden the
signal. -
Dissolution: Dissolve 5–10 mg of H-Cys(Z)-OH in 0.6 mL of DMSO-d6 (99.9% D).
-
Caution: Do not heat above 40°C to assist dissolution; S-Z groups are thermally sensitive.
-
-
Reference: Use residual DMSO pentet (2.50 ppm) as the internal reference. Avoid adding TMS if possible to prevent signal overlap in the upfield region.
B. Acquisition Parameters (400 MHz+)
-
Pulse Sequence: Standard 1H (zg30).
-
Relaxation Delay (D1): Set to
seconds. Accurate integration of the benzylic signal vs. the aromatic ring (ratio 2:5) is the key purity test. -
Scans (NS): 16–32 scans are sufficient for 10 mg.
C. Validation Criteria (The "Trust" Check)
Before accepting the spectrum, validate against these internal ratios:
-
Integration Check: Integrate the aromatic region (7.3 ppm). Set value to 5.00.
-
Benzylic Check: The singlet at ~5.2 ppm must integrate to 2.00 (
).-
Failure Mode: If the integral is < 2.0 and a new peak appears at ~3.5 ppm (benzyl alcohol) or ~3.8 ppm (benzyl mercaptan), the sample has degraded.
-
- -Proton Check: The multiplet at ~3.6 ppm should integrate to 1.00.
Troubleshooting & Stability Analysis
The S-Z group is a thiocarbonate . Unlike the robust S-Benzyl ether, the S-Z group is susceptible to nucleophilic attack.
Common Artifacts
-
Hydrolysis (Loss of Protection):
-
Isomerization (
shift):-
Under basic conditions (pH > 8), the Z group can migrate from Sulfur to Nitrogen (
) via an acyl shift. -
Detection: Look for the emergence of the amide doublet at 7.5 ppm.
-
-
Disulfide Formation:
-
If the Z group is lost, the free thiols will oxidize to Cystine (
dimer).[7] -
Detection:
-protons shift downfield and become complex diastereotopic multiplets.
-
References
-
National Institute of Standards and Technology (NIST). L-Cysteine, S-(phenylmethyl)- (S-Benzyl-Cysteine) Mass and NMR Data. [Link]
-
Gottlieb, H. E., et al. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org. Chem. 1997, 62, 7512-7515. (Standard for DMSO-d6 referencing). [Link]
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chem. Rev. 2009, 109, 2455-2504. (Review of Cys protection stability, S-Z vs S-Bzl). [Link]
Sources
- 1. S-benzyl-L-cysteine | C10H13NO2S | CID 193613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. ucl.ac.uk [ucl.ac.uk]
- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 5. scienceopen.com [scienceopen.com]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Assessment: Stability Profile of H-Cys(Z)-OH
Executive Summary
H-Cys(Z)-OH (S-Benzyloxycarbonyl-L-cysteine) exhibits a highly polarized stability profile characterized by robust resistance to mild acids (TFA) and extreme lability to bases and strong nucleophiles .
-
Acidic Conditions: The S-Z group acts as a "semi-permanent" protecting group. It remains stable in Trifluoroacetic Acid (TFA), making it compatible with Boc-chemistry deprotection cycles. It requires strong acids (HBr, HF, TFMSA) for cleavage.
-
Basic Conditions: The S-Z group is a thiocarbonate. It is inherently unstable in basic environments (e.g., Piperidine, NaOH) due to rapid nucleophilic attack on the carbonyl carbon. Consequently, H-Cys(Z)-OH is generally incompatible with standard Fmoc SPPS protocols that utilize repetitive piperidine treatments.
Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]
To ensure experimental accuracy, we must first distinguish the specific isomer requested from common nomenclature ambiguities.
-
Target Molecule: H-Cys(Z)-OH
-
Structure: Free N-terminus (
), Free C-terminus ( ), Side-chain protected by Benzyloxycarbonyl ( ). -
Chemical Class: Thiocarbonate . The sulfur is bonded to a carbonyl, which is bonded to a benzyl ether.
-
-
Common Confusion: This is distinct from Z-Cys-OH (N-Benzyloxycarbonyl-cysteine), where the Z group protects the amine (Carbamate).
-
Note: Thiocarbonates (S-Z) are significantly more reactive to nucleophiles than carbamates (N-Z).
-
Comparative Stability Analysis
Acidic Environment
The S-Z group is designed to survive the repetitive acidic conditions of Boc-based Solid Phase Peptide Synthesis (SPPS).
-
50% TFA / DCM: STABLE. The thiocarbonate linkage resists acidolysis by trifluoroacetic acid. This allows for the removal of N-Boc groups without affecting the S-Z protection.
-
HBr / Acetic Acid: LABILE. Strong acids protonate the carbonyl oxygen, facilitating cleavage.
-
HF (Anhydrous): LABILE. Hydrogen Fluoride quantitatively cleaves the S-Z group, releasing free cysteine.
Basic Environment
The S-Z group is the "weak link" in basic conditions.
-
20% Piperidine / DMF: UNSTABLE. Piperidine is a secondary amine and a strong nucleophile. It attacks the carbonyl of the thiocarbonate, leading to the formation of a carbamate byproduct and free thiolate (deprotection).
-
0.1M NaOH (Aqueous): UNSTABLE. Hydroxide ions rapidly hydrolyze the thiocarbonate ester, yielding benzyl alcohol, CO₂, and free cysteine.
-
Hydrazine: LABILE. Cleaves via nucleophilic attack (hydrazinolysis).
Comparative Data Table: S-Z vs. Alternatives
| Feature | H-Cys(Z)-OH (S-Z) | H-Cys(Bzl)-OH (S-Bzl) | H-Cys(Trt)-OH (S-Trt) |
| Linkage Type | Thiocarbonate | Thioether | Trityl Thioether |
| TFA Stability | High (Stable) | High (Stable) | Low (Cleaved) |
| HBr/AcOH Stability | Low (Cleaved) | Medium (Stable*) | Low (Cleaved) |
| HF Stability | Low (Cleaved) | Low (Cleaved) | Low (Cleaved) |
| Piperidine Stability | Low (Degrades) | High (Stable) | High (Stable) |
| Primary Utility | Orthogonal / Boc Chem | Standard Boc Chem | Standard Fmoc Chem |
*S-Bzl is stable to HBr/AcOH but cleaved by HF.
Mechanistic Visualization
The following diagram illustrates the divergent fate of H-Cys(Z)-OH under different stress conditions.
Figure 1: Decision matrix showing the stability of S-Z protection under standard peptide synthesis conditions.
Experimental Protocols for Validation
To verify the stability profile in your specific matrix, perform the following self-validating stress tests.
Protocol A: Acid Stability Challenge (TFA)
Objective: Confirm stability during Boc-deprotection simulation.
-
Preparation: Dissolve 5 mg of H-Cys(Z)-OH in 1 mL of 50% TFA / 50% DCM .
-
Incubation: Stir at Room Temperature (RT) in a sealed vial.
-
Sampling:
-
T=0 min (Immediate injection)
-
T=60 min (Standard Boc cycle time)
-
T=24 hours (Overnight stress)
-
-
Quenching: Dilute 10µL of reaction mixture into 990µL of Water/Acetonitrile (50:50) to stop acidity.
-
Analysis: Inject onto HPLC (C18 Column).
-
Success Criteria: Peak area of H-Cys(Z)-OH remains >98% at T=60 min.
-
Protocol B: Base Lability Challenge (Piperidine)
Objective: Quantify degradation rate in Fmoc-deprotection conditions.
-
Preparation: Dissolve 5 mg of H-Cys(Z)-OH in 1 mL of 20% Piperidine in DMF .
-
Incubation: Stir at RT.
-
Sampling:
-
T=0 min
-
T=10 min
-
T=30 min
-
-
Quenching: CRITICAL STEP. Immediately add 10µL of reaction mixture to 990µL of 0.1% TFA/Water . (Acid neutralizes piperidine immediately to freeze the reaction).
-
Analysis: Inject onto HPLC.
-
Expectation: Rapid disappearance of the parent peak and emergence of benzyl alcohol and free cysteine (or disulfide dimer) peaks.
-
Analytical Workflow Diagram
Figure 2: Step-by-step experimental workflow for validating stability.
References
-
Isidro-Llobet, A., et al. (2009).[1] "Amino Acid-Protecting Groups."[2][3][4][5][6][7][8] Chemical Reviews, 109(6), 2455-2504.
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
-
Bachem. (2021). "Cysteine Derivatives and Protecting Groups." Bachem Technical Guides.
- Albericio, F. (2000). "Solid-Phase Synthesis: A Practical Guide." CRC Press. (Details on orthogonality of S-Z vs S-Bzl).
Sources
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. peptide.com [peptide.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
verifying S-Z removal efficiency using Ellman’s reagent
Technical Guide: Verifying S-Z (S-Benzyloxycarbonyl) Removal Efficiency via Ellman’s Reagent
Executive Summary
The quantitative verification of protecting group removal is a critical quality gate in peptide synthesis and bioconjugation. This guide details the protocol for verifying the deprotection efficiency of the S-Z (S-benzyloxycarbonyl) group using Ellman’s Reagent (DTNB) . While Mass Spectrometry (LC-MS) confirms identity, it often fails to accurately quantify the extent of deprotection in crude mixtures due to ionization bias. The Ellman’s assay provides a stoichiometric, spectrophotometric readout of the liberated free thiols (-SH), offering a direct metric of deprotection yield.
Technical Context: The S-Z Deprotection Challenge
The S-Z group (S-benzyloxycarbonyl) protects cysteine residues by masking the nucleophilic sulfhydryl as a thiocarbonate. Unlike the N-terminal Z group (removed via hydrogenolysis), the S-Z group is often resistant to catalytic hydrogenation due to sulfur poisoning of the Pd catalyst. Removal typically requires:
-
Strong Acid: HBr in acetic acid or HF (harsh).
-
Dissolving Metal Reduction: Na/NH₃ (effective but operationally demanding).
-
Strong Base: Methanolysis (risk of racemization).
The Analytical Gap: After subjecting the S-Z protected substrate to deprotection conditions, researchers must quantify the ratio of Free Thiol (Product) vs. Protected Thiol (Starting Material) . Ellman’s Reagent (5,5′-dithiobis-(2-nitrobenzoic acid)) selectively reacts with the liberated free thiol to release the yellow chromophore TNB (2-nitro-5-thiobenzoic acid), allowing precise quantification via Beer’s Law.[1]
Mechanism of Action & Detection Logic
The verification system relies on a 1:1 stoichiometric exchange. If the S-Z group is successfully removed, the resulting free thiol attacks the disulfide bond of DTNB.
Reaction Pathway
-
Deprotection:
-
Quantification:
(Yellow, )
Workflow Logic Diagram
Caption: Logical workflow for verifying S-Z removal. The neutralization step is critical as DTNB is pH-sensitive.
Comparative Analysis: Ellman’s vs. Alternatives
Why use Ellman's reagent over other thiol detection methods?
| Feature | Ellman’s Reagent (DTNB) | 4-PDS (Aldrithiol-4) | Fluorescent Probes (e.g., mBBr) |
| Detection Mode | Colorimetric (412 nm) | Colorimetric (324 nm) | Fluorescence (Ex/Em) |
| Sensitivity | Moderate (µM range) | Moderate (µM range) | High (nM range) |
| pH Stability | Unstable > pH 8.5 (Hydrolysis) | Stable over wider pH | Variable |
| Interference | TCEP/DTT (False Positive) | TCEP/DTT (False Positive) | Background fluorescence |
| S-Z Specificity | High (Directly measures -SH yield) | High | High (but requires HPLC) |
| Cost/Speed | Low / <15 mins | Moderate / <15 mins | High / >30 mins |
Verdict: For routine verification of deprotection efficiency in bulk solution, Ellman’s Reagent is the superior choice due to its defined extinction coefficient and operational simplicity, provided the pH is strictly controlled.
Validated Experimental Protocol
Prerequisites:
-
Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0. (EDTA prevents metal-catalyzed oxidation of thiols).
-
Ellman’s Solution: 4 mg/mL DTNB in Reaction Buffer.[2][3][4] Prepare fresh.
Step 1: Sample Preparation (The "Clean-Up")
Critical Control Point: If you used reducing agents (DTT, Mercaptoethanol) or strong acids (HBr) to remove the S-Z group, you MUST remove them or neutralize before the assay.
-
For Acid Cleavage: Lyophilize the sample to remove volatile acids, then reconstitute in Reaction Buffer. Check pH; it must be ~8.0.[1][2][4][5]
-
For Reductive Cleavage: Use Size Exclusion Chromatography (e.g., PD-10 column) to remove excess reducing agents, which will otherwise react with DTNB and mimic 100% deprotection (False Positive).
Step 2: The Assay
-
Blank: 50 µL Ellman’s Solution + 2.5 mL Reaction Buffer.
-
Sample: Dissolve deprotected substrate to an estimated theoretical concentration of 0.5–1.0 mM.
-
Reaction: Mix 250 µL Sample + 50 µL Ellman’s Solution + 2.2 mL Reaction Buffer.
-
Incubation: Incubate at Room Temperature for 15 minutes .
-
Measurement: Measure Absorbance at 412 nm .
Step 3: Calculation of Removal Efficiency
Calculate the molar concentration of free thiol (
Efficiency Metric:
Troubleshooting & Data Interpretation
| Observation | Root Cause | Corrective Action |
| Abs > 3.0 or Off-Scale | Concentration too high or Residual Reducing Agent. | Dilute sample. Ensure TCEP/DTT was removed via desalting column. |
| Yellow color fades | Oxidation of TNB or pH > 9.0. | Ensure Buffer is pH 8.[1][2][4][5][6]0. Read immediately after 15 mins. |
| Precipitate forms | Protein/Peptide aggregation or DTNB instability. | Add low % DMSO to buffer. Filter before reading. |
| Low Efficiency (<10%) | S-Z group intact or Re-oxidation to Disulfide. | Verify deprotection conditions.[7][8][9] Add TCEP before assay (then remove it) to check if thiols oxidized to S-S. |
References
-
Ellman, G. L. (1959).[5] Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77.
-
Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) User Guide. Thermo Scientific Instructions.
-
Bulaj, G., et al. (1998). Ionization-reactivity relationships for cysteine thiols in polypeptides. Biochemistry, 37(25), 8965-8972.
-
Hansen, R. E., & Winther, J. R. (2009). An introduction to methods for analyzing thiols and disulfides: Reactions, reagents, and practical considerations. Analytical Biochemistry, 394(2), 147-158.
-
BenchChem. (2025).[10] The Benzyloxycarbonyl (Cbz or Z) Protecting Group.[9] BenchChem Technical Guides.
Sources
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. broadpharm.com [broadpharm.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. encapsula.com [encapsula.com]
- 5. interchim.fr [interchim.fr]
- 6. users.ox.ac.uk [users.ox.ac.uk]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. peptide.com [peptide.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
Comprehensive Disposal Protocol: H-Cys(Z)-OH
S-Carbobenzyloxy-L-Cysteine [1][2]
Executive Summary
Substance: H-Cys(Z)-OH (S-Carbobenzyloxy-L-Cysteine) Primary Hazard: Chemical stability (Thiocarbonate linkage), Potential Stench (Thiol degradation), Combustible.[1][2] Disposal Class: Non-Halogenated Organic Solid (unless HCl salt form).[1][2] Critical Precaution: Strict Segregation from Strong Oxidizers. [1][2]
Chemical Profile & Hazard Identification
Before disposal, you must validate the specific salt form and purity of your material. The notation H-Cys(Z)-OH specifically denotes that the Carbobenzyloxy (Z) protection is on the Sulfur (side chain), leaving the alpha-amine free.[1][2] This creates a thiocarbonate linkage, which is chemically distinct from the more common N-protected carbamates.[1][2]
| Parameter | Specification | Technical Note |
| Chemical Name | S-Carbobenzyloxy-L-Cysteine | Thiocarbonate ester structure.[1][2] |
| CAS Number | 1625-72-5 (HCl Salt) | Verify if your batch is the HCl salt or free zwitterion.[1][2] |
| Formula | High Carbon/Oxygen content makes it suitable for incineration.[1][2] | |
| Molecular Weight | ~255.29 g/mol | |
| Stability | Moisture Sensitive | The S-Z bond (thiocarbonate) is susceptible to hydrolysis, releasing |
| Incompatibilities | Strong Oxidizers | Reaction with oxidizers (e.g., Nitric Acid, Peroxides) can be vigorously exothermic due to the sulfur moiety. |
The "Why" Behind the Protocol (Senior Scientist Insight)
Unlike standard N-protected amino acids (e.g., Z-Cys-OH), the S-Z variant contains a thiocarbonate bond.[1]
-
Hydrolysis Risk: In the presence of moisture and Lewis acids, the S-Z group can cleave, releasing Benzyl Alcohol , Carbon Dioxide , and free Cysteine .
-
Pressure Hazard: If disposed of in a sealed aqueous acidic waste stream, the release of
can pressurize the container.[1][2] -
Stench Potential: Degradation exposes the free thiol (-SH), leading to significant odor issues in the waste accumulation area.[1][2]
Pre-Disposal Treatment & Segregation
Objective: Create a self-validating waste stream that prevents cross-reactivity.
Segregation Logic
-
Do NOT mix with: Oxidizing acids (Nitric, Perchloric) or Bleach (Sodium Hypochlorite).[1][2] The oxidation of sulfur compounds is exothermic and can destabilize the waste container.[2]
-
Do NOT mix with: Strong bases. Basic conditions accelerate the hydrolysis of the thiocarbonate, releasing volatile degradation products.
Labeling Requirements
Regardless of your facility's specific tag system, your label must explicitly state:
"Contains Sulfur-Organic Compounds" "Potential CO2 Gas Generation - Do Not Hermetically Seal if Wet" [1]
Step-by-Step Disposal Workflows
Scenario A: Solid Waste (Dry Powder/Crystals)
Most common scenario for expired or excess reagents.[1][2]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2] Glass is acceptable but poses a breakage risk during incineration handling.[1][2]
-
Bagging: Place the H-Cys(Z)-OH in a clear, sealable polyethylene bag (secondary containment) before placing it in the jar. This contains any potential stench if the material degrades.[1][2]
-
Tagging: Mark as "Non-Halogenated Organic Solid."
-
Disposal: Route to High-BTU Incineration.
Scenario B: Liquid Waste (Dissolved in Solvent)
Scenario for reaction mixtures or mother liquors.[1][2]
-
Solvent Identification: Determine the carrier solvent (e.g., DMF, DCM, Methanol).[1]
-
Quenching (Optional but Recommended): If the solution is old and smells of sulfur (rotten eggs), add a small amount of dilute Hydrogen Peroxide (3%) slowly in an ice bath to oxidize free thiols to disulfides/sulfonic acids, eliminating the odor.[1] Allow to sit for 2 hours before bottling.
-
Bottling: Transfer to a solvent-waste carboy.
-
Venting: Ensure the cap is a "vented cap" (particulate filter style) to prevent pressure buildup from potential
off-gassing.[1][2]
Visualization: Disposal Decision Matrix
Figure 1: Decision matrix for the segregation of H-Cys(Z)-OH waste streams based on physical state and salt formation.[1]
Emergency Contingencies
| Event | Immediate Action | Rationale |
| Spill (Solid) | Sweep up gently.[2] Avoid dust generation.[1][2][3][4][5] | Prevent inhalation sensitization.[1][2] |
| Spill (Liquid) | Absorb with vermiculite or clay.[1][2] Do not use paper towels. | Paper towels increase surface area and flammability; sulfur compounds can be difficult to remove from cellulose.[1][2] |
| Skin Contact | Wash with soap and water for 15 min.[1][2][6] | Standard peptide hygiene; Cbz group is a potential sensitizer.[1][2] |
| Eye Contact | Flush with water for 15 min.[1][2][6][7] Seek medical aid. | Acidic salts (HCl) can cause corneal damage.[1][2] |
References
-
National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 5862, Cysteine (Related Structure/Toxicity Data).[1][2] Retrieved from [Link][1][2]
-
Princeton University EHS. (2023).[1][2] Waste Determination Guide: Amino Acids and Proteins.[1][2] Retrieved from [Link]
-
Bache, T. (2024).[1][2] Peptide Synthesis: Protecting Groups and Waste Management.[1][2][8] Journal of Green Chemistry.[1][2] (General reference for Cbz removal and stability).
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. fishersci.com [fishersci.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling H-Cys(Z)-OH
Technical Safety & Operational Guide: H-Cys(Z)-OH Handling
Executive Summary & Chemical Identity
This guide defines the safety protocols for H-Cys(Z)-OH (S-Carbobenzyloxy-L-cysteine).[1][2][3] Unlike standard amino acids, the introduction of the Carbobenzyloxy (Cbz or Z) group on the sulfur atom creates a thiocarbonate linkage.[1][2][3] While this compound is often classified under "General Warning" for research chemicals, its specific structural properties dictate a higher standard of respiratory and contact protection due to potential degradation into benzyl derivatives and sulfurous byproducts.[1][2][3]
Chemical Verification:
-
Notation: H-Cys(Z)-OH (Indicates free amine, Z-protected side chain)[1][2][3]
-
CAS Number: 1625-72-5 (Free Acid) / 1625-72-5 (HCl salt often cited generically)[1][2][3][5]
-
Formula: C₁₁H₁₃NO₄S
-
Key Hazard Class: Skin/Eye Irritant (Category 2), STOT SE 3 (Respiratory Irritant).[1][2][3]
Risk Assessment: The Mechanistic Basis for PPE
Safety protocols for H-Cys(Z)-OH are derived from its chemical stability profile. You are not just protecting against the solid powder, but against its potential hydrolysis products.[1][2][3]
-
The Thiocarbonate Risk: The S-Z bond is a thiocarbonate.[1][2][3] Under basic conditions or enzymatic activity, this bond can hydrolyze, potentially releasing benzyl mercaptan (potent stench/irritant) or benzyl alcohol .[1][3]
-
Dust Sensitization: Like most protected amino acids, the fine lyophilized powder is an inhalation hazard.[1][2][3] The primary route of entry in a lab setting is respiratory sensitization during weighing.[1][2][3]
-
Unknown Toxicity: As a research chemical, long-term toxicological data (carcinogenicity/teratogenicity) is often absent.[1][2][3] We treat it as a "Universal Precautions" substance.[1][2][3]
Personal Protective Equipment (PPE) Matrix
The following PPE standards are mandatory for all interactions with H-Cys(Z)-OH.
| PPE Component | Specification | Rationale (Causality) |
| Respiratory | N95/P2 Mask (Minimum) or Fume Hood (Preferred) | Prevents inhalation of fine particulates during weighing.[1][2][3] Essential to avoid sensitization to amino acid derivatives.[1][2][3][6] |
| Hand Protection | Nitrile Gloves (Double-gloving recommended) | Thickness: >0.11 mm.[1][2][3] Breakthrough: >480 min. Latex is insufficient for organic solvents often used in peptide synthesis (DMF/DCM).[1][2][3] |
| Eye Protection | Chemical Safety Goggles (ANSI Z87.[1][2][3]1) | Side shields are insufficient.[1][2][3] Goggles seal against airborne dust and accidental splashes of acidic/basic reaction mixtures.[1][2][3] |
| Body Protection | Lab Coat (Cotton/Poly blend) + Tyvek Sleeves | Prevents accumulation of dust on street clothes.[1][2][3] Sleeves cover the wrist gap between glove and coat.[1][2][3] |
Operational Protocols: Step-by-Step
Phase A: Receiving & Storage
-
Inspection: Upon receipt, inspect the vial for breakage. If a sulfurous odor (rotten eggs/cabbage) is detected before opening, the S-Z bond may have degraded.[1][2][3] Quarantine the vial.
-
Storage: Store at -20°C in a desiccator. Moisture promotes hydrolysis of the thiocarbonate ester.[1][2][3]
Phase B: Weighing & Solubilization (Critical Control Point)
This step poses the highest risk of exposure.[1][2][3]
-
Engineering Control: Perform all weighing inside a Chemical Fume Hood .
-
Static Control: Use an anti-static gun or polonium strip if the powder is flighty.[1][2][3]
-
Solvent Choice: H-Cys(Z)-OH is typically soluble in polar organic solvents (DMF, DMSO) and dilute acid.[1][2][3]
Phase C: Reaction & Synthesis
-
Incompatibility: Keep away from strong oxidizers.[1][2][3][7] The sulfur atom, even protected, can be oxidized to sulfoxides/sulfones under harsh conditions.[1][3]
-
Deprotection Warning: Removal of the Z-group (typically via HBr/Acetic Acid or HF) releases benzyl bromide or benzyl cations.[1][2][3] Ensure the scrubber system is active during deprotection steps.[1][2][3]
Waste Disposal & Decontamination
Do not dispose of H-Cys(Z)-OH down the drain. The sulfur content and biological activity require thermal destruction.[1][2][3]
Disposal Workflow
-
Solid Waste: Place contaminated weighing boats, gloves, and paper towels into a Solid Hazardous Waste bag (yellow/red coded).[1][2][3]
-
Liquid Waste:
-
Destruction Method: The preferred method is Incineration at >850°C to ensure complete oxidation of the sulfur backbone to SO₂ (captured by scrubbers) [2].[1][2][3]
Decontamination of Spills
-
Powder Spill: Do not dry sweep.[1][2][3] Cover with wet paper towels (soaked in water/detergent) to prevent dust generation, then wipe up.[1][2][3]
-
Surface Clean: Wash the area with 10% bleach solution followed by ethanol to degrade any residual biological activity.[1][2][3]
Visualizations
Figure 1: Safety Decision Logic (PPE Selection)
Caption: Decision tree for selecting appropriate engineering controls and PPE based on the physical state of the reagent.
Figure 2: Waste Disposal Workflow
Caption: Segregation workflow ensuring compliant disposal via incineration, preventing environmental contamination.
References
-
LookChem. (n.d.).[1][2][3] S-Carbobenzyloxy-L-cysteine Chemical Properties and Safety. Retrieved October 26, 2025, from [Link][1][2][3]
-
National Institutes of Health (PubChem). (2025).[1][2][3] Compound Summary: Cysteine Derivatives. Retrieved October 26, 2025, from [Link][1][2][3]
-
Agilent Technologies. (n.d.).[1][2][3] Amino Acid Standard Safety Data Sheet. Retrieved October 26, 2025, from [Link][1][2][3]
Sources
- 1. Cysteinesulfenic acid | C3H7NO3S | CID 165339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide24.store [peptide24.store]
- 7. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
